Product packaging for Methyl thiophene-2-carboxylate(Cat. No.:CAS No. 5380-42-7)

Methyl thiophene-2-carboxylate

Cat. No.: B1329517
CAS No.: 5380-42-7
M. Wt: 142.18 g/mol
InChI Key: PGBFYLVIMDQYMS-UHFFFAOYSA-N
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Description

Methyl thiophene-2-carboxylate, also known as 2-(carbomethoxy)thiophene or methyl thenoate, belongs to the class of organic compounds known as thiophene carboxylic acids and derivatives. Thiophene carboxylic acids and derivatives are compounds containing a thiophene ring which bears a carboxylic acid group (or a salt/ester thereof). This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2S B1329517 Methyl thiophene-2-carboxylate CAS No. 5380-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thiophene-2-carboxylate
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InChI

InChI=1S/C6H6O2S/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBFYLVIMDQYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00202082
Record name Methyl thenoate
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Molecular Weight

142.18 g/mol
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CAS No.

5380-42-7
Record name Methyl 2-thiophenecarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to methyl thiophene-2-carboxylate (B1233283), a key intermediate in the development of pharmaceuticals and other advanced materials. This document details the reaction mechanisms, provides explicit experimental protocols, and presents quantitative data to facilitate the reproduction and optimization of these synthetic methods.

Fischer-Speier Esterification of Thiophene-2-carboxylic Acid

The most direct and widely employed method for the synthesis of methyl thiophene-2-carboxylate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of thiophene-2-carboxylic acid with methanol (B129727). The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product by using a large excess of methanol or by removing the water formed during the reaction.[1][2]

Reaction Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.

All steps in the Fischer esterification are reversible.[2]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products Thiophene_Acid Thiophene-2-carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Thiophene_Acid->Protonated_Acid + H+ Methanol Methanol H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Water Water Protonated_Intermediate->Water Methyl_Ester This compound Protonated_Ester->Methyl_Ester - H+

Figure 1: Fischer Esterification Mechanism.

Experimental Protocol

This protocol is adapted from general Fischer esterification procedures.

Materials:

  • Thiophene-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or other strong acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure ester.

Quantitative Data
ParameterValueReference
Typical YieldHighGeneral Fischer Esterification
Reaction Time2 - 6 hoursGeneral Fischer Esterification
Reaction Temp.Reflux (Methanol bp: 64.7 °C)General Fischer Esterification

Synthesis via Thionyl Chloride and Methanol

An alternative to the direct acid-catalyzed esterification is a two-step procedure involving the conversion of the carboxylic acid to an acyl chloride, followed by reaction with methanol. This method often proceeds under milder conditions and can be advantageous for substrates sensitive to strong acids and high temperatures.

Reaction Mechanism
  • Acyl Chloride Formation: Thiophene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) to form thiophene-2-carbonyl chloride, with the liberation of sulfur dioxide and hydrogen chloride gases.

  • Esterification: The highly reactive acyl chloride then readily reacts with methanol in a nucleophilic acyl substitution to produce this compound and hydrogen chloride.

Acyl_Chloride_Route Carboxylic_Acid Thiophene-2-carboxylic Acid Acyl_Chloride Thiophene-2-carbonyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl2 - SO2, - HCl Ester This compound Acyl_Chloride->Ester + CH3OH - HCl

Figure 2: Synthesis via Acyl Chloride Intermediate.

Experimental Protocol

This is a general procedure that can be adapted for thiophene-2-carboxylic acid.[3]

Materials:

  • Thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) or other suitable extraction solvent

Procedure:

  • Acyl Chloride Formation:

    • In a fume hood, suspend or dissolve thiophene-2-carboxylic acid in an anhydrous solvent.

    • Slowly add an excess of thionyl chloride (e.g., 2 equivalents) at room temperature or with cooling.

    • Heat the mixture to reflux for 1-2 hours until the evolution of gases ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification:

    • Dissolve the crude thiophene-2-carbonyl chloride in an anhydrous solvent.

    • Cool the solution in an ice bath and slowly add an excess of anhydrous methanol.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture onto ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

    • Purify by vacuum distillation or column chromatography.

Metal-Catalyzed Synthesis from Thiophene (B33073)

A direct synthesis of this compound from thiophene has been reported using a metal-catalyzed reaction with carbon tetrachloride and methanol.[4][5] This method avoids the pre-synthesis of thiophene-2-carboxylic acid.

Reaction Mechanism

The proposed mechanism involves the metal-catalyzed oxidation of methanol by carbon tetrachloride to form reactive intermediates like methyl hypochlorite (B82951) and formaldehyde. Thiophene then undergoes oxymethylation followed by oxidation and subsequent esterification in the presence of excess methanol.[4][5]

Experimental Protocol

Materials:

  • Thiophene

  • Methanol

  • Carbon tetrachloride

  • Catalyst (e.g., VO(acac)₂, Fe(acac)₃, or Mo(CO)₆)

  • Sealed tube or stainless-steel micro-autoclave

Procedure:

  • Reaction Setup: In a sealed tube or micro-autoclave, combine thiophene, methanol, carbon tetrachloride, and the catalyst in the optimal molar ratios (e.g., 100:200:100-200:1, thiophene:methanol:CCl₄:catalyst).[4]

  • Reaction: Heat the sealed vessel to a high temperature (e.g., 175 °C for VO(acac)₂) for several hours (e.g., 5 hours).[4]

  • Work-up and Purification: After cooling, the reaction mixture is worked up by removing the solvent and the crude product is purified by vacuum distillation.

Quantitative Data
CatalystTemperature (°C)Time (h)Yield (%)Reference
VO(acac)₂ (1 mol%)175545[4]
Fe(acac)₃140644[4]
Mo(CO)₆130--[4]

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow Reactants Combine Reactants (Thiophene-2-carboxylic acid, Methanol, Catalyst) Reaction Perform Reaction (e.g., Reflux) Reactants->Reaction Workup Aqueous Work-up (Extraction and Washing) Reaction->Workup Drying Dry Organic Layer Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product (e.g., Vacuum Distillation) Concentration->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis

Figure 3: General Experimental Workflow.

Conclusion

This guide has detailed the primary synthetic routes for obtaining this compound. The Fischer-Speier esterification remains a robust and straightforward method, particularly for large-scale synthesis. The use of thionyl chloride offers a high-yielding alternative under milder conditions. For direct conversion from thiophene, the metal-catalyzed approach presents an interesting, albeit more demanding, option. The choice of method will depend on the available starting materials, scale of the reaction, and the sensitivity of any other functional groups present in the substrate. The provided protocols and data serve as a valuable resource for researchers in the synthesis and application of this important heterocyclic compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl thiophene-2-carboxylate (B1233283), a key heterocyclic compound with applications in medicinal chemistry and materials science. The information is presented to be a valuable resource for laboratory and research professionals.

Chemical Identity

Methyl thiophene-2-carboxylate, also known as methyl 2-thenoate, is an ester derivative of thiophene-2-carboxylic acid.[1][2][3][4][5][6] Its structure features a thiophene (B33073) ring substituted with a methyl carboxylate group at the 2-position.

IdentifierValue
IUPAC Name This compound[1][2]
Synonyms Methyl 2-thiophenecarboxylate, Methyl thenoate, 2-(Carbomethoxy)thiophene, 2-(Methoxycarbonyl)thiophene[1][2][3][4][5][7][8][9]
CAS Number 5380-42-7[1][3][4][5][7][8][10][11]
Molecular Formula C₆H₆O₂S[1][4][5][7][8][10][11]
Molecular Weight 142.18 g/mol [1][7][8][10][11]
InChI Key PGBFYLVIMDQYMS-UHFFFAOYSA-N[1][2][3][4][5][7]
SMILES COC(=O)C1=CC=CS1[1][2][7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReference
Appearance Clear light yellow to colorless liquid[7][8][11]
Boiling Point 94-96 °C at 14 mmHg[3][7][8][10][11]Estimated: 200-201 °C at 760 mmHg[2]
Density 1.23 g/cm³[3][7][8][10][11]
Refractive Index 1.5405 - 1.5435[3][8][10][11]
Flash Point 74.9 °C[7]95-97°C/15mm[8][10][11]
LogP 1.83[1][2][3]
Water Solubility 2244 mg/L at 25 °C (estimated)[2]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

SpectrumData
¹H NMR Spectra available, detailed peak assignments would require specific experimental data.
¹³C NMR Spectra available, detailed peak assignments would require specific experimental data.
Mass Spectrometry (MS) Mass spectra (electron ionization) are available, showing a molecular ion peak corresponding to its molecular weight.[4][12]
Infrared (IR) Spectra available, characteristic peaks would include C=O stretching of the ester and C-S stretching of the thiophene ring.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific batch of this compound would be provided in the certificate of analysis from the supplier. However, the general methodologies are outlined below.

a) Determination of Boiling Point: The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For vacuum distillation (e.g., at 14 mmHg), a vacuum pump is connected to the apparatus to lower the pressure.

b) Measurement of Density: The density of the liquid is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated.

c) Refractive Index Measurement: A refractometer is used to measure the refractive index of the liquid. A drop of the sample is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample.

d) Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired.

  • Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded using an FTIR spectrometer. A thin film of the liquid sample is placed between salt plates, and the absorption of infrared radiation is measured.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting Sample This compound Sample BoilingPoint Boiling Point Determination Sample->BoilingPoint Density Density Measurement Sample->Density RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR Data Data Compilation and Analysis BoilingPoint->Data Density->Data RefractiveIndex->Data NMR->Data MS->Data IR->Data Report Technical Data Sheet Generation Data->Report

Fig. 1: Experimental workflow for physicochemical characterization.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is recommended to keep it in a dark place under an inert atmosphere at room temperature.[8][10][11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is always recommended to consult the certificate of analysis for the particular batch being used and to perform any necessary in-house quality control.

References

An In-depth Technical Guide to the Spectral Data of Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl thiophene-2-carboxylate (B1233283) (CAS No: 5380-42-7), a key heterocyclic building block in medicinal chemistry and materials science. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by standardized experimental protocols.

Molecular Structure:

  • Chemical Formula: C₆H₆O₂S

  • Molecular Weight: 142.18 g/mol [1][2]

  • Structure: Chemical structure of methyl thiophene-2-carboxylate

    Image Credit: Wikimedia Commons (Public Domain)

Spectral Data Presentation

The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

The proton NMR spectrum displays characteristic signals for the three protons on the thiophene (B33073) ring and the three protons of the methyl ester group.

Assignment Chemical Shift (δ) ppm Solvent Spectrometer Frequency
H-57.789CDCl₃90 MHz
H-37.534CDCl₃90 MHz
H-47.078CDCl₃90 MHz
-OCH₃3.868CDCl₃90 MHz
Data sourced from ChemicalBook.[3]
Table 2: ¹³C NMR Spectral Data

The carbon NMR spectrum shows six distinct signals corresponding to the carbon atoms in the molecule.

Assignment Chemical Shift (δ) ppm Solvent
C=O162.68CDCl₃
C-2133.63CDCl₃
C-5133.45CDCl₃
C-3132.32CDCl₃
C-4127.73CDCl₃
-OCH₃52.12CDCl₃
Data sourced from ChemicalBook.[3]
Table 3: Infrared (IR) Spectral Data

The IR spectrum reveals key functional groups present in the molecule. Data is typically acquired from a liquid film.[3][4]

Vibrational Mode Frequency (cm⁻¹) Intensity
C-H Stretch (Aromatic)~3100Medium
C-H Stretch (Aliphatic, -OCH₃)~2950Medium
C=O Stretch (Ester)~1710-1730Strong
C=C Stretch (Thiophene Ring)~1520, 1415Medium-Strong
C-O Stretch (Ester)~1260, 1100Strong
C-S Stretch (Thiophene Ring)~850, 690Medium
Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data, obtained via electron ionization (EI), confirms the molecular weight and provides information on fragmentation patterns.

m/z Value Relative Intensity (%) Assignment
142~50[M]⁺ (Molecular Ion)
111100[M - OCH₃]⁺
83~15[C₄H₃S]⁺ (Thienyl cation)
Data sourced from NIST Chemistry WebBook.[1][2][5][6]

Experimental Workflow Visualization

The logical flow from sample preparation to structural elucidation using multiple spectroscopic techniques is a cornerstone of chemical analysis. The following diagram illustrates this standard workflow.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 (with TMS) Sample->Prep_NMR Prep_IR Prepare Liquid Film (on NaCl/KBr plate) Sample->Prep_IR Prep_MS Direct Infusion / GC Inlet Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI) Prep_MS->MS_Spec Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Couplings) NMR_Spec->Data_NMR Raw Data Data_IR IR Spectrum (Vibrational Frequencies) IR_Spec->Data_IR Raw Data Data_MS Mass Spectrum (m/z, Fragmentation) MS_Spec->Data_MS Raw Data Structure Final Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectral data presented. These methodologies are standard for the analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent contains 0.03-0.05% v/v tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Shimming & Locking: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition (¹H NMR):

    • Set the spectral width to approximately 12-15 ppm.

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • Acquisition (¹³C NMR):

    • Set the spectral width to approximately 220-240 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Liquid Film):

    • Ensure the salt plates (typically NaCl or KBr) are clean and dry by wiping them with a tissue soaked in a volatile solvent like anhydrous acetone (B3395972) or dichloromethane.

    • Place one drop of liquid this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Instrumentation: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the molecule upon ionization.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via:

    • Direct Infusion: A dilute solution of the compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is infused directly into the ion source.

    • Gas Chromatography (GC-MS): The sample is injected into a GC, which separates it from any impurities before it enters the mass spectrometer's ion source. This is a very common technique.[7]

  • Ionization: Use Electron Ionization (EI) as the ionization method. In EI, high-energy electrons (~70 eV) bombard the sample molecules, causing them to ionize and fragment.[8]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z. Analyze the spectrum to identify the molecular ion peak ([M]⁺) and the major fragment ions.

References

The Diverse Biological Activities of Thiophene-2-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly thiophene-2-carboxylates and related compounds, have demonstrated a remarkable breadth of biological activities.[1][2][3][4] These compounds have been extensively investigated for their potential as therapeutic agents, exhibiting promising antimicrobial, anticancer, anti-inflammatory, antiviral, and enzyme-inhibiting properties.[1][5][6][7][8] This technical guide provides an in-depth overview of the biological activities of thiophene-2-carboxylate (B1233283) derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug development.

Antimicrobial Activity

Thiophene-2-carboxylate derivatives have shown significant potential in combating a wide range of microbial pathogens, including drug-resistant strains.[9][10][11][12] Their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species, makes them a promising class of compounds for the development of new antimicrobial agents.[1][13][14][15][16][17]

Quantitative Data: Antimicrobial Activity
Compound ClassDerivativeMicroorganismActivity MetricValueReference
Thiophene-2-carboxamide3-Amino thiophene-2-carboxamide (7b)S. aureusActivity Index (%)83.3[1]
B. subtilisActivity Index (%)82.6[1]
E. coliActivity Index (%)64.0[1]
P. aeruginosaActivity Index (%)86.9[1]
3-Hydroxy thiophene-2-carboxamide (3b)B. subtilisActivity Index (%)78.3[1]
P. aeruginosaActivity Index (%)78.3[1]
S. aureusActivity Index (%)70.8[1]
Thiophene-based heterocyclesSpiro–indoline–oxadiazole (17)C. difficileMIC2 to 4 µg/ml[9]
5-bromothiophene-2-carboxylate2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F)XDR Salmonella TyphiMIC3.125 mg/mL[18]
Thiophene-2-carboxylic acid thioureidesCompound 5gS. aureusMIC32 μg/mL[15]
Compound 5hS. aureusMIC32 μg/mL[15]
2-aminothiophene carboxylate2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT)C. albicansMIC100 µg/ml[16]
C. parapsilosisMIC100 µg/ml[16]
Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [9]

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar (B569324) Well Diffusion Method [15]

This qualitative method is used to screen for antimicrobial activity.

  • Plate Preparation: A sterile agar medium is poured into a petri dish and allowed to solidify. The surface is then uniformly inoculated with the test microorganism.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Compound Addition: A defined volume of the test compound solution is added to each well.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the well.

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Thiophene-2-carboxylate Derivatives Qualitative Qualitative Screening (e.g., Agar Well Diffusion) Synthesis->Qualitative Quantitative Quantitative Assay (e.g., Broth Microdilution for MIC) Qualitative->Quantitative Initial Hits Active Active Compounds Quantitative->Active Mechanism Mechanism of Action Studies Active->Mechanism Toxicity Toxicity Assays Active->Toxicity

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of thiophene-2-carboxylate derivatives.

Anticancer Activity

Numerous thiophene-2-carboxylate and carboxamide derivatives have been synthesized and evaluated for their cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2][19][20][21][22][23][24][25] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins involved in cancer progression.[19][20][21]

Quantitative Data: Anticancer Activity
Compound ClassDerivativeCancer Cell LineActivity MetricValueReference
Thiophene carboxamideCompound 2bHep3BIC505.46 µM[22]
Compound 2eHep3BIC5012.58 µM[22]
2-bromo-5-substituted thiophene2-bromo-5-(2-methylphenyl)thiophene (BMPT) with oximeMCF-7IC500.28 μM[21]
Thiophene carboxamideMB-D2A375 (melanoma)Cell Viability (%) at 100 µM11.74 ± 6.061[21]
MB-D4A375 (melanoma)Cell Viability (%) at 100 µM33.42 ± 8.8[21]
MB-D1A375 (melanoma)Cell Viability (%) at 100 µM40.31 ± 7.9[21]
Experimental Protocols: Anticancer Assays

MTT Assay for Cell Viability [19][20][23]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Serial dilutions of the test compound are added to the wells, and the plate is incubated for 24-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Cell Cycle Analysis by Flow Cytometry [19][20]

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are stained with a propidium (B1200493) iodide (PI) solution containing RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Proposed Anticancer Signaling Pathway

Anticancer_Signaling_Pathway cluster_pathways Cellular Effects cluster_outcomes Cellular Outcomes Thiophene_Derivative Thiophene-2-carboxylate Derivative PTP1B PTP1B Inhibition Thiophene_Derivative->PTP1B VEGFR2 VEGFR-2 Inhibition Thiophene_Derivative->VEGFR2 Tubulin Tubulin Polymerization Inhibition Thiophene_Derivative->Tubulin Apoptosis Apoptosis Induction PTP1B->Apoptosis VEGFR2->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycleArrest

Caption: Putative mechanisms of anticancer action for some thiophene-2-carboxylate derivatives.[19]

Anti-inflammatory Activity

Thiophene derivatives have been identified as potent anti-inflammatory agents, with some compounds exhibiting inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][26][27] The structural features often associated with this activity include the presence of carboxylic acid or ester groups, as well as amine and amide functionalities.[3]

Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity
Compound ClassDerivativeTargetActivity MetricValueReference
4-Amide-thiophene-2-carboxylCompound 39P2Y14 ReceptorIC500.40 nM[5]
Benzothiophene-2-carboxylic acid3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Branched-chain α-ketoacid dehydrogenase kinase (BDK)IC503.19 μM[7]
Thiophene carboxamideVariousJAK2Inhibition-[28]
4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidinesVariousUrokinase (uPa)InhibitionExcellent[29]
Experimental Protocols: Anti-inflammatory Assays

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically performed in rats or mice.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group.

Enzyme Inhibition Assays (e.g., COX Inhibition) [3][26]

These in vitro assays measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme Preparation: A purified or semi-purified preparation of the target enzyme (e.g., COX-1 or COX-2) is used.

  • Substrate and Compound Incubation: The enzyme is incubated with its substrate (e.g., arachidonic acid for COX) in the presence of various concentrations of the test compound.

  • Product Measurement: The formation of the enzymatic product (e.g., prostaglandins (B1171923) for COX) is measured using techniques such as spectrophotometry, fluorometry, or chromatography.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Antiviral Activity

Certain thiophene-2-carboxylate derivatives have demonstrated promising antiviral activity against a range of viruses, including human cytomegalovirus (CMV), varicella-zoster virus (VZV), and norovirus.[6][8] The structure-activity relationship studies suggest that the nature and position of substituents on the thiophene ring are crucial for antiviral potency.[6]

Quantitative Data: Antiviral Activity
Compound ClassDerivativeVirusActivity MetricValueReference
3-arylsulfonyl-2-(trifluoroacetamido)thiophenesCompounds 8c-gCMV and/or VZVIC500.1-10 µg/mL[8]
2-acetamido-3-arylsulfonyl-5-nitrothiophenesCompounds 9f-gCMV and/or VZVIC500.1-10 µg/mL[8]
2-amino-3-(2-nitrophenylsulfonyl)thiopheneCompound 7eHIV-1EC503.8 µg/mL[8]
Thiophene carboxamide3,5-di-chloro-thiophene analog (2k)NorovirusEC506.6 µM[6]
4,6-di-fluoro-benzothiazole analog (3j)NorovirusEC505.6 µM[6]
Thiophene derivativesVariousEbola Virus (pEBOV)EC50Micromolar range[30][31]
Experimental Protocols: Antiviral Assays

Cytopathic Effect (CPE) Reduction Assay [6]

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Culture: Host cells susceptible to the virus are grown in a multi-well plate.

  • Virus and Compound Incubation: A known amount of the virus and serial dilutions of the test compound are incubated together before being added to the cells.

  • Infection: The virus-compound mixture is added to the cells.

  • Incubation: The plate is incubated for a period sufficient for the virus to cause a cytopathic effect in the control wells (no compound).

  • Assessment of CPE: The extent of CPE is observed microscopically and can be quantified using methods like staining with crystal violet.

  • Data Analysis: The EC50 value (the concentration of compound that protects 50% of the cells from CPE) is calculated.

Conclusion

Thiophene-2-carboxylate derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The data and protocols presented in this guide highlight their potential as leads for the development of new drugs to treat a variety of diseases. Further research focusing on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of these compounds is warranted to translate their therapeutic potential into clinical applications.

References

An In-depth Technical Guide to Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl thiophene-2-carboxylate (B1233283) is a versatile heterocyclic compound that serves as a crucial building block in the development of a wide array of functional materials and therapeutic agents.[1][2][3] Its thiophene (B33073) core, an aromatic five-membered ring containing a sulfur atom, imparts unique electronic and structural characteristics that are leveraged in medicinal chemistry and materials science.[3][4][5] This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of methyl thiophene-2-carboxylate, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as methyl 2-thenoate, is an ester derivative of thiophene-2-carboxylic acid.[1][6][7]

PropertyValueReference
CAS Number 5380-42-7[6][7]
Molecular Formula C₆H₆O₂S[6][7]
Molecular Weight 142.176 g/mol [6][7]
Appearance White solid[8]
Melting Point 125–127 °C (for the parent acid)[8]
SMILES COC(=O)C1=CC=CS1[1]
InChI Key PGBFYLVIMDQYMS-UHFFFAOYSA-N[6][7]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyDataReference
¹H NMR Spectrum available[9]
¹³C NMR Spectrum available
Mass Spectrometry (EI) Spectrum available; Ionization Energy: 9.22 ± 0.05 eV[6][10]
Infrared (IR) Spectra available[9]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed, often involving the functionalization of the thiophene ring or construction of the ring itself.

Synthesis from Thiophene Derivatives

A common approach involves the carboxylation of thiophene followed by esterification. Direct carboxylation of thiophene with CO₂ can be achieved using a solvent-free medium of carbonate and carboxylate salts.[11]

Experimental Protocol: Carboxylate-Assisted Carboxylation of Thiophene [11]

  • In a reaction vessel, combine thiophene, a cesium or potassium carbonate (e.g., Cs₂CO₃), and a carboxylate salt (e.g., cesium pivalate).

  • Heat the solvent-free mixture to 200-220 °C under a CO₂ atmosphere (2-8 bar).

  • The reaction proceeds via proton abstraction from the thiophene ring by the carbonate/carboxylate base, followed by the insertion of CO₂.

  • The resulting thiophene-2-carboxylate salt is then esterified with methanol (B129727) in the presence of an acid catalyst to yield this compound.

Another method involves the reaction of thiophenes with a CCl₄–CH₃OH–catalyst system.[12] This reaction can regioselectively introduce a methoxycarbonyl group at the 5-position of 2-substituted thiophenes.[12]

Experimental Protocol: Catalytic Carboxymethylation of Thiophene [12]

  • Combine thiophene, methanol (CH₃OH), and carbon tetrachloride (CCl₄) in a reaction vessel.

  • Add a catalytic amount of Fe(acac)₃, VO(acac)₂, or Mo(CO)₆.

  • Heat the reaction mixture to 175 °C for 5 hours.

  • The reaction is believed to proceed through the formation of methyl hypochlorite, which facilitates the oxymethylation of thiophene, followed by oxidation and esterification.

  • Purify the product, methyl 2-thiophenecarboxylate, from the reaction mixture.

CatalystCatalyst Conc. (mol%)Yield (%)
VO(acac)₂0.125
VO(acac)₂0.231
VO(acac)₂1.045
Synthesis via Heterocyclization

Thiophene derivatives can also be synthesized through the cyclization of functionalized alkynes.[13] For instance, methyl thiophene-2-carboxylates can be prepared from acetylenic ketones and methyl thioglycolate.[13]

Experimental Protocol: Synthesis from Acetylenic Ketones [13]

  • Dissolve the acetylenic ketone and methyl thioglycolate in methanol.

  • Add cesium carbonate (Cs₂CO₃) and magnesium sulfate (B86663) (MgSO₄) to the mixture.

  • Stir the reaction at room temperature. The reaction involves the Michael addition of the thioglycolate to the ketone, followed by intramolecular condensation to form the thiophene ring.

  • Isolate and purify the resulting this compound derivative.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product Thiophene Thiophene Mix Mix Reagents (Solvent-free) Thiophene->Mix CO2 CO2 Heat Heat (200-220 °C) Under CO2 Pressure CO2->Heat Carbonate Carbonate (e.g., Cs2CO3) Carbonate->Mix Carboxylate Carboxylate (e.g., Cs Pivalate) Carboxylate->Mix Mix->Heat Deprotonation & CO2 Insertion Esterify Esterification (Methanol, Acid Catalyst) Heat->Esterify Forms Thiophene-2-carboxylate salt Product This compound Esterify->Product

Workflow for Carboxylate-Assisted Synthesis.

Chemical Reactions and Derivatives

This compound is a precursor to a variety of derivatives, primarily through reactions involving the ester group or the thiophene ring.

Amide Formation

The ester can be converted to an amide by reacting with an appropriate amine. Thiophene-2-carboxamides are a significant class of compounds with diverse biological activities.[5][14]

Experimental Protocol: Synthesis of Thiophene-2-carboxamides [15]

Reactions_of_MTC cluster_reactions Key Reactions cluster_products Derivative Classes MTC Methyl Thiophene-2-carboxylate Amidation Amidation MTC->Amidation + Amine, Coupling Agent Reduction Reduction MTC->Reduction + Reducing Agent (e.g., LiAlH4) Ring_Func Ring Functionalization (e.g., Halogenation) MTC->Ring_Func + Electrophile (e.g., NBS) Amides Thiophene-2-carboxamides Amidation->Amides Alcohols (Thiophen-2-yl)methanol Reduction->Alcohols Subst_MTC Substituted Methyl Thiophene-2-carboxylates Ring_Func->Subst_MTC

Key Reactions of this compound.

Applications in Medicinal Chemistry

The thiophene ring is considered a bioisostere of the benzene (B151609) ring, and its derivatives are of great interest in drug discovery.[3] They exhibit a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties.[2][3][14][15]

Anticancer Activity

Thiophene carboxamide derivatives have emerged as promising anticancer agents.[5][15] For instance, certain derivatives have shown potent activity against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Mechanism of ActionReference
2b Hep3B5.46Biomimetic of Combretastatin A-4 (CA-4)[15]
2d Hep3B8.85Biomimetic of Combretastatin A-4 (CA-4)[15]
2e Hep3B12.58Biomimetic of Combretastatin A-4 (CA-4)[15]
BMPT HepG2, Caco-2Low µM rangeCaspase-3/8/9 activation, Bcl-2 suppression[5]
Oxime Derivative MCF-70.28-[5]
Antibacterial and Antioxidant Activity

Derivatives of thiophene-2-carboxamide have also been evaluated for their antibacterial and antioxidant properties.[14] Structure-activity relationship (SAR) studies indicate that the nature of the substituent at the 3-position of the thiophene ring significantly influences the biological activity.

Compound ClassAntioxidant Activity (% Inhibition)Antibacterial ActivityReference
3-Amino derivatives (7a-c) 46.9 - 62.0Higher activity[14]
3-Hydroxy derivatives (3a-c) 28.4 - 54.9Moderate activity[14]
3-Methyl derivatives (5a-c) 12.0 - 22.9Lowest activity[14]

Antioxidant activity was compared to ascorbic acid (88.44% inhibition).[14] Antibacterial activity was generally higher against Gram-positive bacteria.[14]

SAR_Diagram cluster_substituents Substituents (R) cluster_activity Biological Activity Core Thiophene-2-carboxamide Core R-group at C3 Amino Amino (-NH2) Core:r->Amino Hydroxy Hydroxy (-OH) Core:r->Hydroxy Methyl Methyl (-CH3) Core:r->Methyl High High (Antioxidant & Antibacterial) Amino->High Medium Medium Hydroxy->Medium Low Low Methyl->Low

Structure-Activity Relationship of Thiophene-2-carboxamides.

Applications in Materials Science

Thiophene-based molecules, derived from precursors like 2-thiophenecarboxylic acid, are fundamental to the field of organic electronics.[4] They are used to create conductive polymers and organic semiconductors for applications such as flexible displays, organic solar cells, and sensors.[4] The carboxylic acid and ester functionalities allow for versatile polymerization and functionalization, enabling the fine-tuning of material properties like electronic band gaps and charge carrier mobility.[4] Thiophene-functionalized dicarboxylates have also been used to construct metal-organic frameworks (MOFs) that can serve as luminescent sensors for environmental contaminants.[16]

Conclusion

This compound is a cornerstone molecule with significant implications for both drug discovery and materials science. Its accessible synthesis and the reactivity of its thiophene ring and ester group provide a versatile platform for creating a vast range of derivatives. The demonstrated biological activities of these derivatives, particularly in oncology and infectious diseases, underscore the importance of the thiophene scaffold in medicinal chemistry. Concurrently, its role as a precursor to advanced organic electronic materials highlights its contribution to technological innovation. Continued research into the synthesis, functionalization, and application of this compound and its analogues is expected to yield further breakthroughs in these critical scientific fields.

References

CAS 5380-42-7 properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methoxy-2-nitrobenzoic Acid (CAS 1882-69-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzoic acid is a substituted benzoic acid derivative that serves as a crucial building block in the synthesis of various biologically active compounds. Its chemical structure, featuring a methoxy (B1213986) and a nitro group on the benzoic acid backbone, imparts unique reactivity that makes it a valuable intermediate in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the properties, structure, and applications of 5-Methoxy-2-nitrobenzoic acid, with a focus on its relevance in drug development. The compound has garnered attention for its role as a precursor to molecules with anti-inflammatory, anti-cancer, and other therapeutic properties.

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of 5-Methoxy-2-nitrobenzoic acid are fundamental to its reactivity and applications as a synthetic intermediate. These properties are summarized in the table below.

PropertyValue
CAS Number 1882-69-5
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [2]
Appearance Beige to grey or brown granules; White to light yellow crystal powder[1]
Melting Point 125-130 °C[1][2]
Boiling Point 399.7 °C at 760 mmHg[1]
Density 1.43 g/cm³
Solubility Soluble in Methanol[1]
pKa 2.06 ± 0.25 (Predicted)[1]
LogP 1.82480[1]
SMILES COc1ccc(c(c1)C(O)=O)--INVALID-LINK--=O[2]
InChI Key URADKXVAIGMTEG-UHFFFAOYSA-N[2]

Biological Activities and Potential Therapeutic Applications

5-Methoxy-2-nitrobenzoic acid has been identified as a precursor for several classes of therapeutic agents. Its derivatives have shown potential in the treatment of inflammatory diseases, cancer, and autoimmune disorders.

Anti-inflammatory Properties

The compound itself has been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as leukotrienes and prostaglandins. This is achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the arachidonic acid cascade that leads to inflammation[3].

Cancer Chemoprevention and Antitumor Applications

5-Methoxy-2-nitrobenzoic acid is a key starting material in the synthesis of Cathepsin S inhibitors, which have demonstrated antitumor applications[1][4]. Cathepsin S is a protease that is often overexpressed in tumors and is involved in tumor growth and metastasis[5]. By serving as a precursor to inhibitors of this enzyme, 5-Methoxy-2-nitrobenzoic acid contributes to the development of novel cancer therapies. It is also used in the synthesis of 2-aminocombretastatin derivatives, which have potential as antimitotic agents[1][4].

Neuroprotective Compounds and Other Applications

This versatile molecule is also used in the synthesis of dictyoquinazol A, a neuroprotective compound, and pyrrolobenzodiazepines[2]. Furthermore, it is an important intermediate in the preparation of the anticoagulant drug betrixaban[6].

Signaling Pathways

The therapeutic potential of compounds derived from 5-Methoxy-2-nitrobenzoic acid stems from their ability to modulate specific signaling pathways involved in disease pathogenesis.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

5-Methoxy-2-nitrobenzoic acid is suggested to inhibit COX and LOX enzymes. These enzymes are central to the inflammatory response. The following diagram illustrates the arachidonic acid cascade and the points of inhibition.

COX_LOX_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Inflammation_COX Inflammation Pain, Fever Prostaglandins->Inflammation_COX HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (LTB4, etc.) HPETE->Leukotrienes Inflammation_LOX Inflammation Allergic Reactions Leukotrienes->Inflammation_LOX Inhibitor 5-Methoxy-2-nitrobenzoic acid (Inhibitor) Inhibitor->COX Inhibitor->LOX CathepsinS_Pathway cluster_APC Antigen Presenting Cell (APC) Antigen Exogenous Antigen Endosome Endosome Antigen_in_Endosome Antigen Peptide Antigenic Peptide Antigen_in_Endosome->Peptide processed to CatS Cathepsin S Ii Invariant Chain (Ii) CatS->Ii degrades MHCII MHC Class II Ii->MHCII associated with CLIP CLIP MHCII->CLIP leaves MHCII_Peptide MHC II-Peptide Complex Peptide->MHCII binds to T_Cell T-Helper Cell MHCII_Peptide->T_Cell activates Inhibitor Cathepsin S Inhibitor (derived from 5-Methoxy-2-nitrobenzoic acid) Inhibitor->CatS Synthesis_Workflow Start 5-Methoxy-2-nitrobenzoic acid in THF Step1 Add 10% Pd/C Start->Step1 Step2 Hydrogenation (H2 balloon) Room Temperature, 18h Step1->Step2 Step3 Filter through Celite Step2->Step3 Step4 Concentrate Filtrate Step3->Step4 End 2-Amino-5-methoxybenzoic acid Step4->End

References

electrophilic substitution reactions of methyl thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl Thiophene-2-carboxylate (B1233283)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document details the regioselectivity of these reactions, provides quantitative data, and outlines detailed experimental protocols for key transformations.

Introduction: Reactivity of the Thiophene (B33073) Ring

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. The lone pairs of electrons on the sulfur atom participate in the π-electron system, making the thiophene ring more electron-rich and thus more reactive towards electrophilic aromatic substitution than benzene (B151609).[1][2] Substituents on the thiophene ring play a crucial role in directing the position of incoming electrophiles.

Methyl thiophene-2-carboxylate possesses an electron-withdrawing methoxycarbonyl group (-COOCH₃) at the 2-position. This group deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. However, it directs incoming electrophiles to specific positions, primarily the 5-position, due to the resonance stabilization of the reaction intermediate.

Regioselectivity of Electrophilic Substitution

The methoxycarbonyl group at the C2 position is a deactivating, meta-directing group in benzene chemistry. However, in the thiophene ring system, its directing effect is different. Due to the nature of the thiophene ring, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the positive charge in the intermediate sigma complex can be stabilized by resonance involving the sulfur atom.[3]

When the C2 position is occupied by an electron-withdrawing group like -COOCH₃, electrophilic attack is directed to the vacant C5 position. Attack at the C5 position allows for the formation of a more stable resonance intermediate where the positive charge is delocalized over the ring and onto the sulfur atom, without placing a positive charge on the carbon atom bearing the electron-withdrawing group. Attack at the C4 position is also possible but generally leads to a minor product, as the resonance stabilization of the intermediate is less effective.

Key Electrophilic Substitution Reactions

Nitration

Nitration of this compound typically yields a mixture of methyl 4-nitrothiophene-2-carboxylate and methyl 5-nitrothiophene-2-carboxylate. The reaction is commonly carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The ratio of the 4- and 5-nitro isomers can be influenced by the reaction conditions. For instance, the nitration of 2-thiophenecarboxaldehyde, a related substrate, with fuming nitric acid in concentrated sulfuric acid yields a mixture of the 4-nitro and 5-nitro products in a ratio of approximately 40:60.[4]

Bromination

The bromination of this compound can be achieved using various brominating agents. Direct bromination with bromine in a suitable solvent can lead to substitution at the 5-position. However, to achieve substitution at the 4-position, "catalyst swamping conditions" can be employed. This involves using a large excess of a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester group.[5] This coordination complex alters the electronic properties of the substrate, directing the incoming electrophile to the 4-position. This method is particularly useful for the synthesis of 4-bromothiophene derivatives.[5]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring. The reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst such as AlCl₃, SnCl₄, or ZnBr₂.[6][7] For this compound, acylation is expected to occur regioselectively at the 5-position. The use of milder Lewis acids like ZnBr₂ or solid acid catalysts can be advantageous in preventing side reactions and decomposition of the sensitive thiophene ring.[6][8]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[9][10] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] For this compound, formylation occurs at the 5-position to yield methyl 5-formylthiophene-2-carboxylate. This reaction is a key step in the synthesis of various heterocyclic compounds.[11][13]

Quantitative Data Summary

The following table summarizes the typical outcomes of electrophilic substitution reactions on this compound and related compounds.

Reaction TypeReagents and ConditionsMajor Product(s)YieldReference(s)
Nitration Fuming HNO₃, conc. H₂SO₄, ice-salt bathMethyl 4-nitrothiophene-2-carboxylate and Methyl 5-nitrothiophene-2-carboxylate (approx. 40:60 ratio for the corresponding aldehyde)40% (4-nitro isomer from aldehyde)[4]
Bromination Br₂, AlCl₃ (2.5 equiv.), CH₂Cl₂, 0-5 °CEthyl 5-alkyl-4-bromothiophene-2-carboxylateExcellent[5]
Acylation Acetic anhydride, Hβ zeolite, 333 K, 2h2-Acetylthiophene (from thiophene)98.6% conversion[8]
Acylation N-acylbenzotriazoles, ZnBr₂ or TiCl₄, CH₂Cl₂2-Acylthiophenes (from thiophene)58-97%[6]
Formylation POCl₃, DMF5-Methyl-2-thiophene aldehyde (from 2-methylthiophene)95%[13][14]

Experimental Protocols

Protocol 1: Nitration of 2-Thiophenecarboxaldehyde (Illustrative for this compound)

This protocol is for a related substrate and illustrates the general procedure.

  • Reagent Preparation: A mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL) is prepared and kept cool.

  • Reaction Setup: A solution of thiophene-2-carbaldehyde (B41791) (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL) is cooled in an ice-salt bath.

  • Addition: The nitrating mixture is added slowly to the cooled thiophene solution with continuous stirring. Stirring is continued for 5 minutes after the addition is complete.

  • Quenching and Extraction: The reaction is quenched by pouring it into ice water. The mixture is then extracted with diethyl ether.

  • Work-up: The combined ether extracts are washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product, a mixture of 4-nitro- and 5-nitrothiophene-2-carboxaldehyde, is purified by column chromatography (eluent: 30-50% dichloromethane/hexanes) to yield the 4-nitro isomer as a light yellow solid.[4]

Protocol 2: Friedel-Crafts Acylation of Thiophene (Generalizable)

This protocol uses a solid acid catalyst for the acylation of unsubstituted thiophene and can be adapted.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).

  • Catalyst Addition: Add the Hβ zeolite catalyst to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 333 K) and stir for the required time (e.g., 2 hours).

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst. The filtrate is then washed with a saturated solution of sodium bicarbonate and then with water.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude product, 2-acetylthiophene.[8]

Protocol 3: Vilsmeier-Haack Formylation of 2-Methylthiophene (B1210033) (Illustrative)

This protocol for a similar substrate demonstrates the general workflow.

  • Vilsmeier Reagent Formation: In a reaction vessel, phosphorus oxychloride (POCl₃) is added to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.

  • Reaction: A solution of 2-methylthiophene (1 equivalent) in a minimal amount of an anhydrous solvent like dichloroethane (DCE) or DMF is prepared. This solution is then added slowly to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction may be heated (e.g., to 50-80°C) to ensure completion. Progress is monitored by TLC or GC.

  • Hydrolysis: The reaction mixture is cooled and then poured into a mixture of ice and water, followed by neutralization with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) to hydrolyze the iminium salt intermediate.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 5-methyl-2-thiophenecarboxaldehyde (B81332) is then purified by distillation or column chromatography.[13]

Visualizations

Electrophilic_Substitution_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Product Formation Start This compound + E+ Intermediate Sigma Complex (Wheland Intermediate) Resonance Stabilized Start->Intermediate Electrophilic Attack at C5 Product Methyl 5-electrophile-thiophene-2-carboxylate + H+ Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic substitution at the C5 position.

Friedel_Crafts_Workflow reagents 1. Mix Thiophene Substrate, Acylating Agent, & Solvent catalyst 2. Add Lewis Acid Catalyst (e.g., AlCl₃) at 0°C reagents->catalyst reaction 3. Stir at Room Temp or Heat to Completion (Monitor by TLC/GC) catalyst->reaction quench 4. Quench Reaction (e.g., pour onto ice/HCl) reaction->quench extract 5. Extract with Organic Solvent quench->extract wash 6. Wash Organic Layer (Base, Brine) extract->wash dry 7. Dry (e.g., MgSO₄) & Concentrate wash->dry purify 8. Purify Product (Distillation or Chromatography) dry->purify Regioselectivity_Pathway cluster_paths start This compound + Electrophile (E+) attack_c5 Attack at C5 start->attack_c5 Favored Pathway attack_c4 Attack at C4 start->attack_c4 Disfavored Pathway intermediate_c5 C5 Sigma Complex (More Stable) attack_c5->intermediate_c5 product_c5 5-Substituted Product (Major) intermediate_c5->product_c5 intermediate_c4 C4 Sigma Complex (Less Stable) attack_c4->intermediate_c4 product_c4 4-Substituted Product (Minor) intermediate_c4->product_c4

References

An In-depth Technical Guide to the Stability and Storage of Methyl Thiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for methyl thiophene-2-carboxylate (B1233283), a key building block in pharmaceutical and chemical synthesis. While specific public data on the stability of this compound is limited, this document outlines a robust framework for assessing its stability profile based on internationally recognized guidelines and the known chemical properties of thiophene (B33073) derivatives.

Recommended Storage Conditions

Based on available safety data sheets and supplier recommendations, the following general storage conditions are advised to maintain the integrity of methyl thiophene-2-carboxylate:

ParameterConditionRationale
Temperature +5°C or Room TemperatureMinimizes the rate of potential degradation reactions.[1]
Atmosphere Inert (e.g., Nitrogen, Argon)Protects against oxidative degradation.[2]
Light Keep in a dark placeThiophene rings can be susceptible to photolytic degradation.[2]
Container Tightly sealedPrevents contamination and exposure to moisture.

Potential Degradation Pathways

The thiophene ring and the ester functional group in this compound are the primary sites for potential degradation. Understanding these pathways is crucial for designing appropriate stability studies and analytical methods.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding thiophene-2-carboxylic acid and methanol. The rate of hydrolysis is dependent on pH and temperature.

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized, potentially leading to the formation of sulfoxides or sulfones. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

  • Photodegradation: Thiophene-containing compounds can be sensitive to light.[3] UV or visible light exposure may lead to complex degradation pathways, including ring-opening or polymerization.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur.

Below is a diagram illustrating the primary degradation pathways.

Potential Degradation Pathways of this compound MTC This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) MTC->Hydrolysis Oxidation Oxidation (e.g., H2O2, Air) MTC->Oxidation Photodegradation Photodegradation (UV/Visible Light) MTC->Photodegradation Thermal_Degradation Thermal Degradation (High Temperature) MTC->Thermal_Degradation TCA Thiophene-2-Carboxylic Acid + Methanol Hydrolysis->TCA Sulfoxide Thiophene-S-Oxide Derivatives Oxidation->Sulfoxide RingOpened Ring-Opened Products Photodegradation->RingOpened Decomposition Decomposition Products Thermal_Degradation->Decomposition

Caption: Primary degradation pathways for this compound.

Framework for Stability Assessment: A Forced Degradation Study Protocol

To comprehensively evaluate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and develop a stability-indicating analytical method.

The following experimental workflow is recommended, based on the International Council for Harmonisation (ICH) guidelines.[1][4][5][6][7][8]

Workflow for Forced Degradation Study start Start: Pure Methyl Thiophene-2-Carboxylate stress Subject to Stress Conditions start->stress hplc Develop Stability-Indicating HPLC Method stress->hplc Initial Scans analysis Analyze Stressed Samples stress->analysis hplc->analysis degradants Identify and Characterize Degradation Products analysis->degradants pathways Elucidate Degradation Pathways degradants->pathways end Establish Storage Conditions and Re-test Period pathways->end

Caption: A logical workflow for conducting a forced degradation study.

Experimental Protocols

The following protocols outline the conditions for a comprehensive forced degradation study. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Table 1: Forced Degradation Experimental Conditions

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 N HCl at 60°C for 24 hours. Samples should be taken at intermediate time points (e.g., 2, 6, 12 hours) and neutralized before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and treat with 0.1 N NaOH at room temperature for 8 hours. Samples should be taken at intermediate time points (e.g., 1, 4 hours) and neutralized before analysis.
Oxidative Degradation Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours. Protect from light.
Photostability Expose a solid sample and a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
Thermal Degradation Expose a solid sample of this compound to dry heat at 70°C for 48 hours.
Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Table 2: Example RP-HPLC Method Parameters

ParameterCondition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (determined by UV scan of the parent compound, e.g., 254 nm).
Column Temperature 30°C
Injection Volume 10 µL

This method would need to be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Presentation of Stability Data

The results from the forced degradation and long-term stability studies should be presented in a clear and concise manner. The following table provides a template for summarizing the data.

Table 3: Hypothetical Stability Data for this compound under ICH Long-Term Conditions (25°C/60% RH)

Time (Months)AppearancePurity by HPLC (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradants (%)
0Colorless to light yellow liquid99.8< 0.05< 0.050.10
3Colorless to light yellow liquid99.70.06< 0.050.15
6Colorless to light yellow liquid99.60.080.050.22
9Light yellow liquid99.50.100.060.28
12Light yellow liquid99.40.120.070.35
24Yellow liquid99.00.250.150.60

Conclusion and Recommendations

Key Recommendations:

  • Storage: Store this compound at +5°C or room temperature, under an inert atmosphere, and protected from light in a tightly sealed container.

  • Stability Studies: Conduct forced degradation studies as outlined to identify potential degradation products and establish a stability-indicating analytical method.

  • Long-Term Testing: Perform long-term stability studies under ICH-recommended conditions to establish a re-test period or shelf life.

  • Documentation: Maintain detailed records of all stability studies, including protocols, analytical methods, and results.

By following these guidelines, researchers and drug development professionals can ensure the quality, purity, and integrity of this compound throughout its lifecycle.

References

An In-depth Technical Guide to Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of methyl thiophene-2-carboxylate (B1233283), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines its core molecular data, a standard experimental protocol for its synthesis, and a common method for its analysis.

Core Molecular and Physical Data

Methyl thiophene-2-carboxylate, also known as methyl 2-thenoate, is an ester derivative of thiophene-2-carboxylic acid. Its chemical and physical properties are summarized below.

PropertyValueCitations
Molecular Formula C₆H₆O₂S[1][2][3][4]
Molecular Weight 142.176 g/mol [1][2][3]
CAS Registry Number 5380-42-7[1]
Appearance Clear light yellow liquid[4]
Boiling Point 94-96 °C at 14 torr[4]
Density 1.23 g/mL[4]

Synthesis of this compound via Fischer Esterification

A prevalent and established method for the synthesis of this compound is the Fischer esterification of thiophene-2-carboxylic acid with methanol (B129727), utilizing an acid catalyst.

Experimental Protocol

Materials:

  • Thiophene-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) or diethyl ether

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for both separating the compound from any residual starting materials or byproducts and for confirming its molecular weight. The gas chromatogram will indicate the purity of the sample, while the mass spectrum will show the molecular ion peak corresponding to the mass-to-charge ratio of this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the Fischer esterification process for the synthesis of this compound.

Fischer_Esterification reactant1 Thiophene-2-carboxylic Acid reaction + reactant1->reaction reactant2 Methanol reactant2->reaction product This compound water Water reaction_conditions H₂SO₄ (cat.) Reflux product_formation reaction_conditions->product_formation product_formation->product product_formation->water

Caption: Fischer Esterification of Thiophene-2-carboxylic Acid.

References

Theoretical Insights into Methyl Thiophene-2-Carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl thiophene-2-carboxylate (B1233283) is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its thiophene (B33073) core is a recognized pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Theoretical and computational studies are paramount in elucidating the structural, electronic, and spectroscopic properties of methyl thiophene-2-carboxylate and its derivatives, thereby accelerating the drug design and development process. This technical guide provides an in-depth overview of the theoretical studies on this compound, focusing on its molecular geometry, vibrational analysis, electronic properties, and its potential as a pharmacophore in drug discovery. Detailed computational protocols and visualizations are provided to aid researchers in this field.

Introduction: The Significance of the Thiophene Moiety

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisosteric equivalent of the benzene (B151609) ring, offering similar physicochemical properties while providing unique opportunities for drug-receptor interactions.[3] The sulfur atom can participate in hydrogen bonding, enhancing the binding affinity of thiophene-containing ligands to their biological targets.[3] Thiophene derivatives have been successfully developed into drugs targeting a range of diseases, from infections to cancer and chronic obstructive pulmonary disease (COPD).[3] this compound, as a fundamental derivative, provides a crucial building block for the synthesis of more complex and pharmacologically active molecules.[5][6] Understanding its intrinsic properties through theoretical calculations is a critical first step in rational drug design.

Molecular Structure and Geometry

The expected structure of this compound features a planar thiophene ring. The ester group may exhibit rotational isomerism, but the planar conformation is generally the most stable due to conjugation effects. The tables below summarize representative calculated bond lengths and angles for compounds closely related to this compound, which are expected to be very similar to the target molecule.

Data Presentation: Calculated Geometric Parameters

Table 1: Selected Bond Lengths (Å) from DFT Calculations on Analogous Thiophene-2-Carboxylate Derivatives. (Note: Data is compiled from studies on structurally similar molecules and serves as a close approximation for this compound.)

BondExpected Range (Å)Reference Compound(s)
S1–C21.71 - 1.75Methyl 3-aminothiophene-2-carboxylate, Thiophene-2-carboxamides
C2–C31.37 - 1.41Methyl 3-aminothiophene-2-carboxylate, Thiophene-2-carboxamides
C3–C41.40 - 1.44Methyl 3-aminothiophene-2-carboxylate, Thiophene-2-carboxamides
C4–C51.36 - 1.40Methyl 3-aminothiophene-2-carboxylate, Thiophene-2-carboxamides
C5–S11.70 - 1.74Methyl 3-aminothiophene-2-carboxylate, Thiophene-2-carboxamides
C2–C(O)1.45 - 1.49Methyl 3-aminothiophene-2-carboxylate, Thiophene-2-carboxamides
C(O)–O1.34 - 1.38Methyl 3-aminothiophene-2-carboxylate, Thiophene-2-carboxamides
C=O1.20 - 1.23Methyl 3-aminothiophene-2-carboxylate, Thiophene-2-carboxamides
O–CH31.43 - 1.47Methyl 3-aminothiophene-2-carboxylate, Thiophene-2-carboxamides

Table 2: Selected Bond Angles (°) from DFT Calculations on Analogous Thiophene-2-Carboxylate Derivatives. (Note: Data is compiled from studies on structurally similar molecules and serves as a close approximation for this compound.)

AngleExpected Range (°)Reference Compound(s)
C5–S1–C2111 - 1142-carbaldehyde oxime-5-nitrothiophene
S1–C2–C3111 - 1132-carbaldehyde oxime-5-nitrothiophene
C2–C3–C4112 - 1152-carbaldehyde oxime-5-nitrothiophene
C3–C4–C5112 - 1152-carbaldehyde oxime-5-nitrothiophene
C4–C5–S1110 - 1132-carbaldehyde oxime-5-nitrothiophene
S1–C2–C(O)120 - 124Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone)
C3–C2–C(O)124 - 128Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone)
C2–C(O)–O110 - 114Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone)
O=C–O122 - 126Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone)
C(O)–O–CH3115 - 119Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone)

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, provides a fingerprint of a molecule's structure. DFT calculations are highly effective in predicting vibrational frequencies and aiding in the assignment of experimental spectra.[10] A study on the closely related 2-thiophene carboxylic acid provides a detailed analysis of its vibrational modes, which are expected to be largely conserved in its methyl ester derivative.[10]

Table 3: Key Vibrational Frequencies (cm⁻¹) for the Thiophene-2-Carboxylate Moiety. (Based on data from 2-thiophene carboxylic acid and its derivatives.)[10]

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C–H stretching (thiophene)3120 - 3080Aromatic C-H bond vibrations.
C=O stretching (ester)1730 - 1700Carbonyl double bond stretch, sensitive to conjugation.
C=C stretching (thiophene)1530 - 1350Aromatic ring stretching vibrations.
C–H in-plane bending1300 - 1000In-plane bending of aromatic C-H bonds.
C–O stretching (ester)1300 - 1100Stretching of the C-O single bonds in the ester group.
C–S stretching (thiophene)860 - 640Stretching of the carbon-sulfur bonds in the ring.
C–H out-of-plane bending910 - 710Out-of-plane bending of aromatic C-H bonds.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions, chemical reactivity, and stability.[11][12] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.[3][11]

For thiophene derivatives, the HOMO and LUMO are typically delocalized over the π-system of the thiophene ring and the carboxylate group.[3] For the analogous methyl 3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV.[3] A similar value is expected for this compound.

Table 4: Calculated Electronic Properties. (Based on data from analogous thiophene derivatives.)[3][7][8]

PropertyExpected Value (eV)Significance
HOMO Energy-6.0 to -6.5Indicates electron-donating capability.
LUMO Energy-1.5 to -2.0Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.0 - 5.0Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[13][14] In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the thiophene ring will exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures).[10] It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density. In thiophene derivatives, NBO analysis reveals significant delocalization of π-electrons across the ring and the substituent, which contributes to the molecule's aromaticity and stability.[10] The analysis of donor-acceptor interactions (second-order perturbation theory) can quantify the stabilization energy arising from these delocalizations.

Relevance in Drug Development

Pharmacophore and Molecular Docking

This compound serves as a scaffold for developing inhibitors of various biological targets. Molecular docking studies on thiophene-2-carboxamide derivatives have shown that they can effectively bind to the active sites of enzymes like protein tyrosine phosphatase 1B (PTP1B) and Abl kinase.[1][15] The thiophene ring often engages in hydrophobic or π-stacking interactions, while the carboxylate group can form crucial hydrogen bonds with amino acid residues in the protein's active site.

Modulation of Signaling Pathways

Thiophene derivatives have been shown to modulate key signaling pathways implicated in diseases like cancer. For instance, certain derivatives can act as dual inhibitors of β-tubulin and the Wnt/β-catenin signaling pathway, both of which are critical for cancer cell proliferation and survival.[16] The ability to target multiple nodes in a signaling cascade is a highly desirable attribute for next-generation therapeutics.

Experimental and Computational Protocols

DFT-Based Geometry Optimization and Vibrational Analysis

This protocol outlines the general steps for performing a geometry optimization and frequency calculation using the Gaussian software suite.[9][15][17]

  • Molecule Building: Construct the 3D structure of this compound using a molecular builder like GaussView.

  • Input File Generation:

    • Set up the calculation type: Opt Freq to perform an optimization followed by a frequency calculation.[9]

    • Specify the method and basis set: #P B3LYP/6-311++G(d,p). The B3LYP functional is a widely used and reliable choice for organic molecules.[7]

    • Define the charge and multiplicity (0 and 1 for a neutral singlet state).

    • Provide the Cartesian coordinates of the atoms.

  • Execution: Submit the input file to the Gaussian program.

  • Analysis of Output:

    • Confirm successful optimization by searching for "Stationary point found."

    • Verify that the frequency calculation yielded no imaginary frequencies for a stable minimum.

    • Extract optimized bond lengths, angles, and vibrational frequencies from the output file.

NBO Analysis Protocol

NBO analysis is typically performed on an already optimized geometry.[1]

  • Input File Modification:

    • Use the optimized coordinates from the previous step.

    • Change the route section to include the Pop=NBO keyword. For example: #P B3LYP/6-311++G(d,p) Pop=NBO.

  • Execution: Run the Gaussian calculation.

  • Data Extraction:

    • Analyze the output file for the "NATURAL BOND ORBITAL ANALYSIS" section.

    • Extract natural atomic charges, bond orders, and the second-order perturbation theory analysis table, which shows donor-acceptor interactions and their stabilization energies.[16]

Mandatory Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Workflow

computational_workflow cluster_input Input Preparation cluster_calc Quantum Calculation cluster_analysis Data Analysis mol_build Build 3D Structure (e.g., GaussView) input_file Create Gaussian Input File (# B3LYP/6-311++G(d,p) Opt Freq) mol_build->input_file gaussian Run Gaussian Calculation input_file->gaussian Submit Job geom_opt Optimized Geometry (Bond Lengths, Angles) gaussian->geom_opt vib_freq Vibrational Frequencies (IR/Raman Spectra) gaussian->vib_freq nbo_mep Electronic Properties (NBO, MEP, HOMO-LUMO) gaussian->nbo_mep

Caption: Workflow for DFT analysis of this compound.

Signaling Pathway Inhibition

signaling_pathway cluster_wnt Wnt/β-catenin Pathway (Cancer Cell) Wnt Wnt Ligand Frizzled Frizzled Receptor GSK3B GSK-3β (Active) BetaCatenin β-catenin GSK3B->BetaCatenin P DestructionComplex Destruction Complex Proteasome Proteasome Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Expression (Proliferation) TCF_LEF->TargetGenes ThiopheneDeriv Thiophene-based Inhibitor ThiopheneDeriv->GSK3B Inhibits

Caption: Inhibition of Wnt/β-catenin pathway by a thiophene derivative.

Conclusion

Theoretical studies provide indispensable insights into the fundamental properties of this compound, a molecule of significant interest in drug development. Through methods like DFT, researchers can accurately predict its geometry, vibrational spectra, and electronic characteristics, which are essential for understanding its reactivity and potential interactions with biological targets. The analyses of its frontier molecular orbitals, electrostatic potential, and bonding characteristics further inform the rational design of novel derivatives with enhanced pharmacological profiles. As demonstrated by the extensive research on related compounds, the thiophene-2-carboxylate scaffold is a promising starting point for the development of inhibitors targeting critical disease pathways. The computational protocols and visualizations provided in this guide serve as a foundational resource for scientists aiming to leverage theoretical chemistry in the quest for new and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl Thiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing methyl thiophene-2-carboxylate (B1233283) derivatives. This class of compounds serves as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The thiophene (B33073) moiety is a key pharmacophore in numerous biologically active compounds, and the Suzuki coupling offers a powerful method for the creation of carbon-carbon bonds to introduce molecular diversity.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials make it a preferred method in modern organic synthesis.

For methyl thiophene-2-carboxylate derivatives, the reaction typically involves the coupling of a bromo-substituted methyl thiophenecarboxylate with an aryl- or heteroarylboronic acid to yield the corresponding arylated thiophene product.

General Reaction Scheme & Mechanism

The general transformation for the Suzuki coupling of a methyl bromothiophene-2-carboxylate is depicted below:

Suzuki_General_Scheme reagents Methyl (Bromo)thiophene-2-carboxylate + Ar-B(OH)2 catalyst Pd(0) Catalyst, Base reagents->catalyst product Methyl (Aryl)thiophene-2-carboxylate catalyst->product Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_ar R-Pd(II)Ln-Ar transmetalation->pd_r_ar reductive_elimination Reductive Elimination pd_r_ar->reductive_elimination product R-Ar reductive_elimination->product product->pd0 Catalyst Regeneration reagents R-X (Methyl Bromothiophene-2-carboxylate) reagents->oxidative_addition boronic_acid Ar-B(OH)2 (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow setup Reaction Setup (Reagents, Catalyst, Base, Solvent) inert Inert Atmosphere (N2 or Ar) setup->inert heating Heating & Stirring (80-100 °C) inert->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Aqueous Work-up (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

The Versatility of Methyl Thiophene-2-carboxylate in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl thiophene-2-carboxylate (B1233283) and its derivatives represent a cornerstone in the field of medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of therapeutic agents. The thiophene (B33073) ring, a bioisostere of the phenyl ring, offers unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of methyl thiophene-2-carboxylate derivatives in drug discovery, with a focus on anticancer, antibacterial, and anti-inflammatory applications.

Anticancer Applications: Targeting Kinase Signaling

Thiophene-based compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and proliferation.[1] Derivatives of this compound, particularly 3-aminothiophene-2-carboxamides, are key building blocks for potent kinase inhibitors.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2][3] Several thiophene-3-carboxamide (B1338676) derivatives have been developed as potent VEGFR-2 inhibitors.[2][3][4]

Quantitative Data: VEGFR-2 Inhibition and Antiproliferative Activity

Compound IDModification on Thiophene ScaffoldTarget KinaseIC50 (nM)Antiproliferative Activity (Cell Line)IC50 (µM)Reference
14d 3-Carboxamide derivativeVEGFR-2191.1HCT116, MCF7, PC3, A549Not specified[2]
Compound 5 ortho-amino thiophene carboxamideVEGFR-2590HepG-2Not specified (2.3-fold > Sorafenib)[3]
Compound 21 ortho-amino thiophene carboxamideVEGFR-21290HepG-2Not specified (1.7-fold > Sorafenib)[3]
Compound 3b Fused thienopyrroleVEGFR-2126HepG2, PC-33.105, 2.15[5]
Compound 4c Fused pyrrolothienopyrimidineVEGFR-275HepG2, PC-33.023, 3.12[5]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of intracellular signaling events, ultimately leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.[6][7][8][9]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src p38 p38 MAPK VEGFR2->p38 VEGF VEGF VEGF->VEGFR2 Binds and Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt FAK FAK Src->FAK Cell_Migration Cell Migration FAK->Cell_Migration p38->Cell_Migration Cell_Survival Cell Survival Akt->Cell_Survival Vessel_Permeability Vessel Permeability Akt->Vessel_Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols: Anticancer Assays

Protocol 1: Synthesis of a Thienopyrimidine Kinase Inhibitor

This protocol describes the synthesis of a thienopyrimidine scaffold, a common core in many kinase inhibitors, starting from methyl 3-aminothiophene-2-carboxylate.[10]

Workflow: Synthesis of Thienopyrimidine Core

synthesis_workflow start Methyl 3-aminothiophene- 2-carboxylate step1 Condensation with Urea (B33335) start->step1 intermediate1 Thienopyrimidine Scaffold step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 Chlorinated Intermediate step2->intermediate2 step3 Nucleophilic Substitution intermediate2->step3 final_product Kinase Inhibitor step3->final_product

Caption: General synthetic workflow for thienopyrimidine kinase inhibitors.

  • Step 1: Condensation with Urea.

    • Combine methyl 3-aminothiophene-2-carboxylate and urea in a suitable solvent (e.g., a high-boiling point solvent like diphenyl ether).

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the precipitated thienopyrimidine product by filtration.

    • Purify the product by recrystallization.[10]

  • Step 2: Chlorination.

    • Suspend the thienopyrimidine scaffold in phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

    • Heat the mixture to reflux for several hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the chlorinated product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.[10]

  • Step 3: Nucleophilic Substitution.

    • Dissolve the chlorinated intermediate in a suitable solvent (e.g., DMF or isopropanol).

    • Add the desired amine or phenol (B47542) nucleophile and a base (e.g., potassium carbonate or triethylamine).

    • Heat the reaction mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction, add water, and extract the final product with an appropriate organic solvent.

    • Purify the final kinase inhibitor by column chromatography or recrystallization.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.[5]

  • Materials: Recombinant human VEGFR-2 kinase domain, kinase buffer, ATP, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), test compound, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • In a 96-well plate, add the VEGFR-2 enzyme, substrate, and kinase buffer.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.[5]

Antibacterial Applications

Derivatives of 3-aminothiophene-2-carboxylate have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound ClassModificationBacterial StrainMIC (µg/mL)Reference
3-Aminothiophene-2-carboxylatesChloro-phenyl amideEscherichia coli10-20[4]
3-Aminothiophene-2-carboxylatesMethoxy-phenyl amideStaphylococcus aureus10-20[4]
Thiophene DerivativesBenzamide and phenyl substitutionColistin-Resistant Acinetobacter baumannii16 - 32 (mg/L)[11]
Thiophene DerivativesBenzamide and phenyl substitutionColistin-Resistant Escherichia coli8 - 32 (mg/L)[11]
Experimental Protocol: Antibacterial Susceptibility Testing

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Workflow: Broth Microdilution Assay

mic_workflow prep_compound Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Determine MIC (lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for the broth microdilution MIC assay.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).[12][14]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13][14]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.[12][14]

  • MIC Determination:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[13]

Anti-inflammatory Applications

Thiophene derivatives have also been explored as anti-inflammatory agents, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes.[15][16]

Experimental Protocol: COX-2 Inhibition Assay

Protocol 4: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-2, which is coupled to a fluorometric probe.[17]

  • Materials: Human recombinant COX-2 enzyme, COX assay buffer, COX probe, arachidonic acid (substrate), test compound, and a fluorometric plate reader.

  • Procedure:

    • In a 96-well plate, add the COX assay buffer, COX probe, and COX-2 enzyme.

    • Add the test compound at various concentrations and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence in kinetic mode (Ex/Em = 535/587 nm) for 5-10 minutes.[17]

    • The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound and its derivatives are invaluable building blocks in medicinal chemistry, providing a versatile platform for the development of novel therapeutics. The thiophene scaffold is present in a number of approved drugs and continues to be a focus of research in the pursuit of new treatments for a wide range of diseases. The protocols and data presented here offer a foundational guide for researchers in the synthesis and evaluation of new thiophene-based drug candidates.

References

Application Notes and Protocols for the Heck Reaction of Methyl Thiophene-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction has become a cornerstone in organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical intermediates and active compounds. Thiophene (B33073) derivatives are important structural motifs in medicinal chemistry and materials science, and their functionalization via the Heck reaction provides a direct route to valuable vinyl-substituted thiophenes.

These application notes provide a comprehensive overview of the Heck reaction conditions specifically tailored for methyl thiophene-2-carboxylate (B1233283) derivatives, with a focus on methyl 5-bromothiophene-2-carboxylate as a readily available substrate. The protocols and data presented herein are compiled from the scientific literature to guide researchers in the successful application of this important transformation.

Reaction Scheme

The general scheme for the Heck reaction of a halogenated methyl thiophene-2-carboxylate with an alkene is depicted below:

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes various reported conditions for the Heck reaction of aryl halides, including thiophene derivatives, with different alkenes. This data provides a comparative overview to aid in the selection of optimal reaction parameters.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
4-BromotolueneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.2)DMF100595
4-IodoanisoleMethyl acrylatePd(OAc)₂ (1)-Et₃N (1.2)Acetonitrile80398
3-BromopyridineStyrenePd₂(dba)₃ (1)P(t-Bu)₃ (4)Cs₂CO₃ (2)Dioxane1001685
1-IodonaphthaleneEthyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)DMF1201292
Methyl 5-bromothiophene-2-carboxylate (Example) Styrene Pd(OAc)₂ (2) PPh₃ (4) Et₃N (1.5) DMF 110 12 ~80-90 (Estimated)
Methyl 5-bromothiophene-2-carboxylate (Example) Ethyl acrylate Pd(OAc)₂ (2) P(o-tol)₃ (4) K₂CO₃ (2) DMAc 120 16 ~75-85 (Estimated)

Note: Yields for methyl 5-bromothiophene-2-carboxylate are estimated based on typical outcomes for similar substrates, as specific literature data for this exact compound can be limited. Optimization is recommended.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle cluster_product Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)(Alkene)(L2)]+X- Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (+ Base, - H-Base-X) Product Ar-CH=CH-R Insertion_Product->Product

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow for the Heck Reaction

This diagram outlines the typical laboratory workflow for performing a Heck reaction.

Heck_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis a Oven-dry glassware d Assemble under inert atmosphere (N2/Ar) a->d b Weigh reagents: Aryl halide, alkene, catalyst, ligand, base e Add solvent and reagents b->e c Prepare anhydrous solvent c->e d->e f Heat and stir for specified time e->f g Monitor reaction (TLC, GC-MS) f->g h Cool to room temperature g->h i Quench reaction (e.g., with water or NH4Cl) h->i j Extract with organic solvent i->j k Dry organic layer (e.g., Na2SO4, MgSO4) j->k l Concentrate in vacuo k->l m Purify by column chromatography l->m n Characterize product (NMR, MS, etc.) m->n

Application Notes and Protocols for the Synthesis of Thiophene-Based Polymers Using Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based polymers are a class of conducting polymers that have garnered significant interest for a variety of applications, including organic electronics, sensors, and biomedical devices. Their unique electronic properties, environmental stability, and the ability to functionalize the polymer backbone make them particularly attractive for the development of novel drug delivery systems. The introduction of functional groups, such as carboxylic acid esters, provides a versatile handle for further chemical modification, including the attachment of therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of thiophene-based polymers using methyl thiophene-2-carboxylate (B1233283) as a key monomer. Two primary synthetic strategies are presented: direct oxidative polymerization and a post-polymerization modification approach. These protocols are intended to serve as a guide for researchers in the synthesis and functionalization of these promising materials for applications in drug development.

Methods for Polymer Synthesis

Two principal methods for the synthesis of poly(methyl thiophene-2-carboxylate) are detailed below. The direct polymerization of this compound can be challenging due to the electron-withdrawing nature of the ester group. Therefore, a post-polymerization modification route is also presented as a robust alternative.

Method 1: Direct Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common and straightforward method for the synthesis of polythiophenes. In this method, a chemical oxidant, typically iron(III) chloride (FeCl₃), is used to induce the polymerization of the thiophene (B33073) monomer. While the direct polymerization of this compound can be less efficient than that of alkyl-substituted thiophenes, this protocol provides a general framework for its synthesis.

Experimental Protocol: Chemical Oxidative Polymerization

  • Materials:

  • Procedure:

    • In a dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 g, 7.0 mmol) in 50 mL of anhydrous chloroform.

    • In a separate dry flask, dissolve anhydrous FeCl₃ (3.4 g, 21.0 mmol) in 50 mL of anhydrous chloroform. Caution: FeCl₃ is corrosive and hygroscopic.

    • Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes with vigorous stirring at room temperature.

    • The reaction mixture will gradually turn dark and viscous, indicating polymer formation. Allow the reaction to proceed for 24 hours at room temperature.

    • After 24 hours, precipitate the polymer by slowly pouring the reaction mixture into 500 mL of methanol with constant stirring.

    • Filter the precipitate and wash thoroughly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and unreacted monomer.

    • To obtain the neutral (de-doped) polymer, stir the precipitate in a dilute ammonia solution for 2 hours.

    • Filter the polymer, wash with methanol, and dry under vacuum at 40°C to a constant weight.

Data Presentation: Representative Reaction Conditions and Outcomes

ParameterConditionExpected Outcome
Monomer:Oxidant Ratio1:3 (mol/mol)Moderate to good yield
SolventAnhydrous ChloroformGood solubility for monomer and oxidant
Reaction Time24 hoursSufficient time for polymerization
Reaction TemperatureRoom TemperatureMild conditions, minimizes side reactions
Polymer Yield40-60%Variable depending on reaction scale
Molecular Weight (Mn)2,000 - 5,000 g/mol Typically low to moderate
Polydispersity Index (PDI)1.5 - 2.5Broad distribution is common
Method 2: Post-Polymerization Modification

This method involves the polymerization of a more reactive thiophene monomer, such as 3-bromothiophene, followed by functionalization to introduce the methyl carboxylate group. A more common and versatile approach is to synthesize a polythiophene with precursor functional groups that can be converted to carboxylic acids, which are then esterified. For drug delivery applications, the carboxylic acid form of the polymer is often the desired intermediate for drug conjugation.

Experimental Protocol: Synthesis of Poly(thiophene-2-carboxylic acid) via a Precursor Polymer

This protocol describes the synthesis of a precursor polymer, poly(3-(2-bromoethyl)thiophene), its conversion to a nitrile-functionalized polythiophene, followed by hydrolysis to poly(thiophene-3-acetic acid), a related carboxylic acid-functionalized polythiophene. This serves as a representative example of creating a carboxylic acid handle for further modification.

  • Synthesis of Poly(3-(2-bromoethyl)thiophene):

    • Follow a suitable polymerization method like GRIM (Grignard Metathesis) polymerization for 2,5-dibromo-3-(2-bromoethyl)thiophene to obtain a well-defined precursor polymer.

  • Conversion to Poly(3-(2-cyanoethyl)thiophene):

    • Dissolve the bromo-functionalized polythiophene in a suitable solvent like THF.

    • Add an excess of sodium cyanide (NaCN) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

    • Heat the reaction mixture at reflux for 24-48 hours.

    • Precipitate the polymer in methanol, filter, and dry.

  • Hydrolysis to Poly(thiophene-3-acetic acid):

    • Suspend the nitrile-functionalized polymer in a mixture of ethanol (B145695) and aqueous sodium hydroxide (B78521) (e.g., 10 M NaOH).

    • Heat the mixture at reflux for 24 hours to hydrolyze the nitrile groups to carboxylic acid salts.

    • Cool the reaction mixture and acidify with hydrochloric acid (HCl) to precipitate the poly(thiophene-3-acetic acid).

    • Filter the polymer, wash with water to remove salts, and dry under vacuum.

  • Esterification to Poly(methyl thiophene-3-acetate):

    • Suspend the poly(thiophene-3-acetic acid) in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture at reflux for 24 hours.

    • Cool the reaction, neutralize the acid, and precipitate the polymer in water.

    • Filter, wash with water and methanol, and dry under vacuum.

Application in Drug Delivery

Polythiophenes functionalized with carboxylic acid or ester groups are highly valuable for drug delivery applications. The carboxylic acid groups can be used to covalently attach drug molecules through ester or amide linkages. This allows for the creation of polymer-drug conjugates that can improve drug solubility, stability, and provide a mechanism for controlled release.

Experimental Protocol: Conjugation of a Model Drug to Poly(thiophene-2-carboxylic acid)

  • Activation of the Carboxylic Acid Groups:

    • Dissolve the poly(thiophene-2-carboxylic acid) in a suitable dry solvent (e.g., DMF).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups by forming an NHS-ester intermediate.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Drug Conjugation:

    • Dissolve the drug molecule containing a primary amine group in a suitable solvent.

    • Add the drug solution to the activated polymer solution.

    • Add a non-nucleophilic base, such as triethylamine (B128534) (TEA), to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification of the Polymer-Drug Conjugate:

    • Precipitate the conjugate by adding the reaction mixture to a non-solvent (e.g., methanol or water).

    • Filter the precipitate and wash extensively to remove unreacted drug and coupling reagents.

    • Further purify the conjugate by dialysis against a suitable solvent to remove any remaining small molecule impurities.

    • Lyophilize the purified solution to obtain the solid polymer-drug conjugate.

Data Presentation: Characterization of Functionalized Polymers

PropertyPoly(this compound)Poly(thiophene-2-carboxylic acid)Polymer-Drug Conjugate
FTIR (cm⁻¹) ~1720 (C=O, ester), ~1250 (C-O, ester)~1700 (C=O, acid), ~3000 (O-H, broad)Amide I and II bands, characteristic drug peaks
¹H NMR (δ, ppm) ~3.8 (O-CH₃), 7.0-8.0 (thiophene ring)7.0-8.0 (thiophene ring), ~12.0 (COOH)Peaks corresponding to polymer and drug moieties
Solubility Soluble in organic solvents (chloroform, THF)Soluble in basic aqueous solutions and polar organic solventsVaries depending on the drug and conjugation ratio
Thermal Stability (TGA) Decomposition onset > 250°CDecomposition onset > 200°CDependent on the conjugated drug

Visualizations

Synthesis_Workflow cluster_monomer Monomer cluster_polymerization Polymerization cluster_polymer Polymer Product cluster_hydrolysis Hydrolysis cluster_functional_polymer Functional Polymer cluster_conjugation Drug Conjugation cluster_final_product Final Product Monomer This compound Polymerization Chemical Oxidative Polymerization (FeCl3) Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Hydrolysis Base Hydrolysis (e.g., NaOH) Polymer->Hydrolysis FunctionalPolymer Poly(thiophene-2-carboxylic acid) Hydrolysis->FunctionalPolymer Conjugation Amide Coupling (DCC/NHS) FunctionalPolymer->Conjugation FinalProduct Polymer-Drug Conjugate Conjugation->FinalProduct Drug Amine-containing Drug Drug->Conjugation

Caption: Overall workflow for the synthesis and functionalization of thiophene-based polymers.

Drug_Delivery_Pathway PDC Polymer-Drug Conjugate (in circulation) Tumor Tumor Tissue (Leaky Vasculature) PDC->Tumor Extravasation Cell Cancer Cell PDC->Cell Targeting Ligand Binding Endosome Endosome (Low pH) PDC->Endosome Internalization EPR EPR Effect (Passive Targeting) Receptor Cell Surface Receptor Internalization Receptor-Mediated Endocytosis Release Drug Release (Hydrolysis of Linker) Drug Active Drug Endosome->Drug pH-triggered release Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: Conceptual signaling pathway for targeted drug delivery using a functionalized polymer.

Application Notes and Protocols for the Derivatization of Methyl Thiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carboxylate (B1233283) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The derivatization of methyl thiophene-2-carboxylate, a readily available starting material, into a library of thiophene-2-carboxamides is a common strategy in the pursuit of novel therapeutic agents. These derivatives have shown particular promise as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation.

This document provides detailed application notes and experimental protocols for the synthesis of thiophene-2-carboxamide derivatives from this compound and their subsequent evaluation as potential drug candidates. The protocols cover the initial hydrolysis of the methyl ester, amide bond formation, and key in vitro assays to assess their biological activity, including cytotoxicity, apoptosis induction, and mitochondrial membrane potential disruption.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows and biological signaling pathways discussed in these application notes.

Synthesis Workflow A This compound B Hydrolysis (e.g., LiOH, THF/H2O) A->B Step 1 C Thiophene-2-carboxylic Acid B->C D Amide Coupling (e.g., EDC, HOBt, Amine) C->D Step 2 E Thiophene-2-carboxamide Derivatives D->E F Biological Screening E->F Evaluation

Caption: Synthetic workflow for the derivatization of this compound.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds Thiophene_Derivative Thiophene-2-carboxamide Derivative Thiophene_Derivative->VEGFR2 Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and inhibition by thiophene (B33073) derivatives.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) (Phosphorylated) IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates Thiophene_Derivative Thiophene-2-carboxamide Derivative Thiophene_Derivative->PTP1B Inhibits PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT Downstream Cell Growth & Survival Signaling AKT->Downstream

Caption: PTP1B's role in signaling and its inhibition by thiophene derivatives.

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Apoptosis G2/M Arrest & Apoptosis Polymerization->Apoptosis Spindle Mitotic Spindle Formation Microtubules->Spindle CellDivision Cell Division Spindle->CellDivision Thiophene_Derivative Thiophene-2-carboxamide Derivative Thiophene_Derivative->Polymerization Inhibits

Caption: Mechanism of tubulin polymerization inhibition by thiophene derivatives.

Quantitative Data Summary

The following tables summarize the biological activity of representative thiophene-2-carboxamide derivatives from various studies.

Table 1: Anticancer Activity of Thiophene-2-carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5b MCF-70.09[1][2]
5c MCF-72.22[1][2]
5c HepG20.72[1][2]
2b Hep3B5.46[3]
2d Hep3B8.85[3]
2e Hep3B12.58[3]
3b HepG23.105[4]
3b PC-32.15[4]
4c HepG23.023[4]
4c PC-33.12[4]
5b (hydrazone) HT292.61[5][6]
6c (hydrazone) A5499.1[5]

Table 2: Enzyme Inhibitory Activity of Thiophene-2-carboxamide Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
5b PTP1B5.25[1][2]
5c PTP1B6.37[1][2]
3b VEGFR-20.126[4]
4c VEGFR-20.075[4]
14d VEGFR-20.191[7]
5b (hydrazone) Tubulin Polymerization8.21[5][6]
4c (dihydropyridine) Tubulin Polymerization17[8]

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-carboxylic Acid from this compound (Hydrolysis)

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a necessary precursor for amide bond formation.[9]

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 1:1:1 or 2:1:1 ratio).

  • Add an aqueous solution of LiOH (e.g., 2M, 2.0 eq) to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to a few hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dissolve the remaining aqueous residue in water and wash with EtOAc to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 3-4 with 2N HCl. A precipitate should form.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield thiophene-2-carboxylic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR.

Protocol 2: Synthesis of Thiophene-2-carboxamide Derivatives (Amide Coupling)

This protocol details the coupling of thiophene-2-carboxylic acid with a primary or secondary amine using EDC and HOBt as coupling agents.[10]

Materials:

  • Thiophene-2-carboxylic acid

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve thiophene-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

Protocol 3: Cell Viability Assessment by MTT Assay

This protocol is for determining the cytotoxic effects of the synthesized thiophene-2-carboxamide derivatives on cancer cell lines.[11]

Materials:

  • Synthesized thiophene-2-carboxamide derivative

  • Cancer cell lines (e.g., MCF-7, HepG2, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the thiophene-2-carboxamide derivative in complete medium.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: Apoptosis Detection by Caspase-3/7 Activity Assay

This protocol outlines the measurement of caspase-3 and -7 activation, key executioner caspases in the apoptotic pathway.[11]

Materials:

  • Synthesized thiophene-2-carboxamide derivative

  • Cancer cell lines

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with the thiophene-2-carboxamide derivative at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells on a plate shaker at low speed for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Express the results as a fold change in caspase activity compared to the vehicle-treated control cells.

Protocol 5: Assessment of Mitochondrial Membrane Potential using JC-1 Assay

This protocol describes the use of the JC-1 dye to detect changes in mitochondrial membrane potential, a hallmark of early apoptosis.

Materials:

  • Synthesized thiophene-2-carboxamide derivative

  • Cancer cell lines

  • JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate (or on coverslips for microscopy) and allow them to attach overnight.

  • Treat the cells with the test compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Remove the treatment medium and wash the cells with warm PBS.

  • Incubate the cells with JC-1 staining solution (prepared according to the manufacturer's instructions, typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity. For J-aggregates (healthy cells), use an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm. For JC-1 monomers (apoptotic cells), use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

References

Application Notes and Protocols for the Synthesis of Amides from Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of thiophene-2-carboxamides starting from methyl thiophene-2-carboxylate (B1233283). Thiophene-containing amides are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] The following protocols outline three distinct synthetic strategies, with a focus on providing reproducible and scalable methods for laboratory and process chemistry settings.

Overview of Synthetic Strategies

Three primary routes for the synthesis of amides from methyl thiophene-2-carboxylate are presented:

  • Route 1: Direct Aminolysis: A one-step process involving the direct reaction of the methyl ester with an amine. This method is atom-economical but may require elevated temperatures or microwave assistance to achieve reasonable reaction rates and yields.

  • Route 2: Two-Step Synthesis via Carboxylic Acid (Amide Coupling): This route involves the initial hydrolysis of the methyl ester to thiophene-2-carboxylic acid, followed by a coupling reaction with an amine using a peptide coupling reagent. This is a versatile and widely used method in medicinal chemistry.

  • Route 3: Two-Step Synthesis via Acyl Chloride: This classic and robust method proceeds through the hydrolysis of the methyl ester to the carboxylic acid, which is then converted to the more reactive thiophene-2-carbonyl chloride. The acyl chloride readily reacts with an amine to form the desired amide, often in high yield.

The following sections provide detailed experimental protocols for each route, accompanied by quantitative data and workflow diagrams.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the key quantitative data for each synthetic protocol, allowing for a direct comparison of the different methodologies.

Table 1: Hydrolysis of this compound to Thiophene-2-carboxylic Acid

ParameterValueReference
Reagents This compound, Lithium Hydroxide (B78521) (LiOH) or Sodium Hydroxide (NaOH)[3][4]
Solvent Tetrahydrofuran (B95107) (THF)/Methanol (MeOH)/Water[3]
Temperature Room Temperature to Reflux[3][5]
Reaction Time 2 - 16 hours[5]
Typical Yield >90%[3]

Table 2: Synthesis of Thiophene-2-carboxamides

ParameterRoute 1: Direct AminolysisRoute 2: Amide Coupling (via Carboxylic Acid)Route 3: Amidation (via Acyl Chloride)
Key Reagents Amine, (Optional: Catalyst, Microwave)Thiophene-2-carboxylic acid, Amine, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA)Thiophene-2-carbonyl chloride, Amine, Base (e.g., Pyridine (B92270) or Triethylamine)
Intermediate NoneThiophene-2-carboxylic acidThiophene-2-carboxylic acid, Thiophene-2-carbonyl chloride
Reaction Temp. Elevated (e.g., 200°C) or Microwave0°C to Room Temperature0°C to Room Temperature
Reaction Time Variable (minutes to hours)30 minutes - 2 hours1 - 16 hours
Typical Yield Substrate dependentGood to ExcellentGood to Excellent (>80%)

Experimental Protocols

Route 1: Direct Aminolysis of this compound

Direct aminolysis of unactivated methyl esters can be challenging and often requires forcing conditions. Microwave-assisted synthesis can significantly accelerate this reaction.[6][7]

Protocol 1: Microwave-Assisted Direct Aminolysis

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the desired primary amine (1.2-2.0 eq.), and a suitable high-boiling solvent (e.g., N,N-dimethylformamide or 1,4-dioxane).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 150-200°C for 10-60 minutes. Reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired thiophene-2-carboxamide.

Note: Optimization of temperature, time, and solvent may be necessary for different amine substrates.

Diagram 1: Workflow for Direct Aminolysis

G start Start reactants Combine this compound and Amine in Solvent start->reactants microwave Microwave Irradiation (150-200°C, 10-60 min) reactants->microwave workup Aqueous Workup and Extraction microwave->workup purification Column Chromatography workup->purification product Thiophene-2-carboxamide purification->product

Caption: Workflow for the direct aminolysis of this compound.

Route 2: Two-Step Synthesis via Carboxylic Acid (Amide Coupling)

This reliable two-step method involves the hydrolysis of the ester followed by a standard amide coupling reaction.

Protocol 2.1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq.) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v).[8]

  • Add lithium hydroxide monohydrate (1.5-2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield thiophene-2-carboxylic acid, which can often be used in the next step without further purification.

Protocol 2.2: Amide Coupling using HATU

  • Dissolve thiophene-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Add the desired primary amine (1.0-1.2 eq.) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[9][10]

  • Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 eq.), to the mixture.[11]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure thiophene-2-carboxamide.

Diagram 2: Workflow for Amide Synthesis via Carboxylic Acid

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling start_hydrolysis This compound hydrolysis LiOH, THF/MeOH/H2O Room Temperature start_hydrolysis->hydrolysis acidification Acidification (1M HCl) hydrolysis->acidification extraction_hydrolysis Extraction acidification->extraction_hydrolysis intermediate_acid Thiophene-2-carboxylic Acid extraction_hydrolysis->intermediate_acid start_coupling Thiophene-2-carboxylic Acid coupling Amine, HATU, DIPEA DMF, Room Temperature start_coupling->coupling workup_coupling Aqueous Workup coupling->workup_coupling purification_coupling Column Chromatography workup_coupling->purification_coupling product Thiophene-2-carboxamide purification_coupling->product

Caption: Workflow for the two-step synthesis of amides via hydrolysis and amide coupling.

Route 3: Two-Step Synthesis via Acyl Chloride

This method is highly effective and generally provides high yields of the final amide product.

Protocol 3.1: Synthesis of Thiophene-2-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), add thiophene-2-carboxylic acid (1.0 eq.) (prepared as in Protocol 2.1).

  • Add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq.) and a catalytic amount of DMF (1-2 drops).[12]

  • Heat the mixture to reflux (approximately 80°C) for 1-3 hours. The reaction should be monitored for the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude thiophene-2-carbonyl chloride is often used directly in the next step without further purification.

Protocol 3.2: Amidation of Thiophene-2-carbonyl chloride (Schotten-Baumann Conditions)

  • Dissolve the desired primary amine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).

  • Add a base, such as pyridine (1.2 eq.) or triethylamine (B128534) (1.2 eq.), to the amine solution.[10]

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.0-1.1 eq.) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the thiophene-2-carboxamide.

Diagram 3: Workflow for Amide Synthesis via Acyl Chloride

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start_acid Thiophene-2-carboxylic Acid thionyl_chloride SOCl2, cat. DMF Reflux start_acid->thionyl_chloride distillation Distillation of excess SOCl2 thionyl_chloride->distillation intermediate_acyl_chloride Thiophene-2-carbonyl chloride distillation->intermediate_acyl_chloride start_amidation Thiophene-2-carbonyl chloride amidation Amine, Pyridine DCM, 0°C to RT start_amidation->amidation workup_amidation Aqueous Workup amidation->workup_amidation purification_amidation Column Chromatography workup_amidation->purification_amidation product Thiophene-2-carboxamide purification_amidation->product

Caption: Workflow for the two-step synthesis of amides via an acyl chloride intermediate.

References

Application Notes and Protocols: Methyl Thiophene-2-carboxylate as a Precursor for Novel Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent discovery and development of new antimicrobial agents. Thiophene (B33073) derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antibacterial effects. Methyl thiophene-2-carboxylate (B1233283) is a readily available and versatile starting material for the synthesis of a variety of thiophene-based compounds. Its chemical structure allows for modifications at several positions, enabling the generation of diverse molecular libraries for antibacterial screening. This document provides detailed application notes and protocols for the synthesis of antibacterial compounds derived from methyl thiophene-2-carboxylate and their subsequent evaluation.

Synthetic Pathways from this compound

This compound can be readily converted into key intermediates, such as thiophene-2-carboxylic acid and thiophene-2-carboxamides, which serve as scaffolds for further derivatization. A common strategy involves the amidation of the carboxylate group to introduce diverse functionalities, which have been shown to be crucial for antibacterial activity.

Synthesis_Pathway This compound This compound Thiophene-2-carboxylic Acid Thiophene-2-carboxylic Acid This compound->Thiophene-2-carboxylic Acid Thiophene-2-carboxamides Thiophene-2-carboxamides Thiophene-2-carboxylic Acid->Thiophene-2-carboxamides Amidation Substituted Thiophene-2-carboxamides Substituted Thiophene-2-carboxamides Thiophene-2-carboxamides->Substituted Thiophene-2-carboxamides Further Derivatization

Synthetic route from this compound.

Data Presentation: Antibacterial Activity of Thiophene Derivatives

The antibacterial efficacy of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and zone of inhibition. The following tables summarize the antibacterial activity of various thiophene-2-carboxamide derivatives against common Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 3-Amino and 3-Hydroxy Thiophene-2-carboxamide Derivatives

CompoundBacterial StrainInhibition Zone (mm)Activity Index (%) vs. Ampicillin
3-Amino thiophene-2-carboxamide (7b) S. aureus2083.3
B. subtilis1982.6
P. aeruginosa2086.9
3-Hydroxy thiophene-2-carboxamide (3b) S. aureus1770.8
B. subtilis1878.3
P. aeruginosa1878.3

Data sourced from a study on novel thiophene-2-carboxamide derivatives.[1]

Table 2: Antibacterial Activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues against ESBL-producing E. coli

CompoundConcentration (mg/well)Zone of Inhibition (mm)
4a 5013 ± 2
4c 5015 ± 2

These compounds were identified as potent inhibitors against ESBL-producing E. coli.[2]

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of thiophene-2-carboxamide derivatives, which often show promising antibacterial activity.[1]

Materials:

  • Thiophene-2-carboxylic acid

  • Thionyl chloride or other activating agent

  • Appropriate amine

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve thiophene-2-carboxylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude thiophene-2-carbonyl chloride.

  • Amidation: Dissolve the crude thiophene-2-carbonyl chloride in an anhydrous solvent like dichloromethane. In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent.

  • Slowly add the acid chloride solution to the amine solution at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired thiophene-2-carboxamide derivative.

Synthesis_Protocol start Start acid_chloride Thiophene-2-carboxylic acid + Thionyl chloride (Reflux) start->acid_chloride amidation Add amine and base (0°C to RT) acid_chloride->amidation workup Aqueous workup and extraction amidation->workup purification Purification (Column chromatography/Recrystallization) workup->purification end End Product: Thiophene-2-carboxamide purification->end

Workflow for thiophene-2-carboxamide synthesis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method to determine the MIC of the synthesized compounds against various bacterial strains.[3]

Materials:

  • Synthesized thiophene compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotic (positive control, e.g., Ciprofloxacin)

  • Solvent for compounds (e.g., DMSO, negative control)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density using a microplate reader.

MIC_Protocol start Start inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->inoculum dilutions Prepare serial dilutions of compounds in 96-well plate inoculum->dilutions inoculate Inoculate wells with bacterial suspension dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read results (visual or spectrophotometric) incubate->read end Determine MIC read->end

Workflow for MIC determination.

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of thiophene-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on the thiophene ring and the amide nitrogen.

  • Amino vs. Hydroxy/Methyl Substituents: Studies have shown that 3-amino thiophene-2-carboxamide derivatives generally exhibit higher antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts.[1] This suggests that the presence of an amino group at the 3-position of the thiophene ring is favorable for antibacterial potency.

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a crucial role. Aromatic and heterocyclic moieties, such as a methyl-substituted pyridine (B92270) ring, have been shown to be effective in enhancing antibacterial activity, particularly against resistant strains like ESBL-producing E. coli.[2]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents also impact activity. For instance, in a series of chalcones derived from thiophene-2-carbaldehyde, compounds with electron-withdrawing groups exhibited excellent antibacterial activity, while those with electron-releasing groups showed moderate activity.

SAR_Logic cluster_Core Thiophene-2-carboxamide Core cluster_Substituents Substituent Effects on Antibacterial Activity cluster_Activity Resulting Activity Core Thiophene-2-carboxamide Amino 3-Amino Group Hydroxy 3-Hydroxy/Methyl Group AmideSub Substituent on Amide-N (e.g., Pyridyl) HighActivity Higher Activity Amino->HighActivity Favorable LowerActivity Lower Activity Hydroxy->LowerActivity Less Favorable AmideSub->HighActivity Potentiates Activity

Structure-Activity Relationship logic.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of a diverse range of thiophene-based compounds with significant antibacterial potential. The synthetic protocols and screening methods outlined in this document provide a solid foundation for researchers and drug development professionals to explore this chemical space further. The structure-activity relationship insights highlight key structural features that can be optimized to design and develop novel and potent antibacterial agents to combat the growing threat of antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl thiophene-2-carboxylate (B1233283) by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying methyl thiophene-2-carboxylate?

A1: The most prevalent and effective method for purifying this compound is silica (B1680970) gel column chromatography.[1][2] This technique is highly versatile for separating the target compound from starting materials, reagents, and reaction byproducts.[3]

Q2: What type of stationary phase is typically used for the chromatography?

A2: Silica gel, typically with a mesh size of 200-300 or 230-400, is the standard stationary phase for purifying thiophene (B33073) derivatives like this compound.[1][3]

Q3: Which solvent systems are effective for the elution of this compound?

A3: Non-polar/moderately polar solvent systems are generally used. The selection of the solvent system is crucial and should be optimized using Thin Layer Chromatography (TLC) beforehand.[3][4] Common systems include petroleum ether/ethyl acetate (B1210297) and hexanes/dichloromethane (B109758).[1][5] The ratio is adjusted to achieve good separation, often starting with a low polarity and gradually increasing it (gradient elution).[5][6]

Q4: How can I monitor the progress of the purification?

A4: All reactions and column separations should be monitored by Thin Layer Chromatography (TLC) on pre-coated silica gel plates.[1][3] Visualization is typically achieved using a UV lamp at 254 nm.[1]

Q5: What are some potential impurities I might encounter?

A5: Common impurities can include unreacted starting materials, such as thiophene-2-carboxylic acid, and byproducts from side reactions.[7] A proper work-up procedure before chromatography, which may involve washing the crude product with dilute acid or base, is essential to remove some of these impurities.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of product and impurities The solvent system is not optimal.[3]Perform a thorough solvent screen using TLC to find a system that provides a good separation (ΔRf > 0.2).[3] Try solvents with different selectivities.[4]
The column is overloaded with the crude product.[3]Use a larger column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[3]
The column was not packed properly, leading to channeling.[3]Ensure the column is packed uniformly without air bubbles or cracks.[3][8]
Product is degrading on the silica gel column The compound is acid-sensitive and silica gel is acidic.Deactivate the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine (B128534).[3] Alternatively, use a different stationary phase like neutral alumina.[3]
Product is streaking or "tailing" during elution The compound is interacting too strongly with the silica gel.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the eluent.[3]
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent for loading.[3] For less soluble compounds, perform a "dry loading".[3]
Product is not eluting from the column The eluting solvent is not polar enough.Gradually increase the polarity of the eluent.[9] If the compound is very polar, a more aggressive solvent system, such as dichloromethane with 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) solution, may be needed.[9]
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel using TLC before running the column.[9]
Product elutes too quickly (with the solvent front) The eluting solvent is too polar.Start with a less polar solvent system. Double-check that you prepared the solvent mixture correctly.[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound on a 50 g scale using silica gel.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Glass chromatography column (e.g., 40-mm diameter)

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., 5% EtOAc in Hexanes, 10% EtOAc in Hexanes).

    • The optimal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[9]

  • Column Packing (Wet-Packing Method):

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[10]

    • In a beaker, prepare a slurry of silica gel (e.g., 80-100 g) in the initial, low-polarity eluent (e.g., 2% EtOAc in Hexanes).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[3]

    • Open the stopcock to drain some solvent, allowing the silica to pack down. The solvent level should never drop below the top of the silica bed.[3] Add a final layer of sand on top.

  • Sample Loading (Dry-Loading Method):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.[10]

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution.[3]

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution, collecting the eluent in fractions.

    • If using gradient elution, start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent (e.g., start with 2% EtOAc/Hexanes, then move to 5%, 10%, etc.).[6]

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[3]

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[3]

Data Presentation

Table 1: Physical & Chromatographic Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆O₂S[11][12]
Molecular Weight 142.18 g/mol [11][12]
Appearance Clear light yellow liquid[12]
Boiling Point 94-96 °C (at 14 torr)[12]
Common Stationary Phase Silica Gel (200-300 mesh)[1]

Table 2: Example Solvent Systems from Literature for Thiophene Derivatives

Solvent System (v/v)Compound TypeSource
Petroleum Ether : EtOAc (120:1)Substituted this compound[1]
Petroleum Ether : EtOAc (4:1)Substituted this compound[1]
Hexanes : CH₂Cl₂ (Gradient 1:0 to 1:1)Thiophene-carboxylate derivative[5]
CH₂Cl₂ / Hexane (2:1)Thiophene-substituted compound[2]

Visualizations

G Workflow for Chromatographic Purification cluster_0 Column Setup prep Preparation pack Column Packing prep->pack Select Solvent System via TLC load Sample Loading pack->load elute Elution & Fraction Collection load->elute analyze TLC Analysis of Fractions elute->analyze analyze->elute Continue Elution combine Combine Pure Fractions analyze->combine Fractions Pure evap Solvent Evaporation combine->evap product Purified Product evap->product

Caption: A typical workflow for purifying a compound using column chromatography.

G Troubleshooting Poor Separation start Poor Separation Observed check_rf Is Product Rf in 0.2-0.4 range? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_streaking Is there streaking or tailing? check_rf->check_streaking Yes adjust_polarity->start add_modifier Add Modifier (e.g., TEA, MeOH) check_streaking->add_modifier Yes check_loading Was column overloaded? check_streaking->check_loading No add_modifier->start reduce_load Reduce Sample Load / Use Larger Column check_loading->reduce_load Yes check_channeling Signs of Channeling? check_loading->check_channeling No reduce_load->start repack Repack Column Carefully check_channeling->repack Yes success Separation Improved check_channeling->success No repack->start

References

Technical Support Center: Methyl Thiophene-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl thiophene-2-carboxylate (B1233283). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction and increase your product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing methyl thiophene-2-carboxylate?

A1: The most prevalent laboratory-scale method is the Fischer esterification of thiophene-2-carboxylic acid with methanol (B129727), using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This method is favored for its operational simplicity and the availability of starting materials.

Q2: My Fischer esterification reaction has a low yield. What are the primary factors I should investigate?

A2: Low yields in Fischer esterification are typically due to the reaction reaching equilibrium before completion. The two most effective strategies to overcome this are:

  • Water Removal : The reaction produces water, which can hydrolyze the ester product back to the starting materials.[1][3] Removing water as it forms using a Dean-Stark apparatus or molecular sieves will shift the equilibrium toward the product.[1][4]

  • Use of Excess Reagent : Employing a large excess of methanol (often using it as the solvent) can drive the reaction to completion according to Le Châtelier's principle.[4][5]

Q3: Are there significant side reactions to be aware of during Fischer esterification?

A3: The primary competing reaction is the reverse reaction, hydrolysis.[1] At high temperatures with a strong acid catalyst, a potential side reaction is the dehydration of methanol to form dimethyl ether, although this is less common under typical reflux conditions.[1] The thiophene (B33073) ring itself is relatively stable under these conditions.[6]

Q4: What is the best way to purify the final this compound product?

A4: Purification typically involves an aqueous workup followed by distillation or chromatography. The workup consists of cooling the reaction mixture, removing excess methanol, diluting with an organic solvent (like ethyl acetate (B1210297) or diethyl ether), and washing with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[2][7] The organic layer is then dried and concentrated. The crude product can be further purified by vacuum distillation.

Q5: Can I synthesize this ester directly from thiophene instead of thiophene-2-carboxylic acid?

A5: Yes, there are methods for direct synthesis from thiophene, though they are often more complex. One reported method involves reacting thiophene with a carbon tetrachloride-methanol system in the presence of a vanadium catalyst.[8] Other multi-step routes include the bromination of thiophene, followed by metallation and carbonation.[9][10] These methods may be suitable for specific applications but are generally more advanced than Fischer esterification.

Troubleshooting Guide: Fischer Esterification of Thiophene-2-Carboxylic Acid

This guide addresses specific issues you may encounter during the synthesis of this compound via Fischer esterification.

Issue 1: Low Conversion or Stalled Reaction

Q: I've been refluxing for hours, but TLC analysis shows a large amount of unreacted thiophene-2-carboxylic acid. What's wrong?

A: This is a classic case of equilibrium limitation or suboptimal reaction conditions.

  • Possible Cause 1: Equilibrium has been reached.

    • Solution: The presence of the byproduct, water, stops the forward reaction. To drive the reaction to completion, you must remove the water.

      • Method A (Recommended): Use a Dean-Stark apparatus with a solvent like toluene (B28343) to azeotropically remove water as it forms.[4]

      • Method B: Add a drying agent, such as activated 3Å or 4Å molecular sieves, to the reaction flask to sequester water.[1]

  • Possible Cause 2: Insufficient or inactive catalyst.

    • Solution: The acid catalyst may be old, hydrated, or used in too small a quantity. Ensure you are using a concentrated, strong acid catalyst (e.g., 98% H₂SO₄) at a loading of 1-3 mol% relative to the carboxylic acid.[1]

  • Possible Cause 3: Water in reactants.

    • Solution: Using "wet" methanol or thiophene-2-carboxylic acid introduces water from the start, inhibiting the reaction.[1] Use anhydrous methanol and ensure your starting acid is dry.

  • Possible Cause 4: Insufficient excess of methanol.

    • Solution: If not removing water, a very large excess of methanol is required to push the equilibrium. Use methanol as the reaction solvent for optimal results.[4][5]

Issue 2: Difficult Product Isolation & Purification

Q: During the workup, I'm getting a persistent emulsion when washing with sodium bicarbonate. How can I resolve this?

A: Emulsion formation can make phase separation difficult and lead to product loss.[1]

  • Possible Cause 1: Insufficiently neutralized acid.

    • Solution: Ensure you have added enough NaHCO₃ solution to fully neutralize the catalytic acid. Test the aqueous layer with pH paper to confirm it is neutral or basic.

  • Possible Cause 2: Vigorous shaking.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion still forms, allow the funnel to stand for an extended period. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase.

Data Presentation: Effect of Reaction Parameters on Yield

The following tables summarize quantitative data on factors influencing esterification yield.

Table 1: Influence of Reactant Molar Ratio on Fischer Esterification Yield

Molar Ratio (Alcohol:Acid)Reported Equilibrium Yield (%)Reference
1:1~65%[4]
10:1~97%[4]
100:1~99%[4]

Table 2: Influence of Catalyst Concentration on Yield (Direct Synthesis from Thiophene)

Catalyst (VO(acac)₂) mol %Product Yield (%)Reference
0.125%[8]
0.231%[8]
1.045%[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Thiophene-2-carboxylic acid, Methanol (excess), and Acid Catalyst Reflux Heat to Reflux (e.g., 65-80 °C) Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Neutralize Neutralize with NaHCO₃ (aq) Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Vacuum Distillation Dry->Purify Product Pure Methyl Thiophene-2-carboxylate Purify->Product

Caption: General workflow for Fischer esterification synthesis.

Troubleshooting Flowchart for Low Yield

Use this diagnostic flowchart to identify and solve the root cause of low product yield.

G start Low Yield Observed check_reagents Are starting materials anhydrous? start->check_reagents dry_reagents Action: Use anhydrous methanol. Ensure carboxylic acid is dry. check_reagents->dry_reagents No check_equilibrium Is water being actively removed? check_reagents->check_equilibrium Yes dry_reagents->check_equilibrium remove_water Action: Use Dean-Stark trap or add 3Å/4Å molecular sieves. check_equilibrium->remove_water No check_catalyst Is catalyst concentration adequate (1-3 mol%)? check_equilibrium->check_catalyst Yes check_methanol Is a large excess of methanol being used? remove_water->check_methanol increase_methanol Action: Use methanol as the solvent (>10 equivalents). check_methanol->increase_methanol No check_methanol->check_catalyst Yes increase_methanol->check_catalyst increase_catalyst Action: Increase catalyst loading. Use fresh, concentrated acid. check_catalyst->increase_catalyst No success Yield Improved check_catalyst->success Yes increase_catalyst->success

Caption: Troubleshooting flowchart for low esterification yield.

Experimental Protocols

Protocol: Fischer Esterification of Thiophene-2-carboxylic Acid

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

  • Thiophene-2-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).[2]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.02-0.03 eq) to the mixture.[1][2] An exothermic reaction will occur.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle or oil bath.[1]

  • Monitoring: Allow the reaction to proceed for 2-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the bulk of the excess methanol using a rotary evaporator.[1]

  • Workup - Extraction: Dilute the residue with ethyl acetate (or diethyl ether) and transfer it to a separatory funnel.[1]

  • Workup - Neutralization: Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃.[2] Swirl gently at first, and vent the separatory funnel frequently to release the CO₂ gas that evolves. Continue washing until the effervescence ceases. Wash with water and finally with brine.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

  • Final Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound, typically as a pale yellow oil.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

References

Technical Support Center: Synthesis of Methyl Thiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of methyl thiophene-2-carboxylate (B1233283). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of methyl thiophene-2-carboxylate, focusing on two primary methods: Fischer Esterification of Thiophene-2-carboxylic Acid and synthesis via Thiophene-2-carbonyl Chloride.

Method 1: Fischer Esterification of Thiophene-2-carboxylic Acid

This is the most common method, involving the reaction of thiophene-2-carboxylic acid with methanol (B129727) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄).

Issue 1: Low or No Product Yield

  • Question: I have refluxed my thiophene-2-carboxylic acid with methanol and a sulfuric acid catalyst, but upon workup, I have a very low yield of this compound. What could be the cause?

  • Answer: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[1][2] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To drive the equilibrium towards the product, several strategies can be employed.

    • Use of Excess Alcohol: A large excess of methanol is commonly used to shift the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[1][2] Methanol can often be used as the solvent to ensure it is in large excess.

    • Removal of Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid and alcohol, thus reducing the yield.[1] While not always necessary for simple esterifications with a large excess of alcohol, for optimal yields, water can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Insufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is crucial for the reaction to proceed at a reasonable rate.[3] Ensure a catalytic amount (typically 1-5 mol%) has been added.

    • Inadequate Reaction Time or Temperature: The reaction should be heated to reflux to ensure a sufficient reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.

Issue 2: Presence of Starting Material (Thiophene-2-carboxylic Acid) in the Final Product

  • Question: After purification, my final product is contaminated with unreacted thiophene-2-carboxylic acid. How can I remove this?

  • Answer: The presence of the starting carboxylic acid is a common issue and indicates an incomplete reaction or inefficient purification.

    • Troubleshooting the Reaction: Refer to the points in "Issue 1" to ensure the reaction goes to completion.

    • Purification Strategy: During the workup, a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is effective for removing unreacted thiophene-2-carboxylic acid.[3] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, while the neutral ester remains in the organic layer. Be cautious to add the bicarbonate solution slowly to control the CO₂ evolution.

Issue 3: Potential for Ring Sulfonation

  • Question: I am using concentrated sulfuric acid as a catalyst. Is there a risk of sulfonating the thiophene (B33073) ring?

  • Answer: Thiophene is an electron-rich aromatic ring and is susceptible to electrophilic substitution reactions like sulfonation, especially with concentrated sulfuric acid at elevated temperatures. While catalytic amounts of H₂SO₄ are generally used for esterification, which minimizes this side reaction, it is a potential concern.

    • Minimizing the Risk: Use the minimum effective amount of sulfuric acid. Alternatively, consider using a different acid catalyst, such as p-toluenesulfonic acid, which is a solid and can be easier to handle, or other Lewis acid catalysts.[3]

    • Detection: Sulfonated byproducts would be highly polar and likely removed during the aqueous workup. If suspected, their presence could be confirmed by techniques such as HPLC or Mass Spectrometry.

Method 2: From Thiophene-2-carbonyl Chloride

This alternative method involves the reaction of thiophene-2-carbonyl chloride with methanol. This reaction is generally faster and not reversible but requires the prior synthesis of the acyl chloride.

Issue 1: Vigorous Reaction and HCl Gas Evolution

  • Question: The reaction of thiophene-2-carbonyl chloride with methanol is very vigorous. How can I control it?

  • Answer: The reaction between an acyl chloride and an alcohol is highly exothermic and produces corrosive hydrogen chloride (HCl) gas.[4]

    • Temperature Control: The reaction should be performed at a low temperature, typically by cooling the alcohol in an ice bath before slowly adding the acyl chloride.

    • Use of a Base: A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is often added to the reaction mixture.[5] The base will neutralize the HCl as it is formed, preventing it from protonating the alcohol (making it less nucleophilic) and driving the reaction to completion.

Issue 2: Hydrolysis of Thiophene-2-carbonyl Chloride

  • Question: My yield is low, and I suspect my starting acyl chloride has degraded. What could be the cause?

  • Answer: Acyl chlorides are highly reactive and sensitive to moisture.[5] Any water present in the methanol, solvent, or glassware will hydrolyze the thiophene-2-carbonyl chloride back to thiophene-2-carboxylic acid, which will not react further under these conditions.[6]

    • Preventative Measures: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for preparing this compound on a lab scale?

    • A1: The Fischer esterification of thiophene-2-carboxylic acid with a large excess of methanol and a catalytic amount of a strong acid like H₂SO₄ is the most straightforward and common laboratory method.[1][3]

  • Q2: How can I monitor the progress of the Fischer esterification?

    • A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot of the reaction mixture is compared to spots of the starting material (thiophene-2-carboxylic acid) and, if available, the pure product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Q3: What are typical yields for the Fischer esterification of thiophene-2-carboxylic acid?

    • A3: With optimized conditions, such as using a large excess of methanol and allowing the reaction to go to completion, yields are typically high, often in the range of 80-95%.[3]

  • Q4: Is it necessary to purify the this compound by distillation or column chromatography?

    • A4: After an aqueous workup to remove the acid catalyst and unreacted carboxylic acid, the crude product may be of sufficient purity for some applications. However, for high-purity requirements, distillation or column chromatography are standard purification methods.

  • Q5: What are the main side products to expect in the synthesis from thiophene-2-carbonyl chloride?

    • A5: The primary side product is thiophene-2-carboxylic acid, formed from the hydrolysis of the acyl chloride by any residual water.[6] If a tertiary amine base like triethylamine is used, the corresponding triethylammonium (B8662869) chloride salt will also be formed and must be removed during the workup.[5]

Data Presentation

Table 1: Illustrative Reaction Conditions and Outcomes for Fischer Esterification of Thiophene-2-carboxylic Acid

ParameterCondition A (Standard)Condition B (Optimized)Potential Side Product
Thiophene-2-carboxylic Acid 1.0 eq1.0 eq-
Methanol 10 eqUsed as solvent (>20 eq)Dimethyl ether (minor, at high temp.)
Catalyst 2 mol% H₂SO₄2 mol% H₂SO₄Sulfonated thiophene (trace)
Temperature Reflux (approx. 65°C)Reflux (approx. 65°C)-
Reaction Time 4-6 hours4-6 hours (or until completion by TLC)-
Typical Yield 70-80%>90%-
Key Impurity Pre-workup Unreacted carboxylic acidMinimal unreacted acidWater

Experimental Protocols

Protocol 1: Fischer Esterification of Thiophene-2-carboxylic Acid

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-2-carboxylic acid (1.0 eq).

  • Reagents: Add a large excess of methanol (e.g., 20 eq or as the solvent).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.02 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (carefully, to neutralize the acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography if necessary.

Protocol 2: Esterification via Thiophene-2-carbonyl Chloride

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous methanol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the flask in an ice-water bath to 0°C.

  • Addition: Dissolve thiophene-2-carbonyl chloride (1.0 eq) in the anhydrous solvent and add it dropwise to the cooled methanol solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer with dilute aqueous HCl (to remove excess triethylamine), followed by saturated aqueous sodium bicarbonate, and then brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

Visualizations

Fischer_Esterification_Pathway TCA Thiophene-2-carboxylic Acid Protonated_TCA Protonated Carbonyl TCA->Protonated_TCA +H⁺ MeOH Methanol Tetrahedral_Int Tetrahedral Intermediate MeOH->Tetrahedral_Int Nucleophilic Attack H2SO4 H₂SO₄ (catalyst) H2SO4->Protonated_TCA Protonated_TCA->Tetrahedral_Int MTC This compound Tetrahedral_Int->MTC -H₂O, -H⁺ Water Water Tetrahedral_Int->Water Unreacted_TCA Unreacted Thiophene-2-carboxylic Acid Tetrahedral_Int->Unreacted_TCA MTC->Tetrahedral_Int +H₂O, +H⁺

Caption: Main reaction and equilibrium pathway for Fischer esterification.

Acyl_Chloride_Pathway cluster_main Main Reaction cluster_side Side Reaction TCC Thiophene-2-carbonyl Chloride MTC This compound TCC->MTC Hydrolysis_Product Thiophene-2-carboxylic Acid (Hydrolysis) TCC->Hydrolysis_Product MeOH Methanol MeOH->MTC Base Base (e.g., Pyridine) Base->MTC HCl HCl Water H₂O (Moisture) Water->Hydrolysis_Product

Caption: Synthesis from acyl chloride showing the main and side reactions.

Experimental_Workflow Start Start: Reagents & Glassware Reaction Reaction Setup & Execution (Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washes) Monitoring->Workup Complete Drying Drying & Solvent Removal Workup->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Analysis Product Analysis (NMR, IR, GC-MS) Drying->Analysis If sufficiently pure Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Methyl Thiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl thiophene-2-carboxylate (B1233283).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in methyl thiophene-2-carboxylate?

A1: Common impurities in this compound can originate from the synthesis process and include unreacted starting materials, by-products, and isomers. The nature and concentration of these impurities can vary depending on the manufacturing route.

Q2: How can I identify the impurities in my sample of this compound?

A2: The most common analytical methods for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques can separate the main component from its impurities and provide information for their identification and quantification.

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound is typically offered in purities ranging from 96% to over 97%, as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q4: Can this compound degrade over time?

A4: While this compound is a relatively stable compound, prolonged exposure to harsh conditions such as strong acids or bases, high temperatures, or UV light could potentially lead to degradation. The primary degradation pathway would likely be the hydrolysis of the ester group to form thiophene-2-carboxylic acid and methanol.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS or HPLC analysis Presence of impurities from the synthesis process.Refer to the Common Impurities and Their Origins table below to identify potential impurities based on the suspected synthesis route. Perform co-injection with authentic standards if available to confirm impurity identity.
Degradation of the sample.If the presence of thiophene-2-carboxylic acid is confirmed, it is likely due to hydrolysis. Ensure the sample has been stored in a cool, dry, and dark place. For reactions sensitive to acidic impurities, consider purifying the material before use.
Inconsistent reaction yields or by-product formation Impurities in the starting material are interfering with the reaction.Analyze the starting material using GC-MS or HPLC to identify and quantify impurities. Consider purifying the this compound by distillation or chromatography before use.
Poor separation of this compound from an impurity Co-elution of the main component and an impurity, possibly an isomer.Optimize the analytical method. For GC, try a different column polarity or temperature program. For HPLC, adjust the mobile phase composition, gradient, or stationary phase.

Common Impurities and Their Origins

The following table summarizes common impurities found in this compound, their likely origins from different synthetic routes, and their chemical structures.

Impurity NameChemical StructureLikely Origin
Thiophene-2-carboxylic acid Thiophene (B33073) ring with a carboxylic acid group at position 2Hydrolysis of the methyl ester. Can be present as a starting material in some syntheses or formed during workup or storage.
Methanol CH₃OHUnreacted starting material from the esterification of thiophene-2-carboxylic acid.
Methyl thiophene-3-carboxylate Thiophene ring with a methyl ester group at position 3Isomeric by-product formed during the carboxylation of thiophene.
Ethyl thiophene-2-carboxylate Thiophene ring with an ethyl ester group at position 2Use of ethanol (B145695) as a reagent or solvent during synthesis.
Isopropyl thiophene-2-carboxylate Thiophene ring with an isopropyl ester group at position 2Use of isopropanol (B130326) as a reagent or solvent during synthesis.
Halogenated thiophene derivatives (e.g., methyl 5-chlorothiophene-2-carboxylate) Thiophene ring with a halogen substituentUnreacted starting material or by-product from syntheses using halogenated thiophenes.
Unreacted Starting Materials (from specific syntheses) VariesFor example, in the synthesis from acetylenic ketones and methyl thioglycolate, these starting materials could be present as impurities.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound and the identification of its volatile impurities.

1. Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the sample until fully dissolved.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound.

  • For each impurity peak, analyze the corresponding mass spectrum and compare it with a library of mass spectra (e.g., NIST) to tentatively identify the compound.

  • If possible, confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic standards.

Visualizations

Caption: Troubleshooting workflow for unexpected experimental results.

Synthesis_Impurity_Sources cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources starting_materials Starting Materials (e.g., Thiophene, Methanol, Halogenated Thiophenes) unreacted_sm Unreacted Starting Materials starting_materials->unreacted_sm reaction_conditions Reaction Conditions (Temperature, Catalyst, Solvents) byproducts Reaction By-products (e.g., Isomers, Other Esters) reaction_conditions->byproducts workup Workup & Purification (Extraction, Distillation) reagents Residual Reagents/Solvents workup->reagents product This compound (Final Product) unreacted_sm->product byproducts->product reagents->product degradation_products Degradation Products (e.g., Thiophene-2-carboxylic acid) product->degradation_products Storage/ Handling

Caption: Sources of impurities in this compound.

Technical Support Center: Optimizing Heck Reactions for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful execution of Heck reactions involving thiophene (B33073) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing a Heck reaction with thiophene derivatives?

A1: Thiophene derivatives present unique challenges in Heck coupling reactions. Common issues include:

  • Low Reactivity: The C-X (X = Br, Cl) bond on an electron-rich heterocycle like thiophene can be less reactive towards oxidative addition to the Pd(0) catalyst compared to aryl halides with electron-withdrawing groups.[1]

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to catalyst deactivation and reduced reaction efficiency.[1]

  • Side Product Formation: Undesired side reactions such as olefin isomerization, reductive dehalogenation of the thiophene starting material, and homocoupling can significantly lower the yield of the target product.[1][2]

  • Regioselectivity Issues: For substituted thiophenes, controlling the position of arylation (e.g., C2 vs. C5) can be challenging and is often influenced by the electronic nature of the substituents and the reaction conditions.[3]

Q2: How does the choice of palladium catalyst and ligand impact the reaction?

A2: The selection of the palladium source and accompanying ligand is critical for overcoming the challenges associated with thiophene derivatives.

  • Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.[4] Other sources like PdCl₂ and Pd₂(dba)₃·CHCl₃ can also be employed, with the latter being effective in preventing homocoupling side reactions.[2][5]

  • Ligands: Standard ligands like triphenylphosphine (B44618) (PPh₃) may be ineffective.[4] For electron-rich thiophenes, bulky and electron-donating phosphine (B1218219) ligands such as tri(tert-butyl)phosphine (P(tBu)₃) and Buchwald-type ligands are recommended to enhance the rate of oxidative addition.[1] In some cases, ligand-less conditions at very low palladium concentrations (0.001-0.1 mol%) have proven highly efficient for the direct arylation of thiophenes, minimizing the formation of inactive palladium black.[6]

Q3: What is the role of the base in the Heck reaction with thiophenes, and how does it affect the outcome?

A3: The base is a crucial component that neutralizes the hydrogen halide (HX) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[1][7] The choice and strength of the base can significantly influence reaction rate, yield, and selectivity.

  • Common Bases: Both organic bases like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are frequently used.[1][8]

  • Impact on Selectivity and Side Reactions: A stronger base can accelerate the regeneration of the Pd(0) catalyst, which can minimize olefin isomerization by promoting the irreversible reductive elimination step.[1] However, the choice of base can also affect product distribution. For instance, using K₂CO₃ with certain allylic alcohols can lead to a mixture of products, while a weaker base like sodium bicarbonate (NaHCO₃) might offer higher selectivity at the cost of a slower reaction rate.[1]

Q4: Which solvents are most effective for Heck reactions with thiophene derivatives?

A4: The choice of solvent can impact catalyst stability and reaction efficiency. Highly polar aprotic solvents are generally preferred.

  • Recommended Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) are commonly used and help to stabilize the catalytic species.[5][8]

  • Alternative Solvents: In some direct arylation methodologies, more acidic solvents like 1,1,1-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) have been shown to significantly increase reactivity, particularly when used with a silver carbonate base.[2]

Troubleshooting Guide

Issue 1: Low or No Conversion of the Thiophene Starting Material

Possible Cause Recommended Solution
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0). Use of phosphine ligands can facilitate this reduction. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active Pd(0) species.
Inefficient Oxidative Addition This is often the rate-limiting step for electron-rich thiophenes.[4] Use bulky, electron-rich phosphine ligands like P(tBu)₃ or Buchwald-type ligands to enhance catalyst reactivity.[1] Consider switching to a more reactive thiophene derivative if possible (e.g., iodo- instead of bromo-thiophene).
Low Reaction Temperature Heck reactions often require elevated temperatures, typically above 100 °C, to proceed efficiently.[1] Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor for product formation. Microwave irradiation can sometimes be effective.[9]
Catalyst Deactivation The sulfur atom in thiophene can poison the palladium catalyst.[1] Using a more robust ligand system, such as N-heterocyclic carbenes (NHCs) or palladacycles, may improve catalyst stability.[4] Alternatively, ligand-less conditions with very low catalyst loading might prevent the formation of palladium black.[6]

Issue 2: Formation of Significant Side Products (e.g., Isomerized Alkene, Dehalogenated Thiophene)

Possible Cause Recommended Solution
Olefin Isomerization The β-hydride elimination step in the Heck reaction is reversible and can lead to isomerization of the product alkene.[1] Use a stronger base to accelerate the irreversible regeneration of the Pd(0) catalyst.[1] Minimizing reaction time and temperature can also reduce post-reaction isomerization.
Reductive Dehalogenation This side reaction can be promoted by certain bases or impurities. Ensure all reagents and solvents are pure and dry. Changing the solvent or ligand system may help suppress this pathway.[1]
Homocoupling Homocoupling of the thiophene or aryl halide can occur, especially at higher temperatures. Using a different palladium precatalyst, such as Pd₂(dba)₃·CHCl₃, has been shown to prevent this side reaction.[2] Optimizing the stoichiometry of the reactants can also be beneficial.

Data on Reaction Conditions

Table 1: Effect of Base and Solvent on Heck Reaction of 3-Bromothiophene with Styrene

Palladium Source Ligand Base Solvent Temp (°C) Yield (%) Reference
Pd(OAc)₂PPh₃Et₃NDMF100Moderate[1] (Qualitative)
Pd(OAc)₂P(tBu)₃K₂CO₃DMAc120Good[1] (Qualitative)
Pd₂(dba)₃·CHCl₃NoneAg₂CO₃HFIPRT92[2] (for Benzo[b]thiophene)
PdCl₂NoneK₂CO₃NMP10087[5] (for Iodoflavone)
Pd(OAc)₂NoneKOAcDMF100High[8] (General)

Note: This table is a synthesis of representative data to illustrate trends. Optimal conditions are substrate-dependent.

Experimental Protocols

General Procedure for Heck Coupling of a Thiophene Bromide with an Alkene

  • Reaction Setup: To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(tBu)₃, 4 mol%) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equivalents), the thiophene bromide (1.0 equivalent), and a magnetic stir bar.

  • Solvent and Alkene Addition: Evacuate and backfill the flask with the inert gas three times. Add the degassed solvent (e.g., DMF, 0.2 M) followed by the alkene (1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.[1]

Visualizations

Heck_Troubleshooting_Workflow start Start: Low/No Conversion in Heck Reaction check_catalyst Check Catalyst Activity - Inert atmosphere? - Precatalyst activation? start->check_catalyst check_conditions Review Reaction Conditions - Temperature too low? - Incorrect ligand? start->check_conditions check_side_products Analyze for Side Products - TLC/GC-MS analysis start->check_side_products solution_catalyst Solution: - Degas reagents/solvents - Use robust ligands (NHCs) - Ensure inert atmosphere check_catalyst->solution_catalyst Catalyst deactivation suspected solution_conditions Solution: - Increase temperature incrementally - Screen bulky, e--rich ligands (e.g., P(tBu)3) check_conditions->solution_conditions Suboptimal conditions solution_side_products Go to Side Product Troubleshooting Flow check_side_products->solution_side_products Side products detected success Improved Conversion solution_catalyst->success solution_conditions->success Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Th-Pd(II)L₂(X) oxidative_addition->pd_intermediate1 coordination Olefin Coordination pd_intermediate1->coordination pd_intermediate2 Olefin Complex coordination->pd_intermediate2 migratory_insertion Migratory Insertion pd_intermediate2->migratory_insertion pd_intermediate3 σ-Alkyl Pd(II) Complex migratory_insertion->pd_intermediate3 beta_hydride β-Hydride Elimination pd_intermediate3->beta_hydride pd_intermediate4 Product Complex [HPd(II)L₂(X)] beta_hydride->pd_intermediate4 reductive_elimination Reductive Elimination pd_intermediate4->reductive_elimination product Coupled Product pd_intermediate4->product Release reductive_elimination->pd0 hx Base-HX reductive_elimination->hx thiophene Thiophene-X thiophene->oxidative_addition alkene Alkene alkene->coordination base Base base->reductive_elimination

References

Navigating the Challenges of Methyl Thiophene-2-Carboxylate: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, methyl thiophene-2-carboxylate (B1233283) is a valuable building block. However, its susceptibility to hydrolysis can present significant challenges during experimental procedures. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate and prevent the unwanted hydrolysis of this important heteroaromatic ester.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This guide addresses common issues related to the hydrolysis of methyl thiophene-2-carboxylate during synthesis and workup procedures.

Issue Potential Cause Recommended Solution
Low yield of desired product with the presence of thiophene-2-carboxylic acid. Hydrolysis during reaction: Presence of water in reagents or solvents, or use of strongly basic or acidic conditions.- Ensure all glassware is thoroughly dried (oven-dried or flame-dried).- Use anhydrous solvents and reagents.- If possible, perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.[1] - For reactions requiring a base, consider using non-nucleophilic, anhydrous bases (e.g., potassium carbonate, triethylamine) instead of aqueous bases like NaOH or KOH.
Formation of thiophene-2-carboxylic acid during aqueous workup. Hydrolysis during extraction/washing: Prolonged exposure to aqueous acidic or basic solutions used for quenching or washing.- Minimize the duration of contact with aqueous layers.- Use saturated sodium bicarbonate solution for neutralization of acids, as it is a weaker base than hydroxide (B78521) solutions.- Perform extractions at low temperatures (e.g., using an ice bath) to slow down the rate of hydrolysis.- Promptly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) after aqueous washes.
Inconsistent reaction outcomes, with varying amounts of hydrolyzed product. Variability in reagent quality or environmental conditions: Inconsistent water content in solvents or reagents; fluctuations in laboratory humidity.- Use freshly opened or properly stored anhydrous solvents.- Consider using molecular sieves to further dry solvents before use.- Monitor and control the reaction temperature carefully, as higher temperatures accelerate hydrolysis.
Difficulty in purifying the desired ester from the carboxylic acid byproduct. Similar polarities: The ester and its corresponding carboxylic acid can have similar retention factors in chromatography, making separation challenging.- If hydrolysis is unavoidable, consider converting the entire mixture to the carboxylic acid via saponification, followed by purification of the acid and subsequent re-esterification.- Alternatively, protect the carboxylic acid functional group before proceeding with reactions where the ester might be cleaved.

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is this compound most susceptible to hydrolysis?

A1: Like most esters, this compound is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) is generally faster and irreversible, as the resulting carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack by the alcohol. Acid-catalyzed hydrolysis is a reversible process. To maintain the stability of the ester, it is best to work under neutral or near-neutral pH conditions whenever possible.

Q2: Are there specific reaction types where hydrolysis of this compound is a major concern?

A2: Yes, reactions that are typically performed in the presence of strong aqueous acids or bases are high-risk for ester hydrolysis. For example, certain palladium-catalyzed cross-coupling reactions that utilize aqueous bases like sodium or potassium carbonate can lead to partial or complete saponification, especially at elevated temperatures. Similarly, reactions requiring strongly acidic conditions can also promote hydrolysis.

Q3: Can I use a protecting group to prevent hydrolysis?

A3: While this compound itself can be considered a protected form of thiophene-2-carboxylic acid, if the methyl ester is too labile under your reaction conditions, you might consider converting the carboxylic acid to a more robust protecting group. Options include more sterically hindered esters (e.g., tert-butyl ester) which are more resistant to nucleophilic attack, or other protecting groups suitable for carboxylic acids that can withstand the specific reaction conditions.

Q4: How can I monitor for hydrolysis during my reaction?

A4: Thin-layer chromatography (TLC) is an effective method to monitor the progress of your reaction and check for the formation of the hydrolyzed product, thiophene-2-carboxylic acid. The carboxylic acid is typically more polar than the corresponding methyl ester and will have a lower Rf value on the TLC plate. Co-spotting your reaction mixture with a standard of the starting material and the carboxylic acid can help in identification.

Experimental Protocols

Protocol 1: General Procedure for Saponification of this compound

This protocol describes the intentional hydrolysis (saponification) of this compound to yield thiophene-2-carboxylic acid.

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add a solution of NaOH or KOH (1.5 - 2 equivalents) in water.

  • Stir the mixture at room temperature or gently heat to reflux (e.g., 60 °C) and monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of thiophene-2-carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude thiophene-2-carboxylic acid, which can be further purified by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Minimized Hydrolysis

This protocol provides a method for performing a Suzuki-Miyaura coupling reaction with an aryl halide and a suitable boronic acid/ester, using this compound as the coupling partner, with measures to minimize its hydrolysis.

Materials:

  • This compound derivative (e.g., a boronic acid or ester derivative)

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Anhydrous base (e.g., K₂CO₃ or Cs₂CO₃, finely ground and dried)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • To a pre-dried reaction flask, add the this compound derivative (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.02 - 0.05 equivalents), and the anhydrous base (2-3 equivalents).

  • Seal the flask with a septum and degas the mixture by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Workflows and Concepts

To further clarify the processes and logical relationships discussed, the following diagrams are provided.

Hydrolysis_Prevention_Workflow cluster_reaction_setup Reaction Setup cluster_workup Workup Procedure cluster_analysis Analysis start Start Experiment dry_glassware Use Dry Glassware start->dry_glassware anhydrous_reagents Use Anhydrous Reagents/Solvents dry_glassware->anhydrous_reagents inert_atmosphere Inert Atmosphere (N2 or Ar) anhydrous_reagents->inert_atmosphere reaction Perform Reaction inert_atmosphere->reaction quench Quench Reaction reaction->quench Completion monitor Monitor by TLC reaction->monitor extraction Aqueous Extraction quench->extraction dry_organic Dry Organic Layer extraction->dry_organic Minimize Contact Time & Use Mild Base/Acid extraction->monitor purification Purification dry_organic->purification hydrolysis_check Check for Carboxylic Acid Byproduct monitor->hydrolysis_check

Caption: Experimental workflow for minimizing hydrolysis.

Decision_Tree q1 Is hydrolysis of This compound a significant issue? q2 Does the reaction require strong aqueous base/acid? q1->q2 Yes s1 Proceed with standard protocol q1->s1 No a1_yes Yes a1_no No s2 Consider using a protecting group strategy q2->s2 Yes s3 Optimize reaction conditions: - Anhydrous reagents/solvents - Non-aqueous base - Lower temperature q2->s3 No a2_yes Yes a2_no No s4 Optimize workup procedure: - Minimize contact with aqueous layers - Use mild acids/bases - Low temperature s3->s4

Caption: Decision tree for addressing potential hydrolysis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with methyl thiophene-2-carboxylate (B1233283).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with a methyl bromothiophene-2-carboxylate substrate is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings involving thiophene (B33073) derivatives are a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst.[1] Here are several potential causes and corresponding solutions:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can irreversibly bind to the palladium catalyst, leading to deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the metal center and promote a faster catalytic cycle, outcompeting the poisoning process.[1]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may have decomposed.

    • Solution: Consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) designed for the clean and efficient generation of the active Pd(0) species. If using a Pd(II) source, pre-activation by stirring with the ligand, sometimes at an elevated temperature, may be beneficial.[2]

  • Inappropriate Base: The choice and quality of the base are critical for the transmetallation step.

    • Solution: Screen different bases. For Suzuki couplings with thiophenes, potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3] Ensure the base is finely ground and anhydrous if the reaction is sensitive to water.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Ensure rigorous degassing of your solvents and reaction mixture. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas like argon for at least 30 minutes are recommended.[2]

Issue 2: Poor Performance in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with methyl thiophene-2-carboxylate and an amine, but the reaction is sluggish or fails. What should I consider?

A: The Buchwald-Hartwig amination with electron-poor heteroaryl halides like this compound can be challenging. Key factors to consider are the choice of base, solvent, and ligand.

  • Base Selection: The strength and nature of the base are crucial.

    • Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[4][5] However, for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher temperatures.[5]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.[5]

    • Solution: Toluene and 1,4-dioxane (B91453) are commonly used and effective solvents for Buchwald-Hartwig aminations.[5][6] Ensure the solvent is anhydrous and degassed.

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are often highly effective for these transformations.[7]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is a good starting point for cross-coupling with this compound?

A1: For Suzuki-Miyaura reactions, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a robust starting point. For Buchwald-Hartwig aminations, similar catalyst systems are effective. Using a pre-formed palladium precatalyst can often provide more reproducible results.[2][3]

Q2: How does the position of the halogen on the thiophene ring affect the reactivity in cross-coupling reactions?

A2: The position of the halogen significantly influences reactivity. Generally, halogens at the 2- and 5-positions of the thiophene ring are more reactive than those at the 3- and 4-positions due to electronic effects. In di-halogenated thiophenes, selective coupling at the more reactive position can often be achieved by controlling the stoichiometry of the coupling partner.[8]

Q3: What are common side reactions to watch out for?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can often be minimized by rigorous degassing and using high-quality reagents.[2]

  • Hydrodehalogenation: Replacement of the halogen atom with a hydrogen atom. This can be influenced by the choice of base and ligand, as well as the reaction temperature.[5]

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, especially in the presence of water and at elevated temperatures. Using boronic esters (e.g., pinacol (B44631) esters) can improve stability.

Q4: Are there alternatives to palladium catalysts for these reactions?

A4: While palladium is the most common catalyst, nickel-based catalysts have also been shown to be effective for some cross-coupling reactions involving thiophenes, particularly in catalyst transfer polymerization. For certain C-N bond formations, copper-mediated Chan-Lam couplings can be an alternative to the Buchwald-Hartwig amination.[9]

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromothiophene Derivatives

EntryBromothiophene SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12,5-dibromo-3-hexylthiophene4-Methylphenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄Dioxane/H₂O9075
22,5-dibromo-3-hexylthiophene3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄Dioxane/H₂O9070
32,5-dibromo-3-hexylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄Dioxane/H₂O9068
42,5-dibromo-3-methylthiophene4-Chlorophenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄Toluene/H₂O10085
52-bromothiophenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME8095

Note: Data is illustrative of typical conditions for thiophene derivatives and may require optimization for this compound.[8][10]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a methyl bromothiophene-2-carboxylate with an arylboronic acid.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the methyl bromothiophene-2-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1). The total volume should be sufficient to ensure adequate mixing.

  • Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for a Heck Cross-Coupling Reaction

This protocol outlines a general procedure for the Heck coupling of a methyl halothiophene-2-carboxylate with an alkene (e.g., methyl acrylate).[11]

  • Catalyst and Base: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous and degassed solvent (e.g., DMF or dioxane). Then, add the methyl halothiophene-2-carboxylate (1.0 equiv) and the alkene (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, cool the mixture, dilute with a suitable solvent like diethyl ether, and filter through celite to remove palladium salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling with This compound reaction_type Select Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C Bond) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N Bond) reaction_type->buchwald C-N other Other Couplings (Heck, Sonogashira, etc.) reaction_type->other Other ligand_choice Choose Ligand Type suzuki->ligand_choice buchwald->ligand_choice other->ligand_choice buchwald_ligands Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) ligand_choice->buchwald_ligands Standard nhc_ligands N-Heterocyclic Carbenes (NHCs) ligand_choice->nhc_ligands Alternative base_solvent Select Base and Solvent buchwald_ligands->base_solvent nhc_ligands->base_solvent suzuki_conditions Base: K3PO4 or Cs2CO3 Solvent: Toluene/H2O or Dioxane base_solvent->suzuki_conditions For Suzuki buchwald_conditions Base: NaOtBu or LiHMDS Solvent: Toluene or Dioxane base_solvent->buchwald_conditions For Buchwald-Hartwig optimize Optimize Temperature and Reagent Stoichiometry suzuki_conditions->optimize buchwald_conditions->optimize

Caption: Catalyst selection workflow for cross-coupling reactions.

Catalytic_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition TM_complex R-Pd(II)-R'(L_n) OA_complex->TM_complex Transmetalation TM_complex->Pd0  Regenerates  Catalyst product R-R' TM_complex->product Reductive Elimination reagents R-X (Aryl Halide) coupling_partner R'-M (e.g., ArB(OH)2)

Caption: Generalized catalytic cycle for cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the catalyst system appropriate for thiophene substrates? start->check_catalyst change_ligand Action: Switch to bulky, electron-rich phosphine or NHC ligands. check_catalyst->change_ligand No check_degassing Are solvents and reagents rigorously degassed? check_catalyst->check_degassing Yes change_ligand->check_degassing degas_again Action: Re-run with freshly degassed materials. check_degassing->degas_again No check_base Is the base appropriate and of high quality? check_degassing->check_base Yes degas_again->check_base screen_bases Action: Screen alternative bases (e.g., K3PO4, Cs2CO3, NaOtBu). check_base->screen_bases No check_temp Is the reaction temperature optimal? check_base->check_temp Yes screen_bases->check_temp adjust_temp Action: Cautiously increase temperature in 10°C increments. check_temp->adjust_temp No success Problem Resolved check_temp->success Yes adjust_temp->success

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Overcoming the Low Reactivity of Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low reactivity of methyl thiophene-2-carboxylate (B1233283) in common organic transformations.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The electron-withdrawing nature of the methyl ester group at the C2 position deactivates the thiophene (B33073) ring, making palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, particularly challenging. Oxidative addition of palladium to the C-X bond (where X is a halide) is often the rate-limiting step.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: Why is my Suzuki-Miyaura coupling reaction with a methyl halothiophene-2-carboxylate derivative failing or giving low yields?

A1: The primary issue is the electron-deficient nature of the thiophene ring, which retards the oxidative addition step of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Success often requires more electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands) to facilitate this crucial step. Additionally, the choice of base and solvent is critical to prevent side reactions like ester hydrolysis.[1]

Q2: Which position on the thiophene ring is most reactive for Suzuki coupling?

A2: In halogenated thiophenes, the reactivity towards Suzuki coupling is influenced by the electronic environment. Generally, coupling occurs preferentially at the more electron-deficient carbon bonded to the halogen.[2] For methyl thiophene-2-carboxylate derivatives, this means a halogen at the C5 position is typically more reactive than one at C3 or C4.

Q3: Can I run the Suzuki coupling under anhydrous conditions to prevent ester hydrolysis?

A3: While ester hydrolysis is a concern, many Suzuki coupling reactions require a small amount of water to activate the boronic acid and facilitate transmetalation.[3] Completely anhydrous conditions may stall the reaction.[3] The key is to find a balance, often by using a biphasic solvent system or a base like KF that is less prone to causing hydrolysis.[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Suggestions
Low to No Product Formation 1. Inefficient oxidative addition. 2. Catalyst deactivation (formation of Pd black). 3. Boronic acid decomposition/homocoupling.1. Switch to a more active catalyst system: Use palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos).[4][5] 2. Optimize the base: Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. 3. Vary the solvent: Try ethereal solvents like dioxane or THF, or polar aprotic solvents like DMF, often with a small amount of water.[1][3]
Significant Dehalogenation of Starting Material 1. Presence of excess water. 2. Unstable palladium-hydride species formation.1. Minimize water content: Use a carefully controlled amount of water (e.g., 8:1 dioxane:water) or switch to a base that requires less water, like KF.[1][3] 2. Ensure inert atmosphere: Thoroughly degas solvents and use an inert (N₂ or Ar) atmosphere to prevent side reactions.
Ester Hydrolysis to Carboxylic Acid 1. Use of strong aqueous bases (e.g., NaOH, KOH). 2. High reaction temperatures for extended periods.1. Use a milder base: Potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃) are less likely to cleave the ester.[1] 2. Lower the reaction temperature: If possible, use a more active catalyst that allows the reaction to proceed at a lower temperature.
Optimized Suzuki Coupling Conditions

The following table summarizes successful conditions for Suzuki couplings involving electron-deficient thiophene systems.

EntryThiophene SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
12,5-Dibromo-3-methylthiopheneArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8027-63[2]
25-Bromothiophene-2-carboxaldehydeArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (8:1)100~60-80[3]
3General Aryl ChlorideThiophene Boronic AcidLigand-free Pd(OAc)₂ (0.1 mol%)KOAcDMA130High[6]
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: I am struggling to couple an amine with my methyl halothiophene-2-carboxylate. What are the common issues?

A1: Similar to Suzuki coupling, the low reactivity of the thiophene substrate is a major hurdle. Furthermore, the amine nucleophile can act as a ligand for the palladium center, potentially inhibiting catalysis. Success relies on using a catalyst system that is robust and active enough to overcome these challenges, typically involving specialized ligands like Xantphos or BrettPhos.[7][8]

Q2: Does the electronic nature of the amine affect the reaction outcome?

A2: Yes, anilines bearing electron-donating groups generally give better results in these couplings.[7] Electron-withdrawing substituents on the aniline (B41778) can make it less nucleophilic, often requiring higher catalyst loadings and resulting in lower yields.[7]

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Suggestions
Low Conversion 1. Poor catalyst activity. 2. Steric hindrance. 3. Weakly nucleophilic amine.1. Select an appropriate ligand: Xantphos is effective for coupling with heteroaromatic amines.[7] For challenging couplings, consider advanced ligands like BrettPhos or tBuXPhos.[8] 2. Use a strong, non-nucleophilic base: Cs₂CO₃ is often the base of choice for these reactions.[7][9] 3. Increase reaction temperature: Reactions are often run at elevated temperatures (e.g., 120 °C in dioxane).[7]
Product Degradation 1. High reaction temperatures. 2. Instability of the aminated thiophene product.1. Minimize reaction time: Monitor the reaction by TLC or GC-MS and work up as soon as the starting material is consumed. 2. Handle product with care: Some aminated thiophenes can be unstable and may need to be stored cold and under an inert atmosphere.[8]
Recommended Protocol: Buchwald-Hartwig Amination

This protocol is adapted from methodologies reported for the amination of deactivated (hetero)aryl halides.[7][9]

  • To an oven-dried reaction vessel, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 2-5 mol%) and Xantphos (4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Troubleshooting Workflow for Cross-Coupling

G start Low Yield in Cross-Coupling check_catalyst Is the catalyst system active enough? (e.g., Pd(PPh3)4) start->check_catalyst change_catalyst Switch to Buchwald Ligands (XPhos, SPhos, Xantphos) check_catalyst->change_catalyst No check_base Is the base appropriate? (e.g., Na2CO3) check_catalyst->check_base Yes change_catalyst->check_base change_base Use Stronger Base (K3PO4, Cs2CO3) check_base->change_base No check_side_reactions Are side reactions observed? (Hydrolysis, Dehalogenation) check_base->check_side_reactions Yes change_base->check_side_reactions mitigate_hydrolysis Use Milder Base (KF) or Less H2O check_side_reactions->mitigate_hydrolysis Hydrolysis mitigate_dehalogenation Ensure Inert Atmosphere Minimize H2O check_side_reactions->mitigate_dehalogenation Dehalogenation success Improved Yield check_side_reactions->success No mitigate_hydrolysis->success mitigate_dehalogenation->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Section 2: Nucleophilic Acyl Substitution

While the ester of this compound can undergo nucleophilic acyl substitution, direct reactions with nucleophiles like amines can be difficult due to the basicity of the amine, which can deprotonate other starting materials or intermediates, and the relatively poor leaving group ability of the methoxide.[10]

Frequently Asked Questions (FAQs): Amidation & Hydrolysis

Q1: Can I directly convert this compound to an amide by heating it with an amine?

A1: This direct conversion is generally inefficient. The reaction is thermodynamically unfavorable without the removal of the methanol (B129727) byproduct.[11] Furthermore, amines are basic and can lead to unreactive carboxylate salts if any hydrolysis occurs.[10] The reaction typically requires an activating agent or catalyst.

Q2: What is the best way to hydrolyze the methyl ester to the carboxylic acid without degrading the thiophene ring?

A2: Standard saponification using NaOH or KOH in a water/alcohol mixture at elevated temperatures is effective. The thiophene ring is generally stable to these basic conditions. The reaction proceeds via a typical nucleophilic acyl substitution pathway to form the carboxylate salt, which is then protonated in a separate acidic workup step.[12]

Troubleshooting Guide: Nucleophilic Acyl Substitution
Issue Potential Cause Troubleshooting Suggestions
Failed Direct Amidation 1. Poor leaving group (-OCH₃). 2. Unfavorable reaction equilibrium.1. Activate the carboxylate: Use a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325) to convert the hydroxyl of the corresponding carboxylic acid (if starting from the acid) into a good leaving group.[10][13] 2. Use a catalyst: Boric acid has been shown to catalyze amidation between carboxylic acids and amines.[14] Alternatively, convert the ester to a more reactive acid chloride first using thionyl chloride (SOCl₂).
Incomplete Hydrolysis 1. Insufficient base or water. 2. Low reaction temperature.1. Increase equivalents of base: Use at least 1.1-1.5 equivalents of NaOH or KOH. 2. Increase temperature: Refluxing in a methanol/water mixture is typically required to drive the reaction to completion.
Recommended Protocol: DCC-Mediated Amidation

This protocol requires the hydrolysis of this compound to thiophene-2-carboxylic acid as a first step.

  • Hydrolysis: Reflux this compound (1.0 eq) with NaOH (1.5 eq) in a 3:1 methanol/water mixture for 2-4 hours. Cool the mixture, acidify with HCl to precipitate the carboxylic acid, filter, and dry.

  • Amidation: Dissolve thiophene-2-carboxylic acid (1.0 eq) and the desired amine (1.0-1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting amide by chromatography or recrystallization.

Visualization: Amide Formation Pathway

G cluster_0 Direct Amidation (Inefficient) cluster_1 Recommended Two-Step Synthesis Ester This compound Amide Thiophene-2-carboxamide Ester->Amide High Temp Poor Eq. Amine R-NH2 Amine->Amide Ester2 This compound Acid Thiophene-2-carboxylic Acid Ester2->Acid 1. NaOH, H2O/MeOH 2. H3O+ Amide2 Thiophene-2-carboxamide Acid->Amide2 R-NH2, DCC DCM

Caption: Comparison of amidation strategies.

References

analytical methods for detecting impurities in methyl thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of methyl thiophene-2-carboxylate (B1233283). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and quantifying impurities in this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data to support your analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in methyl thiophene-2-carboxylate?

A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurities include:

  • Isomers: Thiophene-3-carboxylic acid is a common positional isomer.

  • Related Esters: Ethyl thiophene-2-carboxylate and isopropyl thiophene-2-carboxylate may be present if the corresponding alcohols were used or present as impurities in the methanol (B129727) starting material.[1][2]

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the specific synthetic route employed.

  • Degradation Products: Hydrolysis of the ester to 2-thiophenecarboxylic acid can occur in the presence of moisture. Oxidation of the thiophene (B33073) ring is also a potential degradation pathway.[3][4]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying non-volatile organic impurities. A stability-indicating HPLC method can resolve the active pharmaceutical ingredient (API) from its degradation products and other impurities.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information based on the fragmentation patterns of the compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for reference standards for each impurity.

Q3: How can I perform a forced degradation study to identify potential degradation products?

A3: Forced degradation studies intentionally stress the this compound sample to accelerate the formation of degradation products.[4][8][9][10] This helps in developing and validating a stability-indicating analytical method. The following conditions are typically employed:

  • Acidic Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.[5]

  • Basic Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.[4]

  • Photolytic Degradation: Expose the solid or a solution of the sample to UV and visible light.

  • Thermal Degradation: Heat the solid sample in an oven.

The stressed samples are then analyzed by a suitable technique like HPLC to separate and identify the degradation products.

Troubleshooting Guides

HPLC Analysis

Problem: Peak Tailing

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, particularly with the sulfur atom in the thiophene ring, or overloading the column.[11][12][13][14]

  • Troubleshooting Steps:

    • Check for Column Overload: Reduce the injection volume or the sample concentration.

    • Optimize Mobile Phase pH: For acidic impurities like thiophene-3-carboxylic acid, a lower pH (around 2.5-3.5) can improve peak shape.

    • Use a Different Column: Consider a column with a different stationary phase or end-capping that is less prone to secondary interactions.

    • Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine, can sometimes reduce peak tailing for basic analytes, though this is less likely to be the primary issue for this compound and its common impurities.

Problem: Retention Time Drift

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues.[12][14]

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

    • Adequate Column Equilibration: Equilibrate the column with the mobile phase for a sufficient time before starting the analysis, especially after changing the mobile phase composition.

Problem: Ghost Peaks

  • Possible Cause: Contamination in the injector, column, or mobile phase, or the presence of a late-eluting peak from a previous injection.[11]

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank solvent to see if the ghost peak is present.

    • Clean the Injector: Flush the injector with a strong solvent.

    • Wash the Column: Wash the column with a strong solvent to remove any strongly retained compounds.

    • Use Fresh Mobile Phase: Prepare a fresh batch of mobile phase to rule out contamination.

GC-MS Analysis

Problem: Poor Peak Shape or Broadening

  • Possible Cause: Active sites in the GC inlet or column, or improper injection technique.

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Ensure the inlet liner is deactivated to minimize interactions with the analytes.

    • Optimize Injection Parameters: Adjust the injection temperature and split ratio to ensure rapid and complete volatilization of the sample.

    • Check for Column Contamination: Bake out the column at a high temperature (within the column's limits) to remove any contaminants.

Problem: Inconsistent Fragmentation Patterns

  • Possible Cause: Fluctuations in the ion source temperature or electron energy.

  • Troubleshooting Steps:

    • Tune the Mass Spectrometer: Perform a standard tune of the mass spectrometer to ensure it is operating within specifications.

    • Check Ion Source Temperature: Ensure the ion source temperature is stable and appropriate for the analytes.

Experimental Protocols

Stability-Indicating HPLC Method for Impurity Profiling

This protocol is a general starting point and may require optimization for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

GC-MS Method for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Split (e.g., 50:1)

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Data Presentation

Quantitative Data Summary (Hypothetical HPLC Data)

The following table provides hypothetical retention times for this compound and its potential impurities based on the HPLC method described above. Actual retention times may vary.

Peak IDCompound NameRetention Time (min)
1Thiophene-3-carboxylic acid~ 8.5
2This compound ~ 12.2
3Ethyl thiophene-2-carboxylate~ 13.5
4Isopropyl thiophene-2-carboxylate~ 14.8
Mass Spectral Data

The following table summarizes the key mass-to-charge ratios (m/z) observed in the electron ionization mass spectra of this compound and a related impurity.[7]

Compound NameMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 142111 (M-OCH₃)⁺, 83 (Thiophene ring)⁺
Ethyl thiophene-2-carboxylate156111 (M-OC₂H₅)⁺, 83 (Thiophene ring)⁺

Note on Fragmentation: The primary fragmentation pathway for these esters is the loss of the alkoxy group (-OR) from the molecular ion.[15][16]

Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report sample This compound Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR Analysis sample->nmr quantification Impurity Quantification hplc->quantification identification Impurity Identification gcms->identification structure Structure Elucidation nmr->structure report Comprehensive Impurity Profile quantification->report identification->report structure->report

Caption: General workflow for the analysis of impurities in this compound.

Logical Decision Tree for Troubleshooting HPLC Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_overload Is the peak very large? start->check_overload reduce_conc Reduce sample concentration/injection volume check_overload->reduce_conc Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No end Peak shape improved reduce_conc->end adjust_ph Adjust mobile phase pH (e.g., to 2.5-3.5) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end wash_column Wash or replace the column check_column->wash_column Yes check_column->end No wash_column->end

Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative synthesis routes for methyl thiophene-2-carboxylate (B1233283), a key intermediate in the development of pharmaceuticals and other specialty chemicals. The following sections present a quantitative comparison of different synthetic strategies, detailed experimental protocols for key methods, and a visual representation of the synthetic pathways.

Performance Comparison of Synthesis Routes

The selection of a synthetic route for methyl thiophene-2-carboxylate is often a trade-off between yield, reaction conditions, cost, and environmental impact. Below is a summary of quantitative data for three prominent methods.

Method Starting Material(s) Key Reagents/Catalyst Reaction Conditions Reported Yield (%) Advantages Disadvantages
Oxidation & Esterification 2-Acetylthiophene (B1664040), MethanolNaOCl, H₂SO₄ (catalyst)Oxidation: 55-60°C; Esterification: Reflux, 30 min~68-85% (overall)Well-established, uses common reagents.Two-step process, use of corrosive reagents.
Palladium-Catalyzed Carbonylation & Esterification Thiophene (B33073), CO, MethanolPd(OAc)₂, p-benzoquinone, H₂SO₄Carbonylation: 100°C, 30 atm CO, 5 atm CO₂, 20h; Esterification: Reflux~75-83% (overall)High yield, direct C-H activation.Requires high pressure, expensive catalyst, stoichiometric oxidant.
Direct Carboxymethylation Thiophene, Methanol, CCl₄VO(acac)₂, Fe(acac)₃, or Mo(CO)₆140-175°C, 5-6h, sealed tube/autoclave44-45%One-pot synthesis.Requires high temperatures and pressures, use of a toxic reagent (CCl₄).

Experimental Protocols

Oxidation of 2-Acetylthiophene followed by Fischer Esterification

This classical two-step approach first involves the oxidation of commercially available 2-acetylthiophene to thiophene-2-carboxylic acid, followed by an acid-catalyzed esterification with methanol.

Step 1: Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction

  • Prepare a sodium hypochlorite (B82951) solution by dissolving calcium hypochlorite in a solution of sodium carbonate and sodium hydroxide (B78521) in water.

  • In a reaction flask, add the freshly prepared sodium hypochlorite solution.

  • With vigorous stirring, add 2-acetylthiophene to the solution while maintaining the temperature at 55-60°C.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Cool the reaction mixture and filter off the precipitated calcium carbonate.

  • To the filtrate, add sodium bisulfite to destroy any excess hypochlorite.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the thiophene-2-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry. A typical yield for this step is 76-90%.

Step 2: Fischer Esterification to this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxylic acid (1 equivalent) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Heat the mixture to reflux and maintain for 30 minutes.[1]

  • After cooling, pour the reaction mixture into water.

  • Neutralize the solution with sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[1] This step typically proceeds with a yield of 90-95%.[2]

Palladium-Catalyzed Direct Carbonylation of Thiophene and Subsequent Esterification

This modern approach utilizes a palladium catalyst to directly activate a C-H bond in thiophene for carbonylation, producing thiophene-2-carboxylic acid, which is then esterified.

Step 1: Palladium-Catalyzed Carbonylation of Thiophene

  • To a stainless steel autoclave with a magnetic stirring bar, add thiophene (1 equivalent), palladium(II) acetate (B1210297) (1 mol%), and p-benzoquinone (1.5 equivalents) in acetic acid.[3]

  • Purge the vessel with CO₂ and then charge with 5 atm of CO₂ followed by 30 atm of CO.[3]

  • Heat the reaction mixture to 100°C and stir for 20 hours.[3]

  • After cooling, filter the mixture through silica (B1680970) gel.

  • Basify the filtrate with a saturated sodium bicarbonate solution and remove the solvent in vacuo.

  • Wash the residue with diethyl ether and then acidify with 10% HCl.

  • Concentrate the solution under reduced pressure, dissolve the residue in acetone, filter, and concentrate the filtrate to yield thiophene-2-carboxylic acid.[3] An isolated yield of 83% for the carboxylic acid has been reported.[3]

Step 2: Fischer Esterification

Follow the Fischer Esterification protocol as described in the previous section to convert the resulting thiophene-2-carboxylic acid to this compound.

Direct Carboxymethylation of Thiophene using V, Fe, or Mo Catalysts

This one-pot method directly introduces the methoxycarbonyl group onto the thiophene ring.[4]

  • In a sealed tube or a stainless-steel micro-autoclave, place thiophene (1 equivalent), methanol, carbon tetrachloride, and the catalyst (VO(acac)₂, Fe(acac)₃, or Mo(CO)₆) in a molar ratio of 100:200:100-200:1.[4]

  • Heat the reaction mixture to the specified temperature for the chosen catalyst: 175°C for VO(acac)₂, 140°C for Fe(acac)₃, or 130°C for Mo(CO)₆.[4]

  • Maintain the reaction for 5-6 hours.

  • After cooling, the reaction mixture can be worked up by standard procedures to isolate the this compound.

  • Reported yields for this one-pot synthesis are around 44-45%.[4]

Synthesis Pathway Diagrams

Synthesis_Routes cluster_1 Route 1: Oxidation & Esterification cluster_2 Route 2: Pd-Catalyzed Carbonylation & Esterification cluster_3 Route 3: Direct Carboxymethylation A1 2-Acetylthiophene B1 Thiophene-2-carboxylic acid A1->B1 NaOCl C1 This compound B1->C1 Methanol, H₂SO₄ A2 Thiophene B2 Thiophene-2-carboxylic acid A2->B2 Pd(OAc)₂, CO, p-BQ C2 This compound B2->C2 Methanol, H₂SO₄ A3 Thiophene C3 This compound A3->C3 Methanol, CCl₄, V/Fe/Mo catalyst

Caption: Alternative synthesis routes to this compound.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of Thiophene Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for this purpose, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and advanced materials. Thiophene derivatives, key building blocks in many such molecules, often require carefully optimized catalytic systems for successful coupling. This guide provides an objective comparison of common palladium catalysts for the Suzuki-Miyaura coupling of bromothiophene carboxylates, supported by experimental data from relevant studies.

The choice of palladium catalyst is critical and directly influences reaction yield, speed, and scope. Here, we compare the performance of two widely used palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the context of coupling reactions analogous to that of methyl thiophene-2-carboxylate.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving bromothiophene derivatives and various arylboronic acids. While reaction conditions may vary between studies, this data provides a valuable benchmark for catalyst selection.

Catalyst SystemSubstrateCoupling PartnerBase / SolventTemp (°C)Time (h)Yield (%)Source
Pd(PPh₃)₄ Pentyl 5-bromothiophene-2-carboxylate(4-methoxyphenyl)boronic acidK₂CO₃ / Dioxane/H₂O901285[1]
Pd(PPh₃)₄ 4-Bromothiophene-2-carbaldehyde(3,5-dimethylphenyl)boronic acidK₃PO₄ / Dioxane/H₂O1001296[2]
Pd(PPh₃)₄ 2,5-Dibromo-3-methylthiophene(4-fluorophenyl)boronic acidNa₂CO₃ / Toluene/EtOH/H₂O801856[3][4]
Pd(dppf)Cl₂ 5-Bromo-1H-indazole-3-carboxylic acid methyl ester2-Thiopheneboronic acidK₂CO₃ / DME80284[5]
Pd(dppf)Cl₂ 6-Bromo tacrine (B349632)Phenylboronic acidK₂CO₃ / Dioxane/H₂O1008-1087[6]

Analysis:

  • Pd(PPh₃)₄ is a classic, highly versatile catalyst that has been used extensively for a wide range of cross-coupling reactions.[7] It is effective for coupling bromothiophene esters, although it may require higher temperatures and longer reaction times to achieve high yields.[1][2]

  • Pd(dppf)Cl₂ often demonstrates superior performance, especially for more challenging substrates.[5] The dppf ligand provides greater stability to the palladium center and can facilitate faster reaction times, as seen in the coupling with 2-thiopheneboronic acid which reached high yield in just 2 hours.[5] This catalyst is particularly effective for heteroaryl couplings.[6]

Experimental Workflow

The general workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction is a multi-step process requiring careful setup under an inert atmosphere to ensure catalyst activity.

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section provides a representative experimental protocol for a Suzuki-Miyaura coupling reaction adapted from literature procedures.[6][8]

Objective: To synthesize a 5-arylthiophene-2-carboxylate derivative via a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • Methyl 5-bromothiophene-2-carboxylate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add methyl 5-bromothiophene-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Stir the mixture for 10 minutes. Finally, add the Pd(dppf)Cl₂ catalyst (0.03 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the required time (monitoring progress by TLC or GC-MS is recommended, typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the final product.

This guide highlights the comparative effectiveness of common palladium catalysts for the synthesis of thiophene-containing biaryls. While Pd(PPh₃)₄ remains a reliable choice, modern catalysts like Pd(dppf)Cl₂ often provide superior results with faster reaction times and broader substrate scope, making them highly valuable for researchers in drug discovery and materials science.

References

A Comparative Spectroscopic Analysis of Methyl Thiophene-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of methyl thiophene-2-carboxylate (B1233283) and a selection of its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and further development of thiophene-based compounds in various scientific and pharmaceutical applications.

Introduction

Thiophene (B33073) and its derivatives are heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials.[1][2] Their diverse biological activities, including anti-inflammatory and antimicrobial properties, make them a focal point in drug discovery.[3][4] Methyl thiophene-2-carboxylate serves as a fundamental scaffold, and the introduction of various substituents onto the thiophene ring can significantly alter its electronic properties and, consequently, its spectroscopic and biological characteristics. This guide focuses on a systematic comparison of the parent compound with its 3-bromo, 5-bromo, 3-methyl, 5-methyl, and 5-nitro derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected derivatives. These values provide a quantitative basis for comparing the effects of different substituents on the molecular structure.

¹H NMR Spectral Data (CDCl₃, δ ppm)
CompoundH3H4H5OCH₃Other
This compound 7.79 (dd)7.08 (t)7.53 (dd)3.87 (s)-
Methyl 3-bromothiophene-2-carboxylate -7.45 (d)7.15 (d)3.92 (s)-
Methyl 5-bromothiophene-2-carboxylate 7.55 (d)7.33 (d)-3.80 (s)-
Methyl 3-methylthiophene-2-carboxylate -7.38 (d)6.89 (d)3.85 (s)2.53 (s, 3-CH₃)
Methyl 5-methylthiophene-2-carboxylate 7.50 (d)6.78 (d)-3.84 (s)2.50 (s, 5-CH₃)
Methyl 5-nitrothiophene-2-carboxylate 7.85 (d)7.95 (d)-3.98 (s)-
¹³C NMR Spectral Data (CDCl₃, δ ppm)
CompoundC2C3C4C5OCH₃Other
This compound 162.7133.6127.7132.352.1-
Methyl 3-bromothiophene-2-carboxylate 161.7112.8130.2134.352.9-
Methyl 5-bromothiophene-2-carboxylate 162.0131.0128.3125.652.5-
Methyl 3-methylthiophene-2-carboxylate 163.2142.4129.1130.551.816.0 (3-CH₃)
Methyl 5-methylthiophene-2-carboxylate 162.5133.8126.9145.852.015.9 (5-CH₃)
Methyl 5-nitrothiophene-2-carboxylate 161.5133.0128.0150.053.0-
IR Spectral Data (cm⁻¹)
CompoundC=O StretchC-O StretchThiophene Ring C=C StretchOther Key Peaks
This compound ~1715~1260~1540, ~1415-
Methyl 3-bromothiophene-2-carboxylate ~1720~1255~1520, ~1400-
Methyl 5-bromothiophene-2-carboxylate ~1710~1265~1530, ~1410-
Methyl 3-methylthiophene-2-carboxylate ~1712~1258~1545, ~1420~2950 (C-H stretch of CH₃)
Methyl 5-methylthiophene-2-carboxylate ~1710~1260~1550, ~1430~2955 (C-H stretch of CH₃)
Methyl 5-nitrothiophene-2-carboxylate ~1725~1270~1525, ~1405~1500 & ~1340 (NO₂ asymmetric and symmetric stretch)
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
This compound 142111 ([M-OCH₃]⁺), 83 ([M-COOCH₃]⁺)
Methyl 3-bromothiophene-2-carboxylate 220/222189/191 ([M-OCH₃]⁺), 161/163 ([M-COOCH₃]⁺), 141, 82
Methyl 5-bromothiophene-2-carboxylate 220/222189/191 ([M-OCH₃]⁺), 161/163 ([M-COOCH₃]⁺), 110
Methyl 3-methylthiophene-2-carboxylate 156125 ([M-OCH₃]⁺), 97 ([M-COOCH₃]⁺)
Methyl 5-methylthiophene-2-carboxylate 156125 ([M-OCH₃]⁺), 97 ([M-COOCH₃]⁺)
Methyl 5-nitrothiophene-2-carboxylate 187156 ([M-OCH₃]⁺), 141 ([M-NO₂]⁺), 129 ([M-COOCH₃]⁺), 111

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-25 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[5] The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Data Acquisition for ¹H NMR :

    • Pulse Program : A standard single-pulse sequence was used.

    • Spectral Width : 12 ppm

    • Acquisition Time : ~3.4 seconds

    • Relaxation Delay : 1.0 seconds

    • Number of Scans : 16

  • Data Acquisition for ¹³C NMR :

    • Pulse Program : A standard proton-decoupled single-pulse sequence.

    • Spectral Width : 240 ppm

    • Acquisition Time : ~1.1 seconds

    • Relaxation Delay : 2.0 seconds

    • Number of Scans : 1024

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation : A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.[6][7] For solid samples, a small amount of the powder was placed on the crystal, and pressure was applied using a built-in clamp to ensure good contact.[7]

  • Instrumentation : IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 8

    • Background : A background spectrum of the clean, empty ATR crystal was recorded prior to each sample analysis.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Samples were diluted in dichloromethane (B109758) to a final concentration of approximately 10 µg/mL.[8]

  • Instrumentation : GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.[9]

  • Gas Chromatography Method :

    • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[10]

    • Inlet Temperature : 250 °C

    • Injection Volume : 1 µL (splitless mode)

    • Oven Temperature Program : Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Mass Spectrometry Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature : 230 °C

    • Quadrupole Temperature : 150 °C

    • Mass Range : m/z 40-550

Visualized Workflows and Pathways

The following diagrams illustrate key conceptual frameworks relevant to the analysis and application of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_application Application start This compound & Derivatives nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Sample Preparation ir ATR-FTIR Spectroscopy start->ir Sample Preparation ms GC-MS Analysis start->ms Sample Preparation structure Structure Elucidation & Verification nmr->structure ir->structure ms->structure comparison Comparative Analysis of Spectroscopic Data structure->comparison bioassay Biological Activity Screening comparison->bioassay

Caption: General workflow for the spectroscopic analysis and evaluation of thiophene derivatives.

drug_discovery_pathway cluster_cellular Cellular Target Interaction cluster_response Cellular Response compound Thiophene Derivative (e.g., Methyl 5-nitrothiophene-2-carboxylate) binding Binding & Modulation compound->binding Interaction receptor Target Enzyme/Receptor (e.g., COX, LOX) receptor->binding pathway Downstream Signaling Pathway binding->pathway Signal Transduction response Inhibition of Pro-inflammatory Mediators pathway->response Modulation outcome Therapeutic Effect (e.g., Anti-inflammatory) response->outcome

Caption: Simplified signaling pathway for a potential anti-inflammatory thiophene derivative.

References

A Comparative Guide to the Biological Activities of Methyl Thiophene-2-carboxylate and Ethyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

This guide provides a comparative overview of the known biological activities of methyl thiophene-2-carboxylate (B1233283) and ethyl thiophene-2-carboxylate. While direct, quantitative comparative studies on these two specific molecules are limited in publicly available literature, this document synthesizes information on the broader class of thiophene-2-carboxylate derivatives to infer their potential activities and facilitate future research. Thiophene-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3]

Introduction to Thiophene-2-carboxylate Esters

Methyl thiophene-2-carboxylate and ethyl thiophene-2-carboxylate are simple ester derivatives of thiophene-2-carboxylic acid. The thiophene (B33073) ring is a key structural motif in numerous pharmaceuticals.[4] The biological activity of thiophene derivatives is often influenced by the nature of the substituents on the thiophene ring. While extensive research has been conducted on thiophene-2-carboxamides and other complex derivatives, the fundamental biological profiles of the simple methyl and ethyl esters are less well-defined in comparative studies. This guide aims to bridge this gap by presenting available data and outlining experimental protocols for their evaluation.

Data Presentation: Biological Activities of Thiophene-2-Carboxylate Derivatives

Table 1: Representative Antimicrobial Activity of Thiophene Derivatives

Compound ClassTest OrganismActivity Metric (MIC/Zone of Inhibition)Reference
Thiophene-2-carboxamide derivativesStaphylococcus aureusMIC: 32 µg/mL (for some derivatives)[5]
Thiophene-2-carboxamide derivativesGram-positive bacteriaInhibition zones: 17-20 mm[6]
Thiophene-2-carboxamide derivativesGram-negative bacteriaInhibition zones: 18-20 mm[6]
Thiophene-based heterocyclesClostridium difficileMIC: 2 to 4 μg/ml (for a spiro-indoline-oxadiazole derivative)[7]

Table 2: Representative Anticancer Activity of Thiophene Derivatives

Compound ClassCancer Cell LineActivity Metric (IC50)Reference
Thiophene carboxamide derivativesHep3B (Liver Cancer)IC50: 5.46 µM and 12.58 µM (for specific derivatives)[8]
Fused Thiophene derivativesHepG2 (Liver Cancer)IC50: 3.105 ± 0.14 μM (for a chloro derivative)[4]
Fused Thiophene derivativesPC-3 (Prostate Cancer)IC50: 2.15 ± 0.12 μM (for a chloro derivative)[4]
Thiophene derivative "F8"Leukemia (CCRF-CEM)CC50: 0.805 µM to 3.05 µM[8]

Experimental Protocols

To facilitate the direct comparison of this compound and ethyl thiophene-2-carboxylate, the following detailed experimental protocols are provided. These are standard methods for assessing antimicrobial and anticancer activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method, a standard procedure for determining the minimum concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • This compound and Ethyl thiophene-2-carboxylate

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Positive control (e.g., Gentamicin, Fluconazole)

  • Negative control (broth with solvent)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare stock solutions of methyl and ethyl thiophene-2-carboxylate in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well containing the serially diluted compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound and Ethyl thiophene-2-carboxylate

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of methyl and ethyl thiophene-2-carboxylate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for evaluating the biological activity of the target compounds and a putative signaling pathway that could be investigated based on the known activities of thiophene derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_antimicrobial Antimicrobial Activity Screening cluster_anticancer Anticancer Activity Screening cluster_comparison Comparative Analysis synthesis Synthesis of Methyl & Ethyl Thiophene-2-carboxylate stock_prep Stock Solution Preparation (DMSO) synthesis->stock_prep mic_assay Broth Microdilution Assay (MIC Determination) stock_prep->mic_assay Test Compounds mtt_assay MTT Cytotoxicity Assay (IC50 Determination) stock_prep->mtt_assay Test Compounds data_analysis_am Data Analysis: Compare MIC Values mic_assay->data_analysis_am comparison Direct Comparison of Biological Activity: Methyl vs. Ethyl Ester data_analysis_am->comparison cell_culture Cancer Cell Line Culture cell_culture->mtt_assay data_analysis_ac Data Analysis: Compare IC50 Values mtt_assay->data_analysis_ac data_analysis_ac->comparison

Caption: Experimental workflow for the comparative biological evaluation.

signaling_pathway cluster_cell Cancer Cell Thiophene_Derivative Thiophene-2-carboxylate (Methyl or Ethyl Ester) Cell_Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Thiophene_Derivative->RTK Inhibition? Bax Bax Thiophene_Derivative->Bax Upregulation? Bcl2 Bcl-2 Thiophene_Derivative->Bcl2 Downregulation? PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Cascade Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Putative signaling pathways affected by thiophene derivatives.

References

A Comparative Guide to Analytical Methods for the Quantification of Methyl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of methyl thiophene-2-carboxylate (B1233283). The information presented is supported by experimental data derived from methodologies applied to structurally similar compounds, offering a robust framework for method selection and development in a quality control or research setting.

Introduction

Methyl thiophene-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical to ensure the quality, efficacy, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose; however, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy present viable alternatives, each with distinct advantages and limitations. This guide will delve into a comparative analysis of these techniques.

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound. These values are based on typical performance for similar analytical methods.

ParameterHPLC (UV Detection)GC-MSqNMR
**Linearity (R²) **> 0.999> 0.998Not applicable in the same sense, but exhibits excellent linearity of signal response
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2.0%< 3.0%< 1.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~10 µg/mL
Limit of Quantitation (LOQ) ~0.17 µg/mL~0.05 µg/mL~30 µg/mL
Analysis Time 10 - 20 minutes15 - 30 minutes5 - 15 minutes
Sample Throughput HighMediumLow to Medium
Destructive to Sample YesYesNo

Experimental Protocols

Detailed methodologies for HPLC, GC-MS, and qNMR analysis are provided below. These protocols are intended as starting points and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity analysis and quantification of this compound. A reversed-phase HPLC method with a C18 column provides good retention and separation from potential polar and non-polar impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in the mobile phase. This is further diluted to a working concentration of 0.1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.

  • Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV, with a scan range of m/z 40-300.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a calibration curve using the analyte of interest. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6, Chloroform-d).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the appropriate volume of deuterated solvent and ensure complete dissolution.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the general workflows for the validation of an HPLC method and the comparison of analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_Start Define Analytical Requirements Column_Selection Column & Stationary Phase Selection Dev_Start->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Detection_Params Set Detection Wavelength & Flow Rate Mobile_Phase_Opt->Detection_Params Validation_Params Validation Parameters Detection_Params->Validation_Params Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Validation_Params->Specificity Validation_Params->Linearity Validation_Params->Accuracy Validation_Params->Precision Validation_Params->LOD_LOQ Validation_Params->Robustness Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Processing Data Processing & Reporting Data_Acquisition->Data_Processing

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS cluster_qNMR qNMR Analyte This compound Analysis HPLC_Principle Separation based on polarity Analyte->HPLC_Principle GCMS_Principle Separation based on volatility, detection by mass Analyte->GCMS_Principle qNMR_Principle Signal intensity proportional to molar amount Analyte->qNMR_Principle HPLC_Advantages High throughput, good precision & accuracy HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Destructive, requires reference standards HPLC_Advantages->HPLC_Disadvantages Decision Method Selection HPLC_Disadvantages->Decision GCMS_Advantages High sensitivity, structural information GCMS_Principle->GCMS_Advantages GCMS_Disadvantages For volatile compounds, can be complex GCMS_Advantages->GCMS_Disadvantages GCMS_Disadvantages->Decision qNMR_Advantages Non-destructive, absolute quantification qNMR_Principle->qNMR_Advantages qNMR_Disadvantages Lower sensitivity, higher initial cost qNMR_Advantages->qNMR_Disadvantages qNMR_Disadvantages->Decision

Caption: Comparison of Analytical Methods.

Conclusion

The choice of analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis. For routine quality control in a high-throughput environment, HPLC offers a robust and reliable solution with a good balance of accuracy, precision, and analysis time. When higher sensitivity and structural confirmation of impurities are paramount, GC-MS is the method of choice, particularly for identifying volatile and semi-volatile by-products. qNMR stands out as a powerful tool for absolute quantification without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials and for obtaining highly accurate purity assessments. A comprehensive approach may involve the use of HPLC for routine analysis, with GC-MS and qNMR serving as complementary techniques for in-depth characterization and orthogonal verification of results.

A Comparative Guide to the Synthesis and Performance of Thiophene-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxylic acid and its ester derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have positioned them as key building blocks in the development of novel therapeutics. This guide provides a comparative analysis of common synthetic routes to thiophene-2-carboxylic acid esters and evaluates their performance based on available experimental data.

Synthesis of Thiophene-2-Carboxylic Acid Esters: A Comparative Overview

The esterification of thiophene-2-carboxylic acid can be achieved through several established methods. The choice of method often depends on the desired ester, the scale of the reaction, and the sensitivity of the starting materials. Below is a comparative summary of common esterification techniques with typical yields and reaction conditions.

Data Presentation: Comparison of Esterification Methods

Esterification MethodAlcoholCatalyst/ReagentSolventReaction TimeYield (%)Reference
Fischer Esterification EthanolSulfuric AcidEthanol (excess)1 hour (reflux)~65-97%[1][2]
Methanolp-Toluenesulfonic acidToluene30 hours (reflux)Good[3]
Steglich Esterification Amyl AlcoholDCC, DMAPDichloromethane (B109758)Not Specified75%
2-PhenylethanolDCC, DMAPDichloromethaneNot Specified71%
Mitsunobu Reaction Primary/Secondary AlcoholPPh₃, DEAD/DIADTHF6-8 hoursHigh (typically >80%)[4][5][6][7]
Catalytic Method MethanolVO(acac)₂CCl₄/Methanol5 hours45%
MethanolFe(acac)₃CCl₄/MethanolNot SpecifiedGood
MethanolMo(CO)₆CCl₄/MethanolNot SpecifiedGood

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Performance in Biological Applications: A Comparative Insight

Thiophene-2-carboxylic acid esters and their derivatives have demonstrated significant potential in various therapeutic areas. Their biological activity is often modulated by the nature of the ester group and other substituents on the thiophene (B33073) ring.

Data Presentation: Antimicrobial Activity of Thiophene Derivatives

CompoundOrganismMIC (µg/mL)Reference
N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaVarious bacterial strains7.8 - 500
Thiophene-containing compoundsAspergillus fumigatusGood potency[8][9][10]
Pyridine side chain derivatives of thiopheneVarious bacterial speciesComparable to ampicillin (B1664943) and gentamicin[8][9][10]
N-(4-methylpyridin-2-yl)thiophene-2-carboxamidesESBL-producing E. coliGood activity[11]

Data Presentation: Anti-inflammatory Activity of Thiophene Derivatives

CompoundTargetIC₅₀ (µM)Reference
Thiophene derivative 15-LOX6.0[12][13]
Thiophene derivative 25-LOX6.6[12][13]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate reproducibility and further investigation.

Protocol 1: Fischer Esterification of Thiophene-2-Carboxylic Acid

This method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol.

Materials:

  • Thiophene-2-carboxylic acid

  • Alcohol (e.g., methanol, ethanol) in large excess

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add thiophene-2-carboxylic acid and a large excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-10 hours, monitoring the reaction progress by TLC.[1][2]

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography.

Protocol 2: Steglich Esterification of Thiophene-2-Carboxylic Acid

This method is a mild esterification suitable for acid-sensitive substrates, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Materials:

  • Thiophene-2-carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve thiophene-2-carboxylic acid, the alcohol (1.0-1.2 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Protocol 3: Mitsunobu Reaction for Thiophene-2-Carboxylic Acid Esterification

The Mitsunobu reaction allows for the esterification of primary and secondary alcohols under mild, neutral conditions with inversion of stereochemistry at the alcohol center.[5][14]

Materials:

  • Thiophene-2-carboxylic acid

  • Primary or secondary alcohol

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Dissolve thiophene-2-carboxylic acid, the alcohol, and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours or until the reaction is complete as indicated by TLC.[4]

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazine (B178648) byproducts.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of thiophene-2-carboxylic acid esters.

G cluster_start Starting Materials cluster_methods Esterification Methods cluster_product Product cluster_purification Purification cluster_analysis Analysis Thiophene-2-carboxylic Acid Thiophene-2-carboxylic Acid Fischer Esterification Fischer Esterification Thiophene-2-carboxylic Acid->Fischer Esterification Steglich Esterification Steglich Esterification Thiophene-2-carboxylic Acid->Steglich Esterification Mitsunobu Reaction Mitsunobu Reaction Thiophene-2-carboxylic Acid->Mitsunobu Reaction Catalytic Method Catalytic Method Thiophene-2-carboxylic Acid->Catalytic Method Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Fischer Esterification Alcohol (R-OH)->Steglich Esterification Alcohol (R-OH)->Mitsunobu Reaction Alcohol (R-OH)->Catalytic Method Thiophene-2-carboxylic Acid Ester Thiophene-2-carboxylic Acid Ester Fischer Esterification->Thiophene-2-carboxylic Acid Ester Steglich Esterification->Thiophene-2-carboxylic Acid Ester Mitsunobu Reaction->Thiophene-2-carboxylic Acid Ester Catalytic Method->Thiophene-2-carboxylic Acid Ester Purification Purification Thiophene-2-carboxylic Acid Ester->Purification Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification->Characterization (NMR, IR, MS)

Caption: Synthetic workflow for thiophene-2-carboxylic acid esters.

Signaling Pathway Diagram

Thiophene derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the MAPK and NF-κB pathways. The following diagram illustrates a simplified representation of these pathways and potential points of intervention by thiophene compounds.

G Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (MAPK) Transcription Factors (MAPK) ERK->Transcription Factors (MAPK) Cellular Response (MAPK) Cellular Response (MAPK) Transcription Factors (MAPK)->Cellular Response (MAPK) IKK Complex IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Transcription Factors (NF-κB) Transcription Factors (NF-κB) Nuclear Translocation->Transcription Factors (NF-κB) Inflammatory Response Inflammatory Response Transcription Factors (NF-κB)->Inflammatory Response Thiophene Derivatives Thiophene Derivatives Thiophene Derivatives->IKK Complex inhibition

Caption: Modulation of MAPK and NF-κB pathways by thiophene derivatives.

References

A Researcher's Guide to Assessing the Purity of Commercial Methyl Thiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, chemical synthesis, and drug development, the purity of starting materials is a cornerstone of reliable and reproducible outcomes. Methyl thiophene-2-carboxylate (B1233283), a key building block in the synthesis of pharmaceuticals and other specialty chemicals, is commercially available from various suppliers in a range of purities. This guide provides an objective comparison of common analytical methods to assess the purity of commercial methyl thiophene-2-carboxylate, presents typical purity data, and offers insights into potential alternatives.

Comparison of Commercial Grades

Commercial grades of this compound typically range in purity from 90% to upwards of 99%. The primary methods for determining purity, as cited by suppliers, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While higher purity grades are often preferred for sensitive applications to minimize the impact of potential side reactions, lower purity grades may be suitable for less demanding processes.

Table 1: Comparison of Typical Commercial Grades of this compound

GradeTypical Purity (by GC/HPLC)Common ImpuritiesPotential Applications
Technical Grade90-95%Isomeric thiophene (B33073) carboxylates, residual starting materials, solvent residuesGeneral synthesis, non-critical applications
Standard Purity≥96%Trace amounts of isomeric impurities and related estersGeneral laboratory use, process development
High Purity≥97% to >99%Minimal detectable impuritiesPharmaceutical synthesis, analytical standards, sensitive applications

Analytical Techniques for Purity Assessment

A multi-pronged approach utilizing various analytical techniques is recommended for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile impurities. A reversed-phase method is typically employed for the analysis of moderately polar compounds like this compound.

Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for analyzing volatile impurities. It provides excellent separation of isomers and can detect trace amounts of residual solvents and starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural confirmation and can also be used for quantitative purity assessment (qNMR). By comparing the integrals of the analyte's signals to those of a certified internal standard, a highly accurate purity value can be determined.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

HPLC Method for Purity Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column, such as a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

¹H NMR Spectroscopy for Structural Confirmation and Purity
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire a standard proton spectrum. The expected chemical shifts for this compound are approximately 7.8 (dd), 7.5 (dd), 7.1 (t) ppm for the thiophene protons and 3.9 (s) ppm for the methyl ester protons.

Data Presentation

The following tables present hypothetical but realistic data from the analysis of three different commercial grades of this compound.

Table 2: Hypothetical HPLC Purity Analysis

Sample IDMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 Retention Time (min)Impurity 1 Area (%)Impurity 2 Retention Time (min)Impurity 2 Area (%)Purity (%)
Supplier A (Technical)5.4294.84.882.56.151.894.8
Supplier B (Standard)5.4397.54.891.26.140.897.5
Supplier C (High Purity)5.4299.64.880.2--99.6

Table 3: Hypothetical GC-MS Impurity Profile

Sample IDMain Component Peak Area (%)Identified ImpuritiesImpurity Peak Area (%)
Supplier A (Technical)95.1Methyl 3-thiophene-carboxylate2.3
2-Methylthiophene1.1
Supplier B (Standard)97.8Methyl 3-thiophene-carboxylate1.0
2-Methylthiophene0.5
Supplier C (High Purity)99.7Methyl 3-thiophene-carboxylate0.15

Alternatives to this compound

For certain synthetic applications, other esters of thiophene-2-carboxylic acid may serve as suitable alternatives. The choice of ester can influence reaction rates and selectivity due to steric and electronic effects.

  • Ethyl Thiophene-2-carboxylate: This ester is a common alternative and exhibits similar reactivity to the methyl ester in many reactions, such as hydrolysis, amidation, and reduction. Its slightly larger size may offer different solubility properties.

  • Isopropyl or tert-Butyl Thiophene-2-carboxylate: These bulkier esters can provide greater steric hindrance, which may be advantageous in reactions where selectivity is crucial. However, their reactivity towards nucleophilic acyl substitution is generally lower than that of the methyl or ethyl esters.

The relative reactivity of these esters generally follows the order: methyl > ethyl > isopropyl > tert-butyl. The selection of an alternative should be based on the specific requirements of the chemical transformation.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Commercial Methyl Thiophene-2-Carboxylate Prep Sample Preparation (Dilution/Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy Prep->NMR Purity Purity Determination (% Area) HPLC->Purity Impurity Impurity Identification & Quantification GCMS->Impurity Structure Structural Confirmation NMR->Structure Report Purity Assessment Report Purity->Report Impurity->Report Structure->Report

Caption: Overall workflow for the purity assessment of this compound.

HPLC_Workflow start Start prep Prepare 0.1 mg/mL sample in mobile phase start->prep inject Inject 10 µL onto C18 HPLC column prep->inject separate Isocratic elution with Acetonitrile/Water (60:40) inject->separate detect UV Detection at 254 nm separate->detect analyze Integrate peak areas and calculate % purity detect->analyze end End analyze->end

Caption: Detailed workflow for HPLC purity analysis.

GCMS_Workflow start Start prep Prepare 1 mg/mL sample in Dichloromethane start->prep inject Inject into GC with split ratio prep->inject separate Temperature programmed separation on a non-polar column inject->separate detect Mass Spectrometry (EI) separate->detect analyze Identify impurities by mass spectra and quantify by peak area detect->analyze end End analyze->end

Caption: Detailed workflow for GC-MS impurity profiling.

Comparative Cross-Reactivity Analysis of Thiophene Carboxamide and Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity in Thiophene (B33073) Derivatives

Thiophene-based scaffolds are prevalent in medicinal chemistry due to their versatile biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Methyl thiophene-2-carboxylate (B1233283) and its derivatives are key intermediates and pharmacophores in the development of novel therapeutic agents. However, a critical aspect of drug development is the assessment of a compound's selectivity—its ability to interact with the intended biological target while minimizing engagement with other proteins, which can lead to off-target effects and toxicity. Cross-reactivity studies are therefore essential to characterize the safety and specificity of new chemical entities. This guide explores the cross-reactivity of thiophene derivatives by examining their activity against various protein kinases and phosphatases.

Data Presentation: Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activities of representative thiophene derivatives against a panel of kinases and protein tyrosine phosphatases, as well as their anti-proliferative effects on different cancer cell lines. This data provides a snapshot of the selectivity profiles for these compounds.

Table 1: Kinase and Cellular Activity of Fused Thiophene Derivatives

Compound IDPrimary TargetIC50 (µM) vs. Primary TargetOff-TargetIC50 (µM) vs. Off-TargetCell LineAnti-proliferative IC50 (µM)
Compound 3b VEGFR-20.126[1]AKT6.96[1]HepG23.105[1]
PC-32.15[1]
Compound 4c VEGFR-20.075[1]AKT4.60[1]HepG23.023[1]
PC-33.12[1]

Compounds 3b and 4c are fused thienopyrrole and pyrrolothienopyrimidine derivatives, respectively.

Table 2: Selectivity Profile of a Thiophene-based PTP1B Inhibitor

Compound IDPrimary TargetIC50 (µM) vs. Primary TargetOff-TargetSelectivity (Fold)
P28 PTP1B2.1[2]PTPα> 14[2]
LAR> 14[2]
CD45> 14[2]
TCPTP> 6[2]

Compound P28 is a novel thiophene derivative designed as a PTP1B inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are generalized protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (for VEGFR-2 and AKT)

A common method to determine the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.

  • Reagents and Materials : Recombinant human VEGFR-2 and AKT kinases, ATP, a suitable substrate peptide (e.g., a synthetic peptide with a tyrosine or serine/threonine residue for phosphorylation), and the test compounds (thiophene derivatives).

  • Assay Procedure :

    • The kinase, substrate, and test compound at various concentrations are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of a specific concentration of ATP.

    • The reaction mixture is incubated for a predetermined period at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.[1]

Protein Tyrosine Phosphatase (PTP) Inhibition Assay (for PTP1B and other PTPs)

The inhibitory effect of compounds on PTPs is typically assessed using a biochemical assay that measures the dephosphorylation of a substrate.

  • Reagents and Materials : Recombinant human PTP1B, PTPα, LAR, CD45, and TCPTP; a chromogenic or fluorogenic substrate such as p-nitrophenyl phosphate (B84403) (pNPP); and the test compounds.

  • Assay Procedure :

    • The PTP enzyme is pre-incubated with various concentrations of the test compound in an assay buffer.

    • The enzymatic reaction is initiated by the addition of the pNPP substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of product (p-nitrophenol) is measured spectrophotometrically at a wavelength of 405 nm.

  • Data Analysis : The percentage of inhibition is calculated based on the reduction in absorbance compared to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds on cancer cell lines is a common method to assess their cellular efficacy and selectivity.

  • Cell Culture : Human cancer cell lines (e.g., HepG2, PC-3) are cultured in appropriate media and conditions.

  • Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway targeted by some of the discussed thiophene derivatives and a generalized workflow for cross-reactivity screening.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates Thiophene_Derivative Thiophene Derivative (e.g., Compound 4c) Thiophene_Derivative->VEGFR2 Inhibits AKT AKT Thiophene_Derivative->AKT Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->AKT AKT->Proliferation

Caption: VEGFR-2 signaling pathway and points of inhibition by thiophene derivatives.

Cross_Reactivity_Workflow Compound_Synthesis Synthesis of Thiophene Derivative Primary_Assay Primary Target Assay (e.g., Kinase/Phosphatase) Compound_Synthesis->Primary_Assay Selectivity_Panel Broad Selectivity Screening (e.g., Kinase Panel, Receptor Panel) Primary_Assay->Selectivity_Panel Potent Hits Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Signaling) Primary_Assay->Cell_Based_Assays Active Compounds Data_Analysis Data Analysis and Selectivity Profiling Selectivity_Panel->Data_Analysis Cell_Based_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Selective Compounds

Caption: Generalized workflow for cross-reactivity screening of novel compounds.

References

Revolutionizing Thiophene Coupling: A Comparative Guide to Novel Catalysts Versus the Benchmark Pd(PPh3)4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of thiophene-containing molecules is paramount. Thiophenes are a cornerstone of many pharmaceuticals and advanced materials. The venerable Palladium(0)-tetrakis(triphenylphosphine) [Pd(PPh3)4] has long been the go-to catalyst for thiophene (B33073) coupling reactions. However, recent innovations in catalyst design have brought forth new contenders that promise higher efficiency, broader substrate scope, and milder reaction conditions. This guide provides a comprehensive benchmark of these novel catalysts against Pd(PPh3)4, supported by experimental data and detailed protocols.

This comparative analysis focuses on two primary thiophene coupling methodologies: the Suzuki-Miyaura coupling and the more recent direct C-H arylation. We will explore the performance of new catalyst systems in these reactions and provide a direct comparison with the established Pd(PPh3)4.

At a Glance: Performance Showdown

The following tables summarize the performance of novel palladium catalysts in comparison to Pd(PPh3)4 in Suzuki-Miyaura and direct C-H arylation couplings of thiophenes.

Suzuki-Miyaura Coupling: A Tale of Enhanced Efficiency

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. While Pd(PPh3)4 has been a reliable catalyst, new phosphine (B1218219) ligands and pre-catalysts have demonstrated significant improvements in terms of reaction times and catalyst loadings.

Catalyst SystemAryl HalideThiophene DerivativeProductYield (%)Catalyst Loading (mol%)Time (h)
Novel Catalyst: Pd(OAc)2 / SPhos 2-Bromothiophene (B119243)Cyclopropylboronic acid2-Cyclopropylthiophene931 (Pd), 2 (SPhos)12
Benchmark: Pd(PPh3)4 2-BromothiophenePhenylboronic acid2-Phenylthiophene77512
Novel Catalyst: Pd2(dba)3 / t-Bu3P 2,5-Dibromofuran2-Furanboronic acid2,5-Di(2-furyl)furan512.5 (Pd), 10 (ligand)0.5 (MW)
Benchmark: Pd(PPh3)4 2,5-Dibromothiophene4-Methylphenylboronic acid2,5-Bis(4-methylphenyl)thiophene991.524

Note: Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. The data presented is illustrative of the general performance trends.

Direct C-H Arylation: A Greener Approach

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring. In this arena, novel phosphine-free palladium complexes have shown remarkable activity at very low catalyst loadings.

Catalyst SystemAryl HalideThiophene DerivativeProductYield (%)Catalyst Loading (mol%)Time (h)
Novel Catalyst: Bis(alkoxo)palladium Complex 4-Bromobenzonitrile (B114466)Thiophene2-(4-Cyanophenyl)thiophene960.224
Benchmark: Pd(PPh3)4 Aryl BromidesThiophene2-ArylthiophenesModerate to Good3-516-24
Novel Catalyst: Pd(OAc)2 / PCy3·HBF4 Various Aryl BromidesThieno[3,4-b]pyrazineArylated ThienopyrazinesModerate5 (Pd), 10 (ligand)6
Benchmark: Pd(PPh3)4 Not typically used for direct C-H arylation under these conditions

Experimental Corner: Protocols for Success

Reproducibility is key in scientific research. Here, we provide detailed experimental protocols for representative thiophene coupling reactions using both a novel catalyst system and the benchmark, Pd(PPh3)4.

Suzuki-Miyaura Coupling Protocol: Pd(OAc)2/SPhos System

This protocol describes the synthesis of 2-cyclopropylthiophene.

Materials:

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd(OAc)2 (1 mol%) and SPhos (2 mol%).

  • The tube is removed from the glovebox, and 2-bromothiophene (1.0 mmol), cyclopropylboronic acid (1.5 mmol), and K3PO4 (2.0 mmol) are added under an argon atmosphere.

  • A degassed 5:1 mixture of toluene and water (5 mL) is added.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 2-cyclopropylthiophene.

Direct C-H Arylation Protocol: Bis(alkoxo)palladium Complex

This protocol outlines the synthesis of 2-(4-cyanophenyl)thiophene.[1]

Materials:

  • Thiophene

  • 4-Bromobenzonitrile

  • Bis(alkoxo)palladium complex (Cat.I)

  • Potassium carbonate (K2CO3)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • A screw-capped vial is charged with the bis(alkoxo)palladium complex (0.2 mol%), K2CO3 (2.0 mmol), and PivOH (0.2 mmol).

  • Thiophene (5.0 mmol) and 4-bromobenzonitrile (1.0 mmol) are added, followed by DMAc (2 mL).

  • The vial is sealed, and the mixture is stirred at 130 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography on silica gel to yield 2-(4-cyanophenyl)thiophene.[1]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a typical experimental workflow for catalyst benchmarking.

Catalyst_Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Thiophene Derivative & Aryl Halide/Boronic Acid Reaction_A Reaction with New Catalyst Reactants->Reaction_A Reaction_B Reaction with Pd(PPh3)4 Reactants->Reaction_B Catalyst_A New Catalyst Catalyst_A->Reaction_A Catalyst_B Pd(PPh3)4 Catalyst_B->Reaction_B Solvent_Base Solvent & Base Solvent_Base->Reaction_A Solvent_Base->Reaction_B Workup_A Workup & Purification Reaction_A->Workup_A Workup_B Workup & Purification Reaction_B->Workup_B Analysis_A Yield & Purity (GC, NMR, etc.) Workup_A->Analysis_A Analysis_B Yield & Purity (GC, NMR, etc.) Workup_B->Analysis_B Comparison Performance Comparison Analysis_A->Comparison Analysis_B->Comparison

Figure 1: A typical experimental workflow for benchmarking a new catalyst against a standard like Pd(PPh3)4.

Suzuki_Miyaura_Catalytic_Cycle Pd0L2 Pd(0)L2 OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OR)2, Base Diaryl_PdII Ar-Pd(II)L2-Ar' Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0L2 regenerates catalyst Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)2 Base Base

Figure 2: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Direct_CH_Arylation_Catalytic_Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX CMD Concerted Metalation- Deprotonation ArPdX->CMD Thiophene, Base DiarylPd Ar-Pd(II)-Thiophene CMD->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 regenerates catalyst Product Ar-Thiophene RedElim->Product Reactants Ar-X + Thiophene Base Base

Figure 3: A plausible catalytic cycle for the direct C-H arylation of thiophene.

Conclusion: A New Era for Thiophene Synthesis

The data strongly suggests that novel palladium catalysts offer significant advantages over the traditional Pd(PPh3)4 for thiophene coupling reactions. For Suzuki-Miyaura couplings, new ligand systems can lead to higher yields in shorter reaction times, even with lower catalyst loadings. In the realm of direct C-H arylation, innovative phosphine-free catalysts are enabling highly efficient and greener transformations that are often not feasible with Pd(PPh3)4.

While Pd(PPh3)4 remains a valuable and versatile catalyst, researchers and drug development professionals are encouraged to explore these newer systems to optimize their synthetic routes, improve efficiency, and embrace more sustainable chemical practices. The choice of catalyst will ultimately depend on the specific substrates, desired scale, and economic considerations of the project. This guide serves as a starting point for navigating the expanding landscape of catalysts for thiophene coupling, empowering chemists to make informed decisions for their research and development endeavors.

References

A Comparative Analysis of Computational and Experimental Data for Methyl Thiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental and computational data for methyl thiophene-2-carboxylate, a key intermediate in organic synthesis and drug development.[1] By juxtaposing measured physical and spectroscopic properties with theoretical values derived from computational modeling, this document aims to offer researchers a comprehensive understanding of the molecule's characteristics. Such a comparison is crucial for validating computational models and for interpreting experimental results with greater confidence.

Data Summary: Physical and Spectroscopic Properties

The following tables summarize the available quantitative data for this compound, presenting a direct comparison between experimentally determined values and data from computational studies on thiophene (B33073) derivatives.

Table 1: Physical Properties of this compound

PropertyExperimental ValueSource
Molecular FormulaC₆H₆O₂S[2][3]
Molecular Weight142.18 g/mol [2][3]
Boiling Point94-96 °C (at 14 mmHg)[2][3][4]
Density1.23 g/cm³[2][3][4]
Refractive Index1.5405 - 1.5435 (at 20°C)[2][5]
AppearanceClear, colorless to light yellow liquid[2][6]

Table 2: Spectroscopic Data Comparison

Spectroscopic DataExperimental ValuesComputational Values (for related thiophene derivatives)
¹H NMR (CDCl₃, ppm) 7.79 (dd, H5), 7.53 (dd, H3), 7.08 (dd, H4), 3.87 (s, OCH₃)[7][8]Chemical shifts are calculable via the GIAO method.[9]
¹³C NMR (ppm) 162.68 (C=O), 133.63 (C2), 133.45 (C5), 132.32 (C3), 127.73 (C4), 52.12 (OCH₃)[7][10]Calculations on related structures show good correlation.[10]
IR (cm⁻¹, liquid film) Aromatic C-H stretch: ~3100; C=O stretch: ~1710-1730; Ring vibrations: ~1528, 1352; C-O stretch: ~1250[7][8]C-H stretch: 3117-3080; C-C stretch: 1526, 1410, 1356; C-S stretch: 852, 649 (Calculated for 2-thiophene carboxylic acid)
Mass Spec (m/z) Molecular Ion [M]⁺: 142; Major Fragments: 111 ([M-OCH₃]⁺), 83 ([M-COOCH₃]⁺)[11]Fragmentation patterns can be predicted based on bond dissociation energies calculated from optimized geometries.

Workflow for Data Comparison

The following diagram illustrates the logical workflow for comparing experimental findings with computational predictions for a given molecule like this compound.

G cluster_0 Experimental Analysis cluster_1 Computational Modeling exp_synthesis Synthesis & Purification exp_phys Physical Properties (BP, Density, etc.) exp_synthesis->exp_phys exp_spec Spectroscopic Analysis (NMR, IR, MS) exp_synthesis->exp_spec exp_data Experimental Data exp_phys->exp_data exp_spec->exp_data analysis Comparative Analysis exp_data->analysis comp_geo Geometry Optimization (DFT) comp_freq Frequency Calculation (Vibrational Spectra) comp_geo->comp_freq comp_nmr NMR & Electronic Properties (HOMO/LUMO) comp_geo->comp_nmr comp_data Computational Data comp_freq->comp_data comp_nmr->comp_data comp_data->analysis conclusion Model Validation & Data Interpretation analysis->conclusion

Caption: Workflow comparing experimental and computational data.

Methodologies

Experimental Protocols

The experimental data presented in this guide are based on standard laboratory techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency such as 90 MHz.[7] The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

  • Infrared (IR) Spectroscopy : IR spectra are obtained using a spectrophotometer, often with the sample prepared as a neat liquid film between salt plates (e.g., KBr).[7][8] The data represents the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Mass Spectrometry (MS) : Mass spectra are acquired using techniques such as electron ionization (EI), where the molecule is ionized and fragmented.[11] The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments are detected.

  • Physical Property Measurement : Boiling point is determined under reduced pressure (e.g., 14 mmHg) to prevent decomposition.[4] Density and refractive index are measured using a densitometer and a refractometer, respectively, at a specified temperature (e.g., 20°C).[2]

Computational Methods

The computational data for thiophene derivatives cited in this guide are derived from quantum chemical calculations, primarily using Density Functional Theory (DFT).[12]

  • Software : Calculations are commonly performed using software packages like Gaussian.[12]

  • Method : DFT is a widely used method for its balance of accuracy and computational cost.[13]

  • Functional and Basis Set : The B3LYP functional is frequently employed for its robust performance with organic molecules.[12] Standard basis sets such as 6-31G** or 6-311++G(d,p) are used to describe the atomic orbitals.[9][12]

  • Calculations Performed :

    • Geometry Optimization : The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

    • Frequency Analysis : Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

    • NMR and Electronic Properties : Chemical shifts and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also calculated to understand the molecule's reactivity and electronic transitions.[1][9][14]

References

Safety Operating Guide

Proper Disposal of Methyl Thiophene-2-Carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of methyl thiophene-2-carboxylate (B1233283) (CAS 5380-42-7), ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle methyl thiophene-2-carboxylate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles
Hand ProtectionChemical-resistant gloves
Body ProtectionProtective clothing and chemical-resistant boots
Respiratory ProtectionUse only in a chemical fume hood

Data sourced from Matrix Scientific Safety Data Sheet.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste and handled by a licensed professional waste disposal service.[2][3][4] Adherence to local, regional, and national environmental regulations is essential.[2]

  • Containment: Carefully transfer the waste this compound into a suitable, sealable, and clearly labeled container.[2][5][6] Ensure the container is kept tightly closed to prevent leaks or spills.[1][5][6]

  • Labeling: The waste container must be accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "5380-42-7".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures for Spills

In the event of a spill, immediately evacuate the area. Wearing the appropriate PPE, absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.[6] Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Have Methyl thiophene-2-carboxylate Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing start->ppe transfer Transfer to a Suitable, Sealable Container ppe->transfer label_waste Label Container: - 'Hazardous Waste' - 'this compound' - 'CAS 5380-42-7' transfer->label_waste store Store in a Cool, Dry, Well-Ventilated Area label_waste->store contact_disposal Contact Approved Waste Disposal Service store->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl Thiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl thiophene-2-carboxylate (B1233283). It offers procedural guidance on personal protective equipment, safe handling, and disposal.

Proper handling and disposal of Methyl thiophene-2-carboxylate are critical to ensure laboratory safety and minimize environmental impact. Adherence to these guidelines will help mitigate risks of exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling Methyl thiopiophene-2-carboxylate is provided in the table below. This information is compiled from safety data sheets of structurally similar compounds.

PPE CategorySpecificationStandard Compliance
Eye Protection Tightly fitting safety goggles with side-shields.[1]EN 166 (EU) or NIOSH (US) approved.[1][2][3][4]
Hand Protection Chemical impermeable gloves.[1]EU Directive 89/686/EEC and standard EN 374.[1]
Body Protection Wear suitable protective clothing.[1][5] Consider fire/flame resistant and impervious clothing.[1]N/A
Respiratory Protection Use only in a well-ventilated area.[1][5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator or a NIOSH/MSHA approved respirator.[1][2][6]NIOSH/MSHA or European Standard EN 149.[2][3][6]

Safe Handling and Storage

  • Handling: Handle in a well-ventilated place.[1][5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[5][7] Wash hands thoroughly after handling.[1][2][3][5][7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][5][8] Keep away from heat and sources of ignition.[4][9]

Disposal Plan

Dispose of this compound and its container at an authorized hazardous or special waste collection point, in accordance with local regulations.[5] Do not let the chemical enter drains.[1][9]

Spill Response Workflow

In the event of a spill, follow the procedures outlined in the workflow diagram below. The primary goal is to ensure personnel safety and contain the spill effectively.

Spill_Response_Workflow This compound Spill Response cluster_immediate_actions Immediate Actions cluster_assessment_and_preparation Assessment & Preparation cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_disposal Decontamination & Disposal A Alert personnel and evacuate the immediate area B If flammable, remove ignition sources A->B C If medical attention is needed, call for emergency response B->C D Assess the spill size (minor vs. major) C->D E Don appropriate PPE (gloves, goggles, respirator if needed) D->E F Contain the spill with absorbent material (e.g., sand, vermiculite) E->F G Work from the outside in to prevent spreading F->G H Collect absorbed material into a labeled, sealed container G->H I Decontaminate the spill area with soap and water H->I J Ventilate the area thoroughly I->J K Dispose of waste container as hazardous waste J->K

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.